molecular formula C21H26N7Na2O17P3 B1223965 NADP disodium salt CAS No. 24292-60-2

NADP disodium salt

Número de catálogo: B1223965
Número CAS: 24292-60-2
Peso molecular: 787.4 g/mol
Clave InChI: WSDDJLMGYRLUKR-WUEGHLCSSA-L
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Descripción

See also: Nadide phosphate disodium (preferred).

Propiedades

Número CAS

24292-60-2

Fórmula molecular

C21H26N7Na2O17P3

Peso molecular

787.4 g/mol

Nombre IUPAC

disodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C21H28N7O17P3.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1

Clave InChI

WSDDJLMGYRLUKR-WUEGHLCSSA-L

SMILES isomérico

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)O)C(=O)N.[Na+].[Na+]

SMILES canónico

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)O)C(=O)N.[Na+].[Na+]

Descripción física

Grayish-white solid;  [Merck Index]

Números CAS relacionados

24292-60-2

Sinónimos

Coenzyme II
Dinucleotide Phosphate, Nicotinamide-Adenine
NADP
NADPH
Nicotinamide Adenine Dinucleotide Phosphate
Nicotinamide-Adenine Dinucleotide Phosphate
Nucleotide, Triphosphopyridine
Phosphate, Nicotinamide-Adenine Dinucleotide
Triphosphopyridine Nucleotide

Origen del producto

United States

Foundational & Exploratory

The Central Role of NADP Disodium Salt in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP), in its stable disodium (B8443419) salt form, is a critical coenzyme in a vast array of cellular metabolic processes. It exists in two interconvertible states: the oxidized form, NADP+, and the reduced form, NADPH. While structurally similar to NAD+/NADH, the NADP+/NADPH redox couple primarily participates in anabolic (biosynthetic) reactions and antioxidant defense, rather than catabolic energy production. This guide provides an in-depth exploration of the function of NADP in cellular metabolism, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways to support research and drug development endeavors.

Core Functions of NADP+/NADPH in Cellular Metabolism

The primary role of the NADP+/NADPH couple is to serve as a cellular redox mediator, with NADPH acting as the principal electron donor in reductive biosynthesis and antioxidant systems.

1. Reductive Biosynthesis: NADPH provides the necessary reducing power for a multitude of anabolic pathways essential for cell growth and maintenance. Key among these are:

  • Fatty Acid Synthesis: NADPH is the essential reductant in the elongation steps of fatty acid synthesis, where it is used by fatty acid synthase.[1][2]

  • Cholesterol and Steroid Synthesis: The synthesis of cholesterol and steroid hormones from acetyl-CoA is a highly reductive process that requires significant amounts of NADPH.[3]

  • Nucleotide Synthesis: The reduction of ribonucleotides to deoxyribonucleotides, a crucial step in DNA synthesis, is catalyzed by ribonucleotide reductase, which indirectly relies on NADPH for the regeneration of its reducing equivalents (thioredoxin).

2. Antioxidant Defense: NADPH is paramount in protecting cells from the damaging effects of reactive oxygen species (ROS). Its key roles include:

  • Regeneration of Glutathione (B108866): NADPH is the specific coenzyme for glutathione reductase, an enzyme that regenerates the reduced form of glutathione (GSH) from its oxidized state (GSSG).[4][5] GSH is a major cellular antioxidant that directly neutralizes ROS and is a cofactor for glutathione peroxidases.

  • Thioredoxin System: NADPH is also the electron donor for thioredoxin reductase, which in turn reduces thioredoxin. The thioredoxin system is involved in a wide range of cellular processes, including antioxidant defense and DNA synthesis.

3. Phagocytosis and Immune Response: In immune cells, the enzyme NADPH oxidase utilizes NADPH to produce superoxide (B77818) radicals. This "respiratory burst" is a key component of the innate immune response, as the generated ROS are highly effective at killing pathogens.

Quantitative Data on NADP+/NADPH and Associated Enzymes

The cellular concentration and ratio of NADP+ to NADPH, along with the kinetic properties of the enzymes that utilize them, are critical parameters in understanding cellular redox status and metabolic flux.

ParameterValueCell/Tissue TypeReference
Intracellular Concentration
Total NADP(H)1788 nmol/g dry weightRat Liver
NADP+26 µMHuman Erythrocytes
NADPH16 µMHuman Erythrocytes
NADP+/NADPH Ratio ~0.1Hepatocytes
~1:100Liver Cytosol
Enzyme Kinetic Parameters (Km for NADP+/NADPH)
Glucose-6-Phosphate Dehydrogenase (NADP+)22 µMPseudomonas C
6-Phosphogluconate Dehydrogenase (NADP+)53.03 µMRat Small Intestine
Isocitrate Dehydrogenase (NADP+)3.6-9 µMBovine Adrenals
Malic Enzyme (NADP+)--
Glutathione Reductase (NADPH)3-6 µMYeast, Spinach, E. coli
Glutathione Reductase (NADPH)15.3 µMRat Kidney
Glutathione Reductase (NADPH)0.309 mMAllochromatium vinosum
Thioredoxin Reductase (NADPH)12.5 µMDeinococcus radiophilus
Fatty Acid Synthase (NADPH)25 µMHuman
Dihydrofolate Reductase (NADPH)5.2 µMDrosophila melanogaster
Dihydrofolate Reductase (NADPH)90 nM (Kd)Wuchereria bancrofti

Key Metabolic Pathways Involving NADP+/NADPH

The production and consumption of NADPH are tightly regulated and integrated into central metabolic pathways.

Pentose (B10789219) Phosphate Pathway (PPP)

The primary route for NADPH generation in most cells is the oxidative phase of the pentose phosphate pathway.

Oxidative Phase:

  • Glucose-6-phosphate dehydrogenase (G6PD) catalyzes the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, reducing NADP+ to NADPH. This is the rate-limiting step of the pathway.

  • 6-Phosphogluconolactonase hydrolyzes 6-phosphoglucono-δ-lactone to 6-phosphogluconate.

  • 6-Phosphogluconate dehydrogenase catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, generating a second molecule of NADPH.

Non-Oxidative Phase: This phase consists of a series of reversible sugar interconversions that can regenerate glycolytic intermediates or produce precursors for nucleotide biosynthesis.

PentosePhosphatePathway cluster_G6PD cluster_6PGD G6P Glucose-6-Phosphate PGL 6-Phosphoglucono-δ-lactone G6P->PGL G6PD NADP1 NADP+ PG 6-Phosphogluconate PGL->PG 6-Phosphogluconolactonase NADPH1 NADPH Ru5P Ribulose-5-Phosphate PG->Ru5P 6-PGD NADP2 NADP+ CO2 CO₂ Products Ribose-5-Phosphate (Nucleotide Synthesis) Ru5P->Products Glycolysis Glycolytic Intermediates Ru5P->Glycolysis Non-oxidative Phase NADPH2 NADPH NADP1->NADPH1 NADP2->NADPH2

Figure 1. Oxidative Phase of the Pentose Phosphate Pathway.
Fatty Acid Synthesis

The de novo synthesis of fatty acids from acetyl-CoA in the cytosol is a reductive process heavily reliant on NADPH.

  • Carboxylation of Acetyl-CoA: Acetyl-CoA is carboxylated to malonyl-CoA.

  • Loading: Acetyl-CoA and malonyl-CoA are transferred to the acyl carrier protein (ACP) domains of the fatty acid synthase complex.

  • Condensation: The acetyl and malonyl groups condense, releasing CO2.

  • Reduction: The β-keto group is reduced to a hydroxyl group by a β-ketoacyl-ACP reductase, using NADPH.

  • Dehydration: A molecule of water is removed to form a double bond.

  • Reduction: The double bond is reduced by an enoyl-ACP reductase, also using NADPH, to form a saturated acyl-ACP.

  • Elongation: The cycle repeats, with the growing fatty acid chain being elongated by two carbons in each round, until palmitate (a 16-carbon fatty acid) is formed.

FattyAcidSynthesis AcetylCoA Acetyl-CoA Loading Loading onto Fatty Acid Synthase AcetylCoA->Loading MalonylCoA Malonyl-CoA MalonylCoA->Loading Condensation Condensation Loading->Condensation Ketoacyl β-Ketoacyl-ACP Condensation->Ketoacyl Reduction1 Reduction Ketoacyl->Reduction1 Hydroxyacyl β-Hydroxyacyl-ACP Reduction1->Hydroxyacyl NADPH1 NADPH Dehydration Dehydration Hydroxyacyl->Dehydration Enoyl Enoyl-ACP Dehydration->Enoyl Reduction2 Reduction Enoyl->Reduction2 Acyl Acyl-ACP (Chain Elongated by 2C) Reduction2->Acyl NADPH2 NADPH Acyl->Condensation Repeat 6x Palmitate Palmitate Acyl->Palmitate NADP1 NADP+ NADPH1->NADP1 NADP2 NADP+ NADPH2->NADP2

Figure 2. Fatty Acid Synthesis Cycle.
Glutathione Regeneration and Antioxidant Defense

The regeneration of reduced glutathione (GSH) is a critical antioxidant defense mechanism that is entirely dependent on NADPH.

  • Oxidation of Glutathione: Glutathione peroxidase catalyzes the reduction of hydrogen peroxide (H₂O₂) to water, oxidizing two molecules of GSH to form one molecule of glutathione disulfide (GSSG).

  • Reduction of GSSG: Glutathione reductase utilizes NADPH to reduce GSSG back to two molecules of GSH, thus replenishing the cellular pool of this vital antioxidant.

GlutathioneRegeneration cluster_peroxidase cluster_reductase ROS H₂O₂ GSH 2 GSH H2O 2 H₂O ROS->H2O GSSG GSSG GSSG->GSH NADPH NADPH NADP NADP+ NADPH->NADP ExperimentalWorkflow Start Start with Cell/Tissue Sample Harvest Harvest and Wash Cells/Tissue Start->Harvest Lysis Homogenize in Extraction Buffer Harvest->Lysis Deproteinize Deproteinize (e.g., 10 kDa spin filter) Lysis->Deproteinize Split Split Sample for NADP+ and NADPH Measurement Deproteinize->Split NADP_extract Acid Treatment (destroys NADPH) Split->NADP_extract For NADP+ NADPH_extract Alkaline Treatment (destroys NADP+) Split->NADPH_extract For NADPH Total_Assay Perform Assay for Total NADP(H) Split->Total_Assay For Total Neutralize_NADP Neutralize NADP+ Extract NADP_extract->Neutralize_NADP Neutralize_NADPH Neutralize NADPH Extract NADPH_extract->Neutralize_NADPH Assay_NADP Perform Assay for NADP+ Neutralize_NADP->Assay_NADP Assay_NADPH Perform Assay for NADPH Neutralize_NADPH->Assay_NADPH Calc Calculate Concentrations and Ratio Assay_NADP->Calc Assay_NADPH->Calc Total_Assay->Calc

References

An In-depth Technical Guide to the Core Properties of NADP Disodium Salt for Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties of β-Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP) disodium (B8443419) salt, a critical coenzyme in a vast array of biochemical reactions. Its role as an electron carrier makes it indispensable for numerous enzymatic assays and a key molecule of interest in cellular metabolism and drug development.

Core Properties of NADP Disodium Salt

This compound is the salt form of NADP+, an essential coenzyme in all living organisms.[1][2] It participates in a multitude of redox reactions, acting as an electron carrier.[2][3] The molecule cycles between its oxidized form (NADP+) and its reduced form (NADPH), playing a pivotal role in both anabolic and catabolic pathways.[4]

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative properties of this compound, crucial for accurate and reproducible biochemical assays.

PropertyValueCitations
Chemical Formula C₂₁H₂₆N₇Na₂O₁₇P₃
Molecular Weight 787.37 g/mol
Appearance White to yellowish powder
Purity (HPLC) ≥95% - ≥97%
Solubility in Water >50 g/L; ~250 mg/mL
pH (10 mg/mL in water) 4.0 ± 1.0
Storage Temperature -25°C to -15°C for long-term storage; 2-8°C for short-term storage
Stability Stable for up to 24 months at recommended storage conditions

Role in Cellular Metabolism and Signaling

NADP+ is a central molecule in cellular metabolism, particularly in anabolic pathways where it provides the reducing power in the form of NADPH. Key pathways involving NADP+/NADPH include the pentose (B10789219) phosphate pathway, fatty acid synthesis, and the glutathione (B108866) reductase system for antioxidant defense.

Signaling Pathway: The Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a prime example of a metabolic pathway where NADP+ plays a crucial role. The oxidative phase of the PPP generates NADPH, which is vital for reductive biosynthesis and for protecting the cell from oxidative stress.

Pentose_Phosphate_Pathway G6P Glucose-6-Phosphate PGL 6-Phosphoglucono- lactone G6P->PGL   PG 6-Phosphogluconate PGL->PG   Ru5P Ribulose-5-Phosphate PG->Ru5P   NADP1 NADP+ NADPH1 NADPH NADP1->NADPH1 NADP2 NADP+ NADPH2 NADPH NADP2->NADPH2 G6PD G6PD G6PD->G6P G6PD->NADP1 PGLS 6PGL PGLS->PGL PGD 6PGD PGD->PG PGD->NADP2

Oxidative Phase of the Pentose Phosphate Pathway.

Experimental Protocols for Key Biochemical Assays

This compound is a fundamental reagent in a multitude of enzyme assays. The reduction of NADP+ to NADPH can be conveniently monitored spectrophotometrically by the increase in absorbance at 340 nm.

Experimental Workflow: General NADP-Dependent Enzyme Assay

The following diagram illustrates a generalized workflow for a typical kinetic assay involving an NADP-dependent enzyme.

Experimental_Workflow prep Reagent Preparation (Buffer, NADP+, Substrate) mix Prepare Reaction Mixture (Buffer, NADP+, Substrate) prep->mix pre_inc Pre-incubate at Assay Temperature mix->pre_inc initiate Initiate Reaction with Enzyme pre_inc->initiate measure Measure Absorbance at 340 nm (Kinetic Read) initiate->measure analyze Data Analysis (Calculate Reaction Rate) measure->analyze

A generalized workflow for an NADP-dependent enzyme assay.

Detailed Methodologies

Below are synthesized protocols for three common NADP-dependent enzyme assays. These are intended as a guide and may require optimization for specific experimental conditions.

1. Glucose-6-Phosphate Dehydrogenase (G6PDH) Assay

This assay measures the activity of G6PDH, the rate-limiting enzyme of the pentose phosphate pathway, by monitoring the reduction of NADP+.

  • Reagents:

    • Assay Buffer: 50 mM Glycylglycine, pH 7.4.

    • Substrate Solution: 60 mM D-Glucose-6-Phosphate (G6P).

    • Cofactor Solution: 20 mM this compound.

    • Cation Solution: 300 mM Magnesium Chloride (MgCl₂).

    • Enzyme Sample: Cell or tissue lysate, or purified enzyme.

  • Procedure:

    • Prepare a reaction mixture containing Assay Buffer, G6P solution, NADP solution, and MgCl₂ solution.

    • Equilibrate the reaction mixture to the desired assay temperature (e.g., 25°C or 37°C).

    • Add the enzyme sample to the reaction mixture to initiate the reaction.

    • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

    • The rate of NADPH formation is proportional to the G6PDH activity.

2. Isocitrate Dehydrogenase (IDH) Assay

This assay measures the activity of NADP-dependent isocitrate dehydrogenase, which catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate.

  • Reagents:

    • Assay Buffer: 100 mM Triethanolamine, pH 7.5.

    • Substrate Solution: 4.0 mM DL-Isocitrate.

    • Cofactor Solution: 0.4 mM this compound.

    • Cation Solution: 5.0 mM Manganese (II) sulfate (B86663) (MnSO₄).

    • Enzyme Sample: Serum, cell or tissue lysate, or purified enzyme.

  • Procedure:

    • Prepare a reaction mixture containing Assay Buffer, DL-Isocitrate solution, NADP solution, and MnSO₄ solution.

    • Equilibrate the reaction mixture to 37°C.

    • Add the enzyme sample to initiate the reaction.

    • Monitor the increase in absorbance at 340 nm over time.

    • The rate of NADPH production is indicative of IDH activity.

3. Glutathione Reductase (GR) Assay

This assay determines the activity of glutathione reductase, an enzyme crucial for maintaining the reduced state of glutathione, by measuring the oxidation of NADPH.

  • Reagents:

    • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.5, containing 1 mM EDTA.

    • Substrate Solution: 2 mM Oxidized Glutathione (GSSG).

    • Cofactor Solution: 2 mM NADPH.

    • Enzyme Sample: Plasma, erythrocytes, tissue lysates, or purified enzyme.

  • Procedure:

    • Prepare a reaction mixture with Assay Buffer and GSSG solution.

    • Add the enzyme sample to the mixture.

    • Initiate the reaction by adding the NADPH solution.

    • Immediately monitor the decrease in absorbance at 340 nm for approximately 5 minutes.

    • The rate of NADPH oxidation is directly proportional to the GR activity.

References

In-Depth Technical Guide to NADP Disodium Salt (CAS 24292-60-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, analytical methodologies, and biological significance of β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP) disodium (B8443419) salt. This essential coenzyme is pivotal in a myriad of cellular processes, acting as an electron carrier in its oxidized (NADP+) and reduced (NADPH) forms.

Physicochemical Properties

NADP disodium salt is a yellowish, hygroscopic powder.[1] Its fundamental properties are summarized in the tables below, offering a clear reference for laboratory applications.

Identifier Value
CAS Number 24292-60-2[2]
Molecular Formula C₂₁H₂₆N₇Na₂O₁₇P₃[3]
Molecular Weight 787.37 g/mol [4]
Appearance White to yellowish amorphous powder[3]
Melting Point 175-178 °C
Solubility Details
Water Soluble (50 mg/mL)
Aqueous Buffer Soluble in 0.001% aqueous buffer, pH 7.0
Methanol Soluble
Ethanol Less soluble
Ether Insoluble
Ethyl Acetate Insoluble
Stability and Storage Conditions
Long-Term Storage -20°C
Short-Term Storage (Shipped) Ambient temperature
General Stability Stable at +2 to +8°C for 24 months. Store dry.
Precautions Protect from light and moisture. Hygroscopic.
Spectroscopic Properties Value
λmax 260 nm
pH 4.0 ± 1.0 (10mg/mL in water)

Biological Role and Signaling Pathway

NADP+ is a crucial coenzyme in cellular metabolism, particularly in anabolic pathways and antioxidant defense. It serves as the primary electron acceptor in the pentose (B10789219) phosphate pathway (PPP), where it is reduced to NADPH. NADPH then provides the reducing power for biosynthetic reactions, such as fatty acid and nucleotide synthesis, and for the regeneration of glutathione, a key antioxidant.

Pentose_Phosphate_Pathway G6P Glucose-6-Phosphate G6PD G6PD G6P->G6PD PGL 6-Phosphoglucono- δ-lactone PGLase Lactonase PGL->PGLase PG 6-Phosphogluconate PGD 6PGD PG->PGD Ru5P Ribulose-5-Phosphate NADP NADP+ NADP->G6PD NADP->PGD NADPH NADPH Biosynthesis Anabolic Reactions (e.g., Fatty Acid Synthesis) NADPH->Biosynthesis Antioxidant Antioxidant Defense (Glutathione Reduction) NADPH->Antioxidant G6PD->PGL G6PD->NADPH PGLase->PG PGD->Ru5P PGD->NADPH

References

An In-depth Technical Guide to NADP Disodium Salt: Molecular Properties and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP) disodium (B8443419) salt, a critical coenzyme in a multitude of metabolic and signaling pathways. This document details its molecular formula and weight, provides a standard protocol for its use in experimental settings, and illustrates its functional role in a key metabolic pathway.

Physicochemical Properties of NADP Disodium Salt

This compound is the sodium salt form of NADP+, a pivotal coenzyme that functions as an electron carrier in a wide array of biochemical reactions. Its precise molecular weight is fundamental for the accurate preparation of solutions for enzymatic assays and other experimental applications. The key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₂₁H₂₆N₇Na₂O₁₇P₃[1][2][3][4]
Molecular Weight 787.37 g/mol [2]
Appearance White to yellowish amorphous powder
Solubility Soluble in water

Experimental Protocols: Preparation of a Standard this compound Solution

Accurate preparation of NADP solutions is crucial for reliable and reproducible experimental results. The following protocol outlines the steps for preparing a 10 mM aqueous stock solution of this compound.

Materials:

  • This compound (MW: 787.37 g/mol )

  • Nuclease-free water

  • Appropriate buffer of choice (e.g., Tris-HCl, PBS)

  • Calibrated analytical balance

  • Volumetric flask

  • pH meter

  • Sterile microcentrifuge tubes

Methodology:

  • Calculating the Required Mass: To prepare a 10 mM stock solution, the required mass of this compound is calculated using its molecular weight. For example, to prepare 10 mL of a 10 mM solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.010 L x 787.37 g/mol = 0.0787 g or 78.7 mg

  • Weighing the Compound: Accurately weigh out the calculated mass of this compound using a calibrated analytical balance.

  • Dissolution: Transfer the weighed powder to a volumetric flask. Add a portion of nuclease-free water or the desired buffer to dissolve the powder completely. Gently swirl the flask to aid dissolution.

  • Volume Adjustment: Once fully dissolved, bring the solution to the final desired volume with the solvent.

  • pH Adjustment (Optional but Recommended): When dissolved in water, the resulting solution can be mildly acidic. For long-term stability, it is advisable to adjust the pH to neutral (around 7.0-7.5) using a dilute solution of NaOH.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. For short-term storage, solutions can be kept at 2-8°C. For long-term storage, it is recommended to store the aliquots at -20°C or -80°C.

Role of NADP in Cellular Metabolism: The Pentose (B10789219) Phosphate Pathway

NADP+ is a key oxidizing agent in the oxidative phase of the pentose phosphate pathway (PPP), a fundamental metabolic pathway that runs parallel to glycolysis. The primary functions of the PPP are to generate NADPH, which provides reducing power for biosynthetic reactions and antioxidant defense, and to produce precursors for nucleotide synthesis. The conversion of NADP+ to NADPH in the initial steps of the PPP is critical for maintaining cellular redox homeostasis.

PentosePhosphatePathway cluster_PPP Oxidative Phase of Pentose Phosphate Pathway G6P Glucose-6-Phosphate G6PDH G6PD G6P->G6PDH PGL 6-Phosphoglucono- δ-lactone Lactonase Lactonase PGL->Lactonase PG 6-Phosphogluconate _6PGDH 6PGD PG->_6PGDH Ru5P Ribulose-5-Phosphate NADP1_in NADP+ NADP1_in->G6PDH NADPH1_out NADPH + H+ NADP2_in NADP+ NADP2_in->_6PGDH NADPH2_out NADPH + H+ G6PDH->PGL G6PDH->NADPH1_out Lactonase->PG _6PGDH->Ru5P _6PGDH->NADPH2_out

Caption: Oxidative phase of the pentose phosphate pathway.

References

The NADP+/NADPH Redox Couple: A Cornerstone of Cellular Anabolism, Redox Homeostasis, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) and its reduced form (NADPH) constitute a fundamental redox couple essential for a vast array of biological processes.[1][2][3] Unlike the NAD+/NADH couple, which is primarily involved in catabolic reactions to generate ATP, the NADP+/NADPH system is predominantly anabolic, providing the reducing power for biosynthetic pathways and playing a critical role in antioxidant defense.[4][5] An imbalance in the NADP+/NADPH ratio has been implicated in numerous pathological conditions, making it a key area of investigation in drug development. This guide provides a comprehensive overview of the NADP+/NADPH redox couple, including quantitative data, detailed experimental protocols, and visualizations of key pathways.

Core Biochemical Roles and Significance

The NADP+/NADPH redox couple is a linchpin of cellular metabolism, primarily functioning as a hydrogen and electron donor in reductive biosynthesis. NADPH is indispensable for the synthesis of fatty acids, steroids, and nucleic acids. Furthermore, it is a crucial cofactor for enzymes that protect the cell against oxidative damage by regenerating antioxidants like glutathione (B108866).

Cellular functions of the NADP+/NADPH redox couple include:

  • Reductive Biosynthesis: NADPH provides the reducing equivalents for anabolic pathways, including the synthesis of lipids, cholesterol, and nucleotides.

  • Antioxidant Defense: It is the primary electron donor for glutathione reductase, which regenerates the potent antioxidant glutathione. NADPH is also essential for the function of the thioredoxin system, another key antioxidant pathway.

  • Reactive Oxygen Species (ROS) Generation: In immune cells, NADPH oxidase utilizes NADPH to produce superoxide (B77818) radicals, which are essential for phagocytic activity and host defense.

  • Cell Signaling: The NADP+/NADPH ratio can influence cellular signaling pathways, and NADP+ is a precursor for the calcium-mobilizing messenger, nicotinic acid adenine dinucleotide phosphate (NAADP).

The maintenance of distinct NADP+/NADPH and NAD+/NADH pools is achieved through cellular compartmentalization, with specific enzymes and shuttle systems regulating their concentrations in the cytosol and mitochondria.

Quantitative Data on the NADP+/NADPH Redox Couple

The ratio of NADP+ to NADPH is a critical indicator of the cell's redox state and biosynthetic capacity. This ratio can vary significantly depending on the cell type, metabolic state, and subcellular compartment.

ParameterOrganism/Cell TypeConditionNADP+/NADPH RatioReference
Whole Cell Rat LiverFed~0.01 (free)
Chinese Hamster Ovary (CHO) Cells-15
Saccharomyces cerevisiaeAerobic0.4 - 1.2
Escherichia coli-57
Cytosol Rat LiverFed~0.01 (free)
Mitochondria Rat Liver---

Note: The determination of free vs. total NADP+/NADPH ratios is a significant challenge in the field, and different methodologies may yield varying results.

EnzymePathwaySubstrateProductCellular Location
Glucose-6-Phosphate Dehydrogenase (G6PD) Pentose (B10789219) Phosphate PathwayGlucose-6-Phosphate6-Phosphoglucono-δ-lactoneCytosol
6-Phosphogluconate Dehydrogenase Pentose Phosphate Pathway6-PhosphogluconateRibulose-5-PhosphateCytosol
Malic Enzyme Anaplerosis/Lipid SynthesisMalatePyruvateCytosol, Mitochondria
Isocitrate Dehydrogenase (NADP+-dependent) TCA Cycle/Redox BalanceIsocitrateα-KetoglutarateCytosol, Mitochondria
Glutathione Reductase Antioxidant DefenseGSSG (Oxidized Glutathione)2 GSH (Reduced Glutathione)Cytosol, Mitochondria
NADPH Oxidase Immune ResponseO2O2- (Superoxide)Plasma Membrane

Signaling Pathways and Metabolic Networks

The production and utilization of NADPH are tightly integrated with central metabolic pathways. The pentose phosphate pathway (PPP) is a major source of cytosolic NADPH.

PentosePhosphatePathway cluster_g6pd cluster_pgd G6P Glucose-6-Phosphate PGL 6-Phosphoglucono- δ-lactone G6P->PGL G6PD G6PD G6P->G6PD PG 6-Phosphogluconate PGL->PG Ru5P Ribulose-5-Phosphate PG->Ru5P PGD 6PGD PG->PGD Biosynthesis Nucleotide Synthesis Ru5P->Biosynthesis NADP NADP+ NADP->G6PD NADP->PGD NADPH NADPH G6PD->NADPH PGD->NADPH

Caption: The Pentose Phosphate Pathway (PPP) is a primary source of NADPH.

NADPH is critical for maintaining the reduced state of glutathione, a key cellular antioxidant, through the action of glutathione reductase.

AntioxidantDefense cluster_gpx cluster_gr ROS Reactive Oxygen Species (ROS) H2O H2O ROS->H2O GPx Glutathione Peroxidase ROS->GPx GSH 2 GSH (Reduced Glutathione) GSSG GSSG (Oxidized Glutathione) GSH->GSSG GSH->GPx GSSG->GSH GR Glutathione Reductase GSSG->GR NADP NADP+ NADPH NADPH NADPH->GR CyclingAssayWorkflow start Biological Sample (Cells or Tissue) extract_nadp Acidic Extraction (Degrades NADPH) start->extract_nadp extract_nadph Alkaline Extraction (Degrades NADP+) start->extract_nadph neutralize_nadp Neutralization extract_nadp->neutralize_nadp neutralize_nadph Neutralization extract_nadph->neutralize_nadph assay_nadp Enzymatic Cycling Assay for NADP+ neutralize_nadp->assay_nadp assay_nadph Enzymatic Cycling Assay for NADPH neutralize_nadph->assay_nadph detect_nadp Spectrophotometric/ Fluorometric Detection assay_nadp->detect_nadp detect_nadph Spectrophotometric/ Fluorometric Detection assay_nadph->detect_nadph quant_nadp Quantification vs. Standard Curve detect_nadp->quant_nadp quant_nadph Quantification vs. Standard Curve detect_nadph->quant_nadph

References

The Role of NADP Disodium Salt as a Redox Cofactor in Anabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (B372718) Adenine Dinucleotide Phosphate (B84403) (NADP), in its biologically available disodium (B8443419) salt form, is a critical coenzyme in cellular metabolism. While its counterpart, NAD+, is primarily involved in catabolic reactions that lead to ATP production, NADP+ and its reduced form, NADPH, are central to anabolic (biosynthetic) pathways.[1] NADPH serves as the primary currency of reducing equivalents (electrons) for the synthesis of complex macromolecules from simpler precursors.[2] Its role is indispensable for processes such as the synthesis of fatty acids, steroids, and cholesterol, as well as for the protection of cells against oxidative damage.[3][4] This guide provides an in-depth exploration of the biochemical functions of NADP disodium salt, its generation, its role in key anabolic pathways, and the experimental methodologies used for its study.

The NADP+/NADPH Redox Couple: The Engine of Reductive Biosynthesis

The functional core of NADP lies in the nicotinamide ring, which can accept two electrons and one proton (a hydride ion, H-) to become NADPH. This transformation converts NADP+ into a potent reducing agent, ready to donate these high-energy electrons to biosynthetic reactions.[5]

Key Characteristics:

  • Anabolic Specificity: The cellular environment maintains a high ratio of NADPH to NADP+, often around 100:1 in the liver cytosol. This highly reducing environment thermodynamically favors anabolic reactions where NADPH is the electron donor.

  • Phosphorylation: The additional phosphate group on the 2'-hydroxyl of the adenosine (B11128) ribose in NADP(H) distinguishes it from NAD(H). This structural difference allows for specific recognition by enzymes in anabolic pathways, preventing overlap with the catabolic functions of NADH.

Generation of NADPH: The Pentose (B10789219) Phosphate Pathway

The primary and most significant source of NADPH for anabolic processes is the Pentose Phosphate Pathway (PPP) , a metabolic route that runs parallel to glycolysis. The PPP is bifurcated into two phases: the oxidative phase and the non-oxidative phase. NADPH is exclusively generated in the irreversible oxidative phase.

The Oxidative Phase of the PPP:

  • Glucose-6-phosphate dehydrogenase (G6PD): This is the rate-limiting enzyme of the pathway. It catalyzes the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, reducing one molecule of NADP+ to NADPH.

  • 6-Phosphogluconolactonase: This enzyme hydrolyzes the lactone to 6-phosphogluconate.

  • 6-Phosphogluconate dehydrogenase: This enzyme catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, generating a second molecule of NADPH.

For every molecule of glucose-6-phosphate that enters the oxidative PPP, two molecules of NADPH are produced. The activity of G6PD is tightly regulated, primarily through feedback inhibition by high levels of NADPH and allosteric stimulation by its substrate, NADP+. When NADPH is consumed in anabolic reactions, the resulting increase in NADP+ concentration activates G6PD to replenish the NADPH pool.

// Nodes G6P [label="Glucose-6-Phosphate", fillcolor="#F1F3F4"]; PGL [label="6-Phosphoglucono-\nδ-lactone", fillcolor="#F1F3F4"]; PG [label="6-Phosphogluconate", fillcolor="#F1F3F4"]; Ru5P [label="Ribulose-5-Phosphate", fillcolor="#F1F3F4"];

// Cofactor Nodes NADP_in1 [label="NADP+", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#EA4335"]; NADPH_out1 [label="NADPH", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#34A853"]; NADP_in2 [label="NADP+", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#EA4335"]; NADPH_out2 [label="NADPH", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#34A853"];

// Enzyme Nodes G6PD [label="G6PD", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; PGLase [label="6PGL", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; PGD [label="6PGD", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled];

// Edges G6P -> PGL [label=" Oxidation"]; PGL -> PG [label=" Hydrolysis"]; PG -> Ru5P [label=" Oxidative\n Decarboxylation"];

// Cofactor Edges NADP_in1 -> G6PD [dir=none]; G6PD -> NADPH_out1; NADP_in2 -> PGD [dir=none]; PGD -> NADPH_out2;

// Invisible nodes for enzyme placement subgraph { rank=same; G6P; PGL; edge [style=invis]; G6P -> G6PD -> PGL; } subgraph { rank=same; PGL; PG; edge [style=invis]; PGL -> PGLase -> PG; } subgraph { rank=same; PG; Ru5P; edge [style=invis]; PG -> PGD -> Ru5P; } } Oxidative phase of the Pentose Phosphate Pathway.

Other significant, though often less prominent, sources of cytosolic NADPH include NADP+-dependent malic enzyme and isocitrate dehydrogenase 1 (IDH1).

Role of NADPH in Key Anabolic Pathways

NADPH is the workhorse of reductive biosynthesis, providing the necessary electrons for the creation of a wide range of essential molecules.

Fatty Acid Synthesis

De novo fatty acid synthesis, which occurs in the cytosol, is a major consumer of NADPH. The process involves the sequential addition of two-carbon units from acetyl-CoA to a growing fatty acid chain, catalyzed by the multi-enzyme complex fatty acid synthase (FAS). Each cycle of elongation requires two reduction steps, and both of these steps are dependent on NADPH. For the synthesis of one molecule of palmitate (a 16-carbon fatty acid), 14 molecules of NADPH are consumed.

// Nodes Start [label="Acetyl-CoA + Malonyl-CoA\n(enters cycle)", fillcolor="#F1F3F4"]; Condensation [label="Condensation\n(β-Ketoacyl-ACP)", fillcolor="#F1F3F4"]; Reduction1 [label="First Reduction\n(β-Hydroxyacyl-ACP)", fillcolor="#F1F3F4"]; Dehydration [label="Dehydration\n(Enoyl-ACP)", fillcolor="#F1F3F4"]; Reduction2 [label="Second Reduction\n(Acyl-ACP)", fillcolor="#F1F3F4"]; Elongated [label="Elongated Acyl Chain\n(Ready for next cycle)", fillcolor="#FBBC05", fontcolor="#202124"];

// Cofactor Nodes NADPH_in1 [label="NADPH", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#34A853"]; NADP_out1 [label="NADP+", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#EA4335"]; NADPH_in2 [label="NADPH", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#34A853"]; NADP_out2 [label="NADP+", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#EA4335"];

// Enzyme Node FAS [label="Fatty Acid Synthase (FAS)", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled];

// Edges Start -> Condensation; Condensation -> Reduction1; Reduction1 -> Dehydration; Dehydration -> Reduction2; Reduction2 -> Elongated; Elongated -> Condensation [label=" Next cycle\n + Malonyl-CoA", style=dashed];

// Cofactor Edges NADPH_in1 -> Reduction1; Reduction1 -> NADP_out1; NADPH_in2 -> Reduction2; Reduction2 -> NADP_out2;

// Enzyme association {rank=same; Condensation; FAS} FAS -> Condensation [style=invis]; FAS -> Reduction1 [style=invis]; FAS -> Dehydration [style=invis]; FAS -> Reduction2 [style=invis]; } NADPH-dependent steps in the fatty acid synthesis cycle.

Cholesterol and Steroid Synthesis

The synthesis of cholesterol is another endergonic pathway that relies heavily on the reducing power of NADPH. A key rate-limiting step is the reduction of HMG-CoA to mevalonate (B85504), catalyzed by HMG-CoA reductase, which consumes two molecules of NADPH. Subsequent steps in the conversion of mevalonate to squalene (B77637) and then to cholesterol also require NADPH.

Amino Acid and Nucleotide Synthesis

NADPH plays a crucial role in the synthesis of certain amino acids and is essential for the production of deoxyribonucleotides, the building blocks of DNA. The enzyme ribonucleotide reductase, which converts ribonucleotides to deoxyribonucleotides, requires a source of electrons that is ultimately provided by NADPH through the thioredoxin and glutaredoxin systems.

Antioxidant Defense

While not strictly an anabolic pathway, the role of NADPH in antioxidant defense is critical for maintaining the integrity of cellular components, thereby supporting anabolism. NADPH is the essential cofactor for glutathione (B108866) reductase, an enzyme that regenerates the reduced form of glutathione (GSH). GSH is a major cellular antioxidant that detoxifies reactive oxygen species (ROS).

Quantitative Data

The concentration and ratio of NADP+ to NADPH are critical indicators of the cellular redox state and metabolic activity. These values can vary significantly between different cell types and subcellular compartments.

ParameterTypical ValueCell Type / CompartmentReference
NADPH:NADP+ Ratio ~100:1Liver Cytosol
Total NADP(H) Concentration 244.4 - 342.1 nmol/gMouse and Rat Liver
NADP+ Concentration 26 µMHuman Erythrocytes
NADPH Concentration 16 µMHuman Erythrocytes

Experimental Protocols

Accurate measurement of the NADP+/NADPH ratio is fundamental for studying anabolic metabolism and cellular redox status. Enzymatic cycling assays are a common and sensitive method for this purpose.

Protocol: Quantification of NADP+/NADPH Ratio via Enzymatic Cycling Assay

Principle: This method uses G6PD to catalyze the reduction of NADP+ to NADPH by glucose-6-phosphate. The newly formed NADPH is then used by a diaphorase to reduce a probe (like WST-1 or MTT) into a colored formazan (B1609692) dye, which can be measured spectrophotometrically. The rate of color formation is proportional to the concentration of NADP(H). To measure the ratio, total NADP(H) is measured in one sample, while in a parallel sample, NADPH is selectively degraded before the assay to measure only NADP+.

Materials:

  • Cell or tissue samples

  • Ice-cold PBS

  • NADP+/NADPH Extraction Buffer (commercial kit or lab-prepared)

  • 0.2 M HCl and 0.2 M NaOH

  • 96-well microplate

  • Microplate reader (absorbance at ~450 nm)

  • NADP+ standard solution

  • Assay components: G6PD, G6P, diaphorase, colorimetric probe (WST-1 or similar)

Workflow Diagram:

// Nodes Harvest [label="1. Harvest Cells/Tissue"]; Lyse [label="2. Lyse in Extraction Buffer"]; Deproteinize [label="3. Deproteinize\n(e.g., 10 kDa spin filter)"]; Split [label="4. Split Lysate into Two Aliquots"];

// Aliquot A Path Total [label="Aliquot A:\nFor Total NADP(H)", fillcolor="#FBBC05"]; AssayTotal [label="5a. Perform Enzymatic\nCycling Assay"];

// Aliquot B Path Selective [label="Aliquot B:\nFor NADP+ only", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degrade [label="5b. Selectively Degrade NADPH\n(Acid/Heat Treatment)"]; Neutralize [label="6b. Neutralize Sample"]; AssayNADP [label="7b. Perform Enzymatic\nCycling Assay"];

// Final Steps Measure [label="8. Measure Absorbance\n(~450 nm)"]; Calculate [label="9. Calculate Concentrations\nfrom Standard Curve"]; Ratio [label="10. Determine Ratio:\n[NADPH] = [Total] - [NADP+]\nRatio = [NADP+]/[NADPH]", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Harvest -> Lyse; Lyse -> Deproteinize; Deproteinize -> Split; Split -> Total [label=" "]; Split -> Selective [label=" "]; Total -> AssayTotal; Selective -> Degrade; Degrade -> Neutralize; Neutralize -> AssayNADP; AssayTotal -> Measure; AssayNADP -> Measure; Measure -> Calculate; Calculate -> Ratio; } General workflow for determining the NADP+/NADPH ratio.

Procedure:

  • Sample Preparation:

    • Harvest approximately 1-5 x 10^6 cells by centrifugation. Wash with ice-cold PBS.

    • Resuspend the cell pellet in 100-500 µL of ice-cold NADP+/NADPH Extraction Buffer.

    • Homogenize the cells on ice.

    • Deproteinization (Recommended): Centrifuge the lysate through a 10 kDa molecular weight cutoff spin filter to remove enzymes that could degrade NADP(H).

  • Selective Degradation:

    • For Total NADP(H) Measurement: Use the deproteinized lysate directly.

    • For NADP+ Measurement: To a separate aliquot of the deproteinized lysate, add an equal volume of 0.2 M HCl. Incubate at 60°C for 30 minutes to selectively degrade NADPH. Cool on ice and neutralize with an equal volume of 0.2 M NaOH.

  • Assay Procedure (96-well plate format):

    • Standard Curve: Prepare a dilution series of the NADP+ standard in the assay buffer.

    • Samples: Add your prepared samples (Total NADP(H) and NADP+-only) to separate wells.

    • Reaction Initiation: Prepare a master mix of the assay reagents (enzyme mix, substrate, probe) according to the kit manufacturer's instructions. Add the master mix to all standard and sample wells.

    • Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.

    • Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~450 nm for WST-1).

  • Calculation:

    • Subtract the background reading (blank well) from all measurements.

    • Plot the standard curve and determine the concentration of "Total NADP(H)" and "NADP+" in your samples.

    • Calculate the NADPH concentration: [NADPH] = [Total NADP(H)] - [NADP+].

    • Determine the NADP+/NADPH ratio.

Conclusion

This compound, through its reduced form NADPH, is a cornerstone of anabolic metabolism. Its production is tightly linked to glucose metabolism via the pentose phosphate pathway, and its consumption drives the synthesis of essential macromolecules like fatty acids and steroids. The high NADPH/NADP+ ratio maintained within the cell creates a reductive environment conducive to biosynthesis. Understanding the regulation and function of this vital redox cofactor is paramount for research in metabolic diseases, cancer, and for the development of novel therapeutic strategies that target cellular metabolism.

References

The Dichotomy of a Coenzyme: A Technical Guide to NADP Disodium Salt (NADP+) and NADPH in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular metabolism and signaling, the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP) coenzyme exists in a delicate balance between its oxidized (NADP+) and reduced (NADPH) forms. This equilibrium is fundamental to life, governing a vast array of enzymatic reactions crucial for biosynthesis, antioxidant defense, and cellular homeostasis.[1][2][3] This technical guide provides an in-depth exploration of the chemical distinctions, functional roles, and experimental considerations of NADP disodium (B8443419) salt (a stable form of NADP+) and NADPH in enzymatic reactions.

Core Chemical and Functional Distinctions

NADP disodium salt is the stable, commercially available form of NADP+, the oxidized state of the coenzyme.[4] NADPH is its reduced counterpart, carrying a hydride ion (a proton and two electrons) that it can donate.[5] This fundamental difference in redox state dictates their opposing roles in biochemical pathways.

The structural difference between NAD+ and NADP+ is an additional phosphate group on the 2' position of the ribose ring of the adenine nucleotide, which is distant from the nicotinamide ring where the redox chemistry occurs. This phosphate group is key to the functional separation of NADP(H) from NAD(H), with the former primarily participating in anabolic processes and the latter in catabolic reactions.

PropertyThis compound (NADP+)NADPH
Chemical Formula C₂₁H₂₆N₇Na₂O₁₇P₃C₂₁H₂₉N₇O₁₇P₃
Molar Mass 787.37 g/mol 745.44 g/mol
Redox State OxidizedReduced
Primary Role Electron Acceptor (Oxidizing Agent)Electron Donor (Reducing Agent)
Key Function Accepts electrons in catabolic-like steps to generate NADPH.Donates electrons for biosynthesis and antioxidant defense.
Cellular Ratio The cellular pool of NADP is predominantly in the reduced NADPH form.The cellular pool of NADP is predominantly in the reduced NADPH form.
Associated Pathways Pentose (B10789219) Phosphate Pathway (as a reactant), some dehydrogenase reactions.Anabolic pathways (e.g., fatty acid and steroid synthesis), antioxidant regeneration (e.g., glutathione (B108866) reductase).

Roles in Enzymatic Reactions and Signaling Pathways

The NADP+/NADPH redox couple is a cornerstone of cellular metabolism, with distinct functions primarily segregated between anabolic and catabolic-supportive processes.

NADPH as a Reductant in Anabolic Pathways:

NADPH is the primary currency of reducing power for biosynthetic reactions. Enzymes in pathways such as fatty acid synthesis, cholesterol synthesis, and nucleotide synthesis utilize NADPH to reduce precursors into their final forms. For instance, HMG-CoA reductase, a key enzyme in cholesterol synthesis, uses two molecules of NADPH to reduce HMG-CoA to mevalonate.

The Pentose Phosphate Pathway: A Major Source of NADPH:

The pentose phosphate pathway (PPP) is a critical metabolic route for generating NADPH, particularly in non-photosynthetic organisms. The initial, oxidative phase of the PPP, catalyzed by enzymes like glucose-6-phosphate dehydrogenase (G6PD), converts NADP+ to NADPH. This process is vital for protecting cells from oxidative stress and for providing the reducing equivalents for biosynthesis.

// Nodes G6P [label="Glucose-6-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; P6GL [label="6-Phosphoglucono-\nlactone", fillcolor="#F1F3F4", fontcolor="#202124"]; PG6 [label="6-Phosphogluconate", fillcolor="#F1F3F4", fontcolor="#202124"]; Ru5P [label="Ribulose-5-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; NADP_in1 [label="NADP+", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; NADPH_out1 [label="NADPH + H+", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; NADP_in2 [label="NADP+", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; NADPH_out2 [label="NADPH + H+", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; G6PD [label="G6PD", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGL [label="6PGL", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGD [label="6PGD", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biosynthesis [label="Fatty Acid Synthesis\nSteroid Synthesis\nNucleotide Synthesis", fillcolor="#FBBC05", fontcolor="#202124", shape=box, style=rounded]; Antioxidant [label="Glutathione\nReductase", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style=rounded]; NADPH_pool [label="Cellular\nNADPH Pool", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges G6P -> P6GL [label=" G6PD"]; NADP_in1 -> G6PD [arrowhead=none]; G6PD -> NADPH_out1; P6GL -> PG6 [label=" 6PGL"]; PG6 -> Ru5P [label=" 6PGD"]; NADP_in2 -> PGD [arrowhead=none]; PGD -> NADPH_out2; NADPH_out1 -> NADPH_pool; NADPH_out2 -> NADPH_pool; NADPH_pool -> Biosynthesis; NADPH_pool -> Antioxidant;

// Invisible edges for alignment {rank=same; G6P; NADP_in1;} {rank=same; PG6; NADP_in2;} } end_dot Caption: Oxidative phase of the Pentose Phosphate Pathway.

NADP+ as an Electron Acceptor:

While the cellular environment favors high levels of NADPH, NADP+ is essential as the substrate for enzymes that generate this reducing power. In the reactions catalyzed by G6PD and 6-phosphogluconate dehydrogenase in the PPP, NADP+ acts as the electron acceptor, becoming reduced to NADPH. Similarly, enzymes like isocitrate dehydrogenase (cytosolic form) and malic enzyme can also contribute to the NADPH pool by reducing NADP+.

Experimental Protocols

Accurate measurement of NADP+ and NADPH levels is crucial for studying metabolic status and enzyme kinetics. Spectrophotometric and fluorometric assays are common methods.

Spectrophotometric Assay for NADPH-Dependent Enzyme Activity

This protocol provides a general method for measuring the activity of an NADPH-dependent enzyme by monitoring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.

Materials:

  • Purified enzyme stock solution

  • Substrate stock solution

  • NADPH stock solution (freshly prepared)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, substrate at the desired concentration, and NADPH. The final volume is typically 1 mL. A typical starting concentration for NADPH is 0.1-0.2 mM.

  • Pre-incubation: Pre-incubate the reaction mixture at the desired assay temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibrium.

  • Initiate Reaction: Add a small, predetermined volume of the enzyme stock solution to the reaction mixture to initiate the reaction. Mix thoroughly but gently.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

  • Control Reactions:

    • No-enzyme control: Contains all components except the enzyme to measure the rate of non-enzymatic NADPH oxidation.

    • No-substrate control: Contains all components except the substrate to check for any substrate-independent NADPH consumption by the enzyme.

  • Calculate Activity: The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law.

Fluorometric Assay for NADP+/NADPH Ratio

This protocol outlines a method for determining the ratio of NADP+ to NADPH in biological samples using an enzymatic cycling reaction.

Materials:

  • Cell or tissue samples

  • NADP+ Extraction Buffer (e.g., 0.1 M HCl)

  • NADPH Extraction Buffer (e.g., 0.1 M NaOH)

  • Assay Buffer

  • Enzyme mix (containing an enzyme that reduces a probe in the presence of NADPH)

  • Fluorometric probe

  • NADP+ standard solution

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Sample Extraction (perform in duplicate for NADP+ and NADPH):

    • For NADP+: Homogenize sample in ice-cold NADP+ Extraction Buffer. Heat at 60°C for 5 minutes. Neutralize with NADPH Extraction Buffer and Assay Buffer.

    • For NADPH: Homogenize sample in ice-cold NADPH Extraction Buffer. Heat at 60°C for 5 minutes. Neutralize with NADP+ Extraction Buffer and Assay Buffer.

    • Centrifuge extracts to pellet debris and collect the supernatant.

  • Standard Curve Preparation: Prepare a dilution series of the NADP+ standard in the appropriate buffer.

  • Assay:

    • Add standards and extracted samples to the wells of the 96-well plate.

    • Prepare a working reagent containing the enzyme mix and fluorometric probe in assay buffer.

    • Add the working reagent to all wells.

    • Incubate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm).

  • Calculation: Determine the concentrations of NADP+ and NADPH in the samples from the standard curve and calculate the ratio.

// Nodes start [label="Start: Biological Sample\n(Cells or Tissue)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; split [label="Split Sample into Two Aliquots", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// NADP+ Path extract_nadp [label="1a. Add NADP+ Extraction Buffer\n(e.g., 0.1 M HCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; heat_nadp [label="2a. Heat at 60°C\n(Destroys NADPH)", fillcolor="#F1F3F4", fontcolor="#202124"]; neutralize_nadp [label="3a. Neutralize Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; centrifuge_nadp [label="4a. Centrifuge and Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; assay_nadp [label="5a. Perform Fluorometric Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// NADPH Path extract_nadph [label="1b. Add NADPH Extraction Buffer\n(e.g., 0.1 M NaOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; heat_nadph [label="2b. Heat at 60°C\n(Destroys NADP+)", fillcolor="#F1F3F4", fontcolor="#202124"]; neutralize_nadph [label="3b. Neutralize Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; centrifuge_nadph [label="4b. Centrifuge and Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; assay_nadph [label="5b. Perform Fluorometric Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Common Path standard [label="Prepare NADP+ Standard Curve", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate [label="Calculate NADP+ and NADPH Concentrations\nand Determine Ratio", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> split; split -> extract_nadp [label="Aliquot 1 for NADP+"]; split -> extract_nadph [label="Aliquot 2 for NADPH"]; extract_nadp -> heat_nadp; heat_nadp -> neutralize_nadp; neutralize_nadp -> centrifuge_nadp; centrifuge_nadp -> assay_nadp; extract_nadph -> heat_nadph; heat_nadph -> neutralize_nadph; neutralize_nadph -> centrifuge_nadph; centrifuge_nadph -> assay_nadph; standard -> assay_nadp [style=dashed]; standard -> assay_nadph [style=dashed]; assay_nadp -> calculate; assay_nadph -> calculate; } end_dot Caption: Workflow for NADP+/NADPH ratio determination.

Conclusion

The distinction between this compound (NADP+) and NADPH is fundamental to understanding cellular metabolism. As the oxidized and reduced forms of the same coenzyme, they represent two sides of the same redox coin, with NADP+ serving as an electron acceptor and NADPH as an electron donor. This functional dichotomy allows for the elegant separation of catabolic and anabolic processes within the cell. For researchers in the life sciences and drug development, a thorough grasp of their respective roles and the methodologies to quantify them is indispensable for elucidating disease mechanisms and identifying novel therapeutic targets.

References

chemical structure and function of β-Nicotinamide adenine dinucleotide phosphate disodium salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, function, and experimental applications of β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+) disodium (B8443419) salt. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and various fields of biological research.

Chemical Structure and Physicochemical Properties

β-Nicotinamide adenine dinucleotide phosphate, in its oxidized form (NADP+), is a critical coenzyme in all living cells.[1] The disodium salt is a common and stable formulation used in research and diagnostics.

The structure of β-NADP+ consists of two nucleotide units joined through their phosphate groups. One nucleotide contains an adenine base and the other a nicotinamide (B372718) base. A key distinguishing feature from its analogue, nicotinamide adenine dinucleotide (NAD+), is the presence of an additional phosphate group attached to the 2' position of the ribose sugar of the adenosine (B11128) moiety.[1]

Table 1: Physicochemical Properties of β-Nicotinamide Adenine Dinucleotide Phosphate Disodium Salt

PropertyValueReferences
Synonyms β-NADP-Na2, Triphosphopyridine nucleotide disodium salt[2]
CAS Number 24292-60-2[2]
Molecular Formula C₂₁H₂₆N₇Na₂O₁₇P₃[2]
Molecular Weight 787.37 g/mol
Appearance White to yellowish solid/powder
Solubility Soluble in water (50 mg/mL)
Storage Temperature -20°C
Melting Point 175-178 °C (decomposes)
Molar Extinction Coefficient (260 nm) 18.0 x 10³ L·mol⁻¹·cm⁻¹ (at pH 7.0)

Biological Function and Significance

The primary role of the NADP+/NADPH redox couple is to serve as an electron carrier in a multitude of enzymatic reactions. NADPH, the reduced form, is a potent reducing agent essential for various anabolic pathways and antioxidant defense systems.

Role in Anabolic Pathways

NADPH provides the reducing power for biosynthetic reactions, including:

  • Fatty Acid Synthesis: NADPH is a crucial cofactor for fatty acid synthase (FAS) in the synthesis of fatty acids.

  • Cholesterol Synthesis: The synthesis of cholesterol and other steroids is dependent on NADPH.

  • Nucleic Acid Synthesis: Ribonucleotide reductase, an enzyme that catalyzes the formation of deoxyribonucleotides from ribonucleotides, requires NADPH.

Antioxidant Defense and Reactive Oxygen Species (ROS) Detoxification

NADPH is paramount in maintaining a reduced cellular environment and mitigating oxidative stress. It is the primary electron donor for the glutathione (B108866) reductase-glutathione peroxidase system, which detoxifies harmful reactive oxygen species such as hydrogen peroxide.

Key Signaling Pathways Involving NADPH

Beyond its metabolic functions, NADPH is a critical modulator of various signaling pathways.

Insulin (B600854) Signaling

Recent evidence highlights a crucial role for NADPH in glucose-stimulated insulin secretion from pancreatic β-cells. NADPH produced in the mitochondria is not only a metabolic coupling factor but also a substrate for NADPH oxidase 4 (NOX4). NOX4 generates hydrogen peroxide (H₂O₂), which acts as a signaling molecule to potentiate insulin release.

Insulin_Signaling Glucose Glucose Mitochondria Mitochondria Glucose->Mitochondria Metabolism NADPH_mito NADPH Mitochondria->NADPH_mito NADP_mito NADP+ NADPH_mito->NADP_mito NOX4 NADPH Oxidase 4 (NOX4) NADPH_mito->NOX4 Substrate H2O2 H₂O₂ NOX4->H2O2 Generation O2 O₂ O2->NOX4 Insulin_Vesicles Insulin Vesicles H2O2->Insulin_Vesicles Potentiates Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Role of NADPH in Insulin Secretion
Regulation of Apoptosis

The cellular redox state, largely maintained by the NADPH-dependent antioxidant systems, is a critical determinant in the regulation of apoptosis (programmed cell death). A high NADPH/NADP+ ratio supports a reduced environment, protecting cells from oxidative stress-induced apoptosis. Conversely, depletion of NADPH can lead to an accumulation of ROS, which can trigger the intrinsic apoptotic pathway through mitochondrial dysfunction.

Apoptosis_Regulation NADPH High NADPH/NADP+ Ratio Reduced_State Reduced Cellular Environment NADPH->Reduced_State ROS_Detox ROS Detoxification (e.g., Glutathione System) Reduced_State->ROS_Detox Oxidative_Stress Oxidative Stress (e.g., ROS accumulation) Reduced_State->Oxidative_Stress Inhibits Cell_Survival Cell Survival ROS_Detox->Cell_Survival Promotes Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Triggers

Influence of NADPH on Apoptosis Regulation

Experimental Protocols

Spectrophotometric Assay of NADP+ using Glucose-6-Phosphate Dehydrogenase (G6PD)

This protocol describes a common method for the quantification of NADP+ based on its enzymatic reduction to NADPH, which can be measured by the increase in absorbance at 340 nm.

Principle:

Glucose-6-phosphate dehydrogenase (G6PD) catalyzes the oxidation of glucose-6-phosphate (G6P) to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP+ to NADPH. The rate of NADPH formation is directly proportional to the initial concentration of NADP+ in the sample, assuming G6P and G6PD are in excess.

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • Glucose-6-phosphate (G6P) solution (e.g., 10 mM)

  • Glucose-6-phosphate dehydrogenase (G6PD) from a suitable source (e.g., yeast or Leuconostoc mesenteroides)

  • β-NADP+ disodium salt standard solutions of known concentrations

  • Sample containing unknown NADP+ concentration

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding the following in the specified order:

    • Tris-HCl buffer

    • G6P solution

    • Sample or NADP+ standard

  • Blank Measurement: Prepare a blank cuvette containing the reaction mixture without the enzyme (G6PD). Place the blank in the spectrophotometer and zero the absorbance at 340 nm.

  • Initiation of Reaction: To the sample/standard cuvette, add the G6PD solution to initiate the reaction. Mix gently by inverting the cuvette.

  • Absorbance Measurement: Immediately place the cuvette in the spectrophotometer and start monitoring the increase in absorbance at 340 nm over a defined period (e.g., 3-5 minutes). Record the change in absorbance per minute (ΔA₃₄₀/min).

  • Calculation: The concentration of NADP+ in the sample can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 L·mol⁻¹·cm⁻¹).

Table 2: Kinetic Parameters of Glucose-6-Phosphate Dehydrogenase for NADP+

Enzyme SourceKm for NADP+ (µM)kcat (s⁻¹)Reference
Human Placenta20 ± 10-
Pig Liver4.8-
Wild-Type Human (recombinant)6.1223

Note: kcat values are highly dependent on assay conditions.

G6PD_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, G6P, G6PD) Mix_Components Mix Buffer, G6P, and Sample/Standard in Cuvette Prep_Reagents->Mix_Components Prep_Standards Prepare NADP+ Standards Prep_Standards->Mix_Components Prep_Sample Prepare Sample Prep_Sample->Mix_Components Blank Zero Spectrophotometer with Blank (no G6PD) Mix_Components->Blank Add_Enzyme Initiate Reaction (Add G6PD) Blank->Add_Enzyme Measure_Abs Measure ΔA₃₄₀/min Add_Enzyme->Measure_Abs Standard_Curve Generate Standard Curve Measure_Abs->Standard_Curve Calculate_Conc Calculate NADP+ Concentration in Sample Standard_Curve->Calculate_Conc

Workflow for Spectrophotometric NADP+ Assay

Conclusion

β-Nicotinamide adenine dinucleotide phosphate disodium salt is an indispensable tool in biochemical and cellular research. Its central role in metabolism and signaling makes it a key molecule of interest in understanding normal physiology and various pathological states. This guide has provided a detailed overview of its chemical properties, biological functions, and experimental applications, with the aim of supporting researchers in their scientific endeavors.

References

A Technical Guide to NADP Disodium Salt: Properties, Quantification, and Application in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physical and chemical properties of β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP) disodium (B8443419) salt, a critical coenzyme in a multitude of cellular metabolic pathways. Detailed protocols for its preparation, quantification, and use in a common enzymatic assay are presented to facilitate its effective application in a laboratory setting.

Core Properties of NADP Disodium Salt

This compound is the salt form of NADP+, a coenzyme that functions as an electron carrier in a wide range of biological reactions. It is essential for various anabolic pathways, including fatty acid and nucleic acid synthesis.

Appearance and Physical State

This compound is typically supplied as a solid. Its appearance can vary slightly between suppliers but is generally consistent.

PropertyDescription
Physical State Solid powder[1], amorphous powder[2]
Color White to yellowish[2][3]
Odor Odorless[4]
Solubility

This compound is highly soluble in aqueous solutions, a key property for its use in biochemical assays.

SolventSolubility
Water Soluble, 50 mg/mL (yielding a clear, colorless to slightly yellowish solution), ~1,000 g/L at 20 °C, ≥ 260 mg/mL, 100 mg/mL in PBS (with sonication), 15 mg/mL
Methanol Soluble
Ethanol Much less soluble than in methanol
Ether Practically insoluble
Ethyl Acetate Practically insoluble
DMSO 1 mg/mL (with sonication recommended)
Stability and Storage

Proper storage is crucial to maintain the integrity and activity of this compound.

FormStorage TemperatureDurationConditions
Solid +2 to +8°CUp to 24 monthsStore dry and protected from light.
Solid (Long-term) -20°CMonths to yearsDry and dark.
Aqueous Solution -20°CAt least one year (as frozen aliquots), 1 monthAvoid repeated freeze-thaw cycles.
Aqueous Solution -80°C6 monthsSealed storage, away from moisture.
Working Solution +2 to +8°CA 10 mg/mL aqueous solution retains at least 99% NADP after 4 weeks.

Experimental Protocols

Preparation of this compound Stock Solution

Accurate preparation of a stock solution is the first step in many experimental procedures.

Materials:

  • β-NADP disodium salt powder

  • High-purity water or a suitable buffer (e.g., Tris-HCl, PBS)

  • Calibrated balance

  • Volumetric flask

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution (using a molecular weight of 787.4 g/mol ), weigh out 7.87 mg.

  • Dissolving: Dissolve the powder in a small amount of high-purity water or your chosen buffer in a volumetric flask.

  • Volume Adjustment: Once fully dissolved, bring the solution to the final desired volume with the solvent.

  • pH Adjustment (Optional but Recommended): When dissolved in water, the solution can be mildly acidic. For long-term stability, it is advisable to neutralize the pH with a small amount of NaOH.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. For immediate use, solutions can be kept on ice and protected from light.

G Workflow for Preparing NADP Stock Solution weigh Weigh this compound dissolve Dissolve in Water/Buffer weigh->dissolve adjust_vol Adjust to Final Volume dissolve->adjust_vol adjust_ph Adjust pH to Neutral (Optional) adjust_vol->adjust_ph aliquot Aliquot into Tubes adjust_ph->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for Preparing NADP Stock Solution.

Spectrophotometric Quantification of NADP Concentration

The concentration of NADP solutions can be verified spectrophotometrically by measuring the absorbance of its reduced form, NADPH, at 340 nm.

Principle: NADPH has a distinct absorbance maximum at 340 nm, while the oxidized form, NADP+, does not absorb significantly at this wavelength. The concentration of NADPH can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (6220 L·mol⁻¹·cm⁻¹ at 340 nm), b is the path length of the cuvette (typically 1 cm), and c is the concentration.

Materials:

  • NADP solution of unknown concentration

  • Spectrophotometer capable of reading at 340 nm

  • Quartz or UV-transparent cuvettes

  • An enzyme system to reduce NADP+ to NADPH (e.g., Glucose-6-Phosphate Dehydrogenase and its substrate, Glucose-6-Phosphate)

  • Appropriate buffer

Procedure for Creating a Standard Curve:

  • Prepare NADPH Stock Solution: Accurately prepare a concentrated stock solution of NADPH (e.g., 1 mM) in the assay buffer.

  • Prepare Dilutions: Create a series of dilutions from the stock solution to generate standards with known concentrations (e.g., 0 µM, 25 µM, 50 µM, 100 µM, 150 µM, 200 µM).

  • Measure Absorbance: Using the assay buffer as a blank, measure the absorbance of each standard at 340 nm.

  • Plot Standard Curve: Plot the absorbance at 340 nm (y-axis) against the corresponding NADPH concentration (x-axis). The resulting graph should be a linear plot.

Procedure for Sample Measurement:

  • Blank Spectrophotometer: Use the appropriate buffer to zero the spectrophotometer at 340 nm.

  • Enzymatic Reduction: In a cuvette, combine the NADP solution to be quantified with the buffer, Glucose-6-Phosphate, and Glucose-6-Phosphate Dehydrogenase.

  • Monitor Reaction: Follow the increase in absorbance at 340 nm until the reaction reaches completion (i.e., the absorbance stabilizes).

  • Calculate Concentration: Using the final absorbance value and the molar extinction coefficient of NADPH, or by comparing to the standard curve, calculate the concentration of the original NADP solution.

G Workflow for Spectrophotometric Quantification of NADP cluster_std Standard Curve Preparation cluster_sample Sample Measurement prep_stock Prepare NADPH Stock prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure_std Measure Absorbance at 340 nm prep_dilutions->measure_std plot_curve Plot Absorbance vs. Concentration measure_std->plot_curve blank Blank Spectrophotometer with Buffer enz_rxn Initiate Enzymatic Reduction of NADP+ blank->enz_rxn monitor Monitor Absorbance Increase at 340 nm enz_rxn->monitor calculate Calculate Concentration monitor->calculate

Caption: Workflow for Spectrophotometric Quantification of NADP.

Enzymatic Assay of Glucose-6-Phosphate Dehydrogenase (G6PDH)

This protocol describes a typical enzyme kinetics assay using this compound as a cofactor.

Principle: G6PDH catalyzes the oxidation of glucose-6-phosphate (G6P) to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP+ to NADPH. The rate of NADPH production is directly proportional to the G6PDH activity and can be monitored by the increase in absorbance at 340 nm.

Materials:

  • Cell-free extract or purified G6PDH enzyme solution

  • This compound stock solution (e.g., 100 mM)

  • Glucose-6-phosphate (G6P) stock solution (e.g., 500 mM)

  • Assay buffer (e.g., Tris-HCl, pH 8.0 for E. coli)

  • Spectrophotometer with temperature control

  • Cuvettes

Procedure:

  • Prepare Reaction Mixture: In a 1 ml cuvette, prepare a reaction mixture containing the assay buffer, NADP+ solution, and the enzyme solution (cell-free extract). A blank reaction without the substrate (G6P) should also be prepared to measure any endogenous NADP+ reduction.

  • Equilibrate: Incubate the cuvette at the desired temperature (e.g., 37°C) for a few minutes to allow for temperature equilibration.

  • Initiate Reaction: Start the reaction by adding the G6P solution to the cuvette. Mix thoroughly by inverting the cuvette (sealed with parafilm).

  • Measure Absorbance: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for several minutes.

  • Calculate Activity: Determine the initial linear rate of absorbance change (ΔA₃₄₀/minute). The enzyme activity can then be calculated using the Beer-Lambert law. One unit of G6PDH activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of NADP+ per minute under the specified conditions.

Signaling Pathway Involvement: The Pentose (B10789219) Phosphate Pathway

NADP+ is a key electron acceptor in the oxidative phase of the pentose phosphate pathway (PPP), a crucial metabolic route for generating NADPH and the precursors for nucleotide biosynthesis. The NADPH produced is vital for reductive biosynthesis and for protecting the cell against oxidative stress.

G Oxidative Phase of the Pentose Phosphate Pathway G6P Glucose-6-Phosphate PGL 6-Phosphoglucono-δ-lactone G6P->PGL G6PDH NADP1 NADP+ PG 6-Phosphogluconate PGL->PG Lactonase Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGDH NADP2 NADP+ CO2 CO2 NADPH1 NADPH + H+ G6PDH G6PDH NADP1->G6PDH NADPH2 NADPH + H+ _6PGDH 6PGDH NADP2->_6PGDH G6PDH->PGL G6PDH->NADPH1 Lactonase Lactonase Lactonase->PG _6PGDH->Ru5P _6PGDH->NADPH2 _6PGDH->CO2

Caption: Oxidative Phase of the Pentose Phosphate Pathway.

References

Methodological & Application

Application Notes: Utilizing NADP Disodium Salt in Glucose-6-Phosphate Dehydrogenase (G6PD) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glucose-6-Phosphate Dehydrogenase (G6PD) is a crucial cytosolic enzyme in the pentose (B10789219) phosphate (B84403) pathway.[1][2] It catalyzes the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone while concurrently reducing Nicotinamide Adenine Dinucleotide Phosphate (NADP+) to NADPH.[3][4][5] This reaction is the primary source of cellular NADPH, which is vital for protecting cells, particularly red blood cells, from oxidative damage by maintaining a supply of reduced glutathione. G6PD deficiency is the most common human enzyme deficiency, affecting approximately 500 million people worldwide, and can lead to hemolytic anemia when individuals are exposed to oxidative stress.

The quantitative determination of G6PD activity is essential for diagnosing this deficiency and for various research applications. The most common methods for assaying G6PD activity rely on the use of NADP+ (typically as a disodium (B8443419) salt for solubility and stability) as a cofactor. The rate of NADPH production, which is directly proportional to G6PD activity, can be measured by monitoring the increase in absorbance at 340 nm or by fluorescence.

Principle of the Assay

The enzymatic reaction at the core of the G6PD assay is as follows:

Glucose-6-Phosphate (G6P) + NADP+ ---(G6PD)---> 6-Phosphoglucono-δ-lactone + NADPH + H+

The production of NADPH is quantified to determine the enzyme's activity. Spectrophotometric methods measure the increase in absorbance at 340 nm, leveraging the fact that NADPH has a distinct absorbance peak at this wavelength, while NADP+ does not. Fluorometric assays measure the intrinsic fluorescence of NADPH (excitation ~340-360 nm, emission ~460 nm) or use a coupled enzymatic reaction where NADPH reduces a non-fluorescent substrate (like resazurin) to a highly fluorescent product (resorufin).

It is important to note that a subsequent enzyme in the pentose phosphate pathway, 6-phosphogluconate dehydrogenase (6PGD), also produces NADPH. To ensure that the measured activity is specific to G6PD, some assay protocols include an inhibitor of 6PGD, such as maleimide.

Experimental Protocols

Spectrophotometric Assay for G6PD Activity

This protocol is a standard method for the quantitative determination of G6PD activity in a sample, such as a red blood cell hemolysate.

Materials:

  • NADP+ Disodium Salt (NADP, Na-salt)

  • Glucose-6-Phosphate (G6P)

  • Tris-HCl buffer

  • Magnesium Chloride (MgCl2)

  • Saponin (for cell lysis)

  • Spectrophotometer with temperature control (set to 30°C or 37°C)

  • Cuvettes

Reagent Preparation:

ReagentConcentrationSolvent/Buffer
Tris-HCl Buffer 0.055 MDeionized Water
MgCl2 0.0033 MIn Tris-HCl Buffer
NADP+ Solution 0.006 MDeionized Water
G6P Solution 0.1 MDeionized Water
Lysing Reagent 0.2% (w/v)Deionized Water

Procedure:

  • Sample Preparation (Hemolysate):

    • Collect whole blood in a tube containing an anticoagulant (e.g., EDTA).

    • Prepare a hemolysate by mixing the whole blood with the lysing reagent. For example, add 10 µL of blood to 1.0 mL of lysing solution.

    • Mix thoroughly and let stand at room temperature for 5-10 minutes to ensure complete lysis.

  • Assay Reaction:

    • Set the spectrophotometer to 340 nm and equilibrate to the desired temperature (e.g., 30°C).

    • In a cuvette, prepare the reaction mixture as follows:

      • 2.7 mL of Tris-HCl buffer (containing MgCl2)

      • 0.1 mL of 0.006 M NADP+ solution

      • 0.1 mL of 0.1 M G6P solution

    • Incubate the reaction mixture in the spectrophotometer for 7-8 minutes to reach thermal equilibrium and to establish a blank rate.

  • Initiation and Measurement:

    • Add 0.1 mL of the prepared hemolysate to the cuvette.

    • Mix quickly by inverting the cuvette.

    • Immediately begin recording the absorbance at 340 nm for 4-5 minutes.

  • Calculation of G6PD Activity:

    • Determine the rate of change in absorbance per minute (ΔA340/min) from the initial linear portion of the curve.

    • Calculate the enzyme activity using the Beer-Lambert law:

      • Units/mL = (ΔA340/min * Total Volume) / (6.22 * Sample Volume * Light Path)

      • Where 6.22 is the millimolar extinction coefficient of NADPH at 340 nm.

Quantitative Data Summary

ParameterValueReference
Wavelength for Absorbance 340 nm
Excitation/Emission (Fluorometric) ~340-360 nm / ~460 nm
Reaction Temperature 30°C or 37°C
pH Optimum 7.8 - 8.3
NADPH Molar Extinction Coefficient 6220 M⁻¹cm⁻¹ (6.22 mM⁻¹cm⁻¹)
Normal G6PD Activity Range 9.8 to 15.5 U/g Hb

Visualizations

G6PD_Pathway cluster_reaction G6PD Catalyzed Reaction G6P Glucose-6-Phosphate PGL 6-Phosphoglucono- δ-lactone G6P->PGL Oxidation G6PD G6PD NADPH NADPH NADP NADP+ NADP->NADPH Reduction

Caption: The enzymatic reaction catalyzed by G6PD.

G6PD_Assay_Workflow start Start: Collect Whole Blood hemolysis Prepare Hemolysate (Lysis of Red Blood Cells) start->hemolysis initiate Add Hemolysate to Mixture to Start Reaction hemolysis->initiate reaction_prep Prepare Reaction Mixture (Buffer, NADP+, G6P) incubation Pre-incubate Mixture at 30/37°C reaction_prep->incubation incubation->initiate measurement Measure Δ Absorbance at 340 nm or Fluorescence over Time initiate->measurement calculation Calculate G6PD Activity measurement->calculation end End: Report Results calculation->end

Caption: The experimental workflow for a G6PD assay.

References

Protocol for Isocitrate Dehydrogenase (NADP+)-Dependent Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the enzymatic activity of NADP+-dependent isocitrate dehydrogenase (IDH). This enzyme is a key player in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate while reducing NADP+ to NADPH.[1][2] Monitoring this activity is crucial for research in areas such as cancer metabolism, metabolic disorders, and drug discovery, particularly with the emergence of IDH mutations as therapeutic targets.[3][4]

The described spectrophotometric assay offers a robust and sensitive method to quantify IDH activity by measuring the increase in absorbance resulting from the production of NADPH.

Principle of the Assay

The enzymatic activity of NADP+-dependent isocitrate dehydrogenase is determined by monitoring the rate of NADPH formation. IDH catalyzes the conversion of isocitrate to α-ketoglutarate, using NADP+ as a cofactor, which is reduced to NADPH.[5] The production of NADPH leads to an increase in absorbance at 340 nm, which is directly proportional to the IDH activity in the sample. Alternatively, in colorimetric assays, the NADPH produced can reduce a probe to generate a colored product, with absorbance typically measured at 450 nm. This protocol focuses on the direct spectrophotometric method at 340 nm.

The reaction is as follows: Isocitrate + NADP+ --(IDH, Mn2+/Mg2+)--> α-Ketoglutarate + NADPH + H+ + CO2

Materials and Reagents

ReagentStock ConcentrationFinal Assay Concentration
Glycylglycine or Triethanolamine Buffer (pH 7.4-7.5)250 mM67 mM
DL-Isocitrate6.6 mM0.44 mM
β-NADP+ (Nicotinamide Adenine Dinucleotide Phosphate)20 mM1.0 mM
Manganese Chloride (MnCl2) or Magnesium Chloride (MgCl2)18 mM0.60 mM
Purified Water--
Sample containing Isocitrate DehydrogenaseVariesVaries (e.g., 0.03 - 0.6 units/ml)

Note: The final concentrations are based on a 3.00 ml reaction volume. Adjustments may be necessary depending on the specific experimental setup.

Experimental Protocol

This protocol is designed for a continuous spectrophotometric rate determination at 37°C using a 1 cm light path cuvette.

Reagent Preparation

a. Assay Buffer: Prepare a 250 mM Glycylglycine or Triethanolamine buffer. Adjust the pH to 7.4-7.5 at 37°C. b. DL-Isocitrate Solution: Prepare a 6.6 mM solution of DL-Isocitric acid in the assay buffer. c. β-NADP+ Solution: Prepare a 20 mM solution of β-NADP+ in purified water. d. Manganese Chloride Solution: Prepare an 18 mM solution of MnCl2 in purified water. e. Enzyme Sample Preparation: Prepare the biological sample (e.g., tissue homogenate, cell lysate) in an ice-cold assay buffer to maintain enzyme stability. Centrifuge to remove insoluble material. The final concentration should be between 0.3 - 0.6 units/ml.

Assay Procedure

a. Set a spectrophotometer to 340 nm and maintain the temperature at 37°C. b. Prepare a reaction mixture in a cuvette by adding the following reagents in the specified order. A blank reaction should be prepared without the enzyme or substrate to zero the spectrophotometer.

ReagentVolume (in ml) for TestVolume (in ml) for Blank
Purified Water1.951.95
Assay Buffer0.500.60
DL-Isocitrate Solution0.200.20
β-NADP+ Solution0.150.15
Manganese Chloride Solution0.10-
Enzyme Sample0.100.10
Total Volume 3.00 3.00

c. Mix the contents of the cuvette by gentle inversion. d. Initiate the reaction by adding the enzyme sample. e. Immediately start recording the absorbance at 340 nm for a continuous period of at least 3-5 minutes. Ensure the rate of absorbance change is linear during this time.

Data Analysis

  • Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.

  • The activity of the IDH enzyme is calculated using the Beer-Lambert law.

Enzyme Activity (U/ml) = (ΔA340/min * Total Reaction Volume) / (ε * Light Path * Enzyme Volume)

Where:

  • ΔA340/min is the rate of absorbance change at 340 nm per minute.

  • Total Reaction Volume is the total volume of the assay mixture (in ml).

  • ε (Molar Extinction Coefficient of NADPH) is 6.22 mM⁻¹cm⁻¹.

  • Light Path is the path length of the cuvette (typically 1 cm).

  • Enzyme Volume is the volume of the enzyme sample added to the assay (in ml).

One unit of IDH activity is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of NADPH per minute at 37°C.

Workflow and Signaling Pathway Diagrams

IDH_Assay_Workflow Experimental Workflow for IDH Activity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, Substrate, Cofactor, and Metal Ion Solutions Mix_Reagents Combine Assay Buffer, Substrate, NADP+, and MnCl2 in Cuvette Reagent_Prep->Mix_Reagents Sample_Prep Prepare Enzyme Sample (e.g., cell lysate) Add_Enzyme Initiate Reaction by Adding Enzyme Sample Sample_Prep->Add_Enzyme Spectro_Setup Set Spectrophotometer to 340 nm and 37°C Measure_Abs Record Absorbance at 340 nm Over Time Spectro_Setup->Measure_Abs Mix_Reagents->Add_Enzyme Add_Enzyme->Measure_Abs Calc_Rate Calculate Rate of Absorbance Change (ΔA340/min) Measure_Abs->Calc_Rate Calc_Activity Calculate Enzyme Activity Using Beer-Lambert Law Calc_Rate->Calc_Activity

Caption: Workflow of the NADP+-dependent IDH activity assay.

IDH_Signaling_Pathway NADP+-Dependent Isocitrate Dehydrogenase Reaction Isocitrate Isocitrate IDH Isocitrate Dehydrogenase (IDH) Isocitrate->IDH Substrate NADP NADP+ NADP->IDH Cofactor aKG α-Ketoglutarate IDH->aKG Product NADPH NADPH IDH->NADPH Reduced Cofactor CO2 CO2 IDH->CO2 Byproduct

Caption: The enzymatic reaction catalyzed by NADP+-dependent IDH.

References

Application Notes and Protocols for Spectrophotometric Measurement of Enzyme Kinetics Using NADP+ Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+), in its oxidized form, and its reduced counterpart, NADPH, are essential cofactors in a myriad of cellular metabolic pathways.[1][2] Many enzymes, particularly dehydrogenases, utilize NADP+ as an electron acceptor. The reduction of NADP+ to NADPH is accompanied by a characteristic increase in absorbance at 340 nm.[3][4][5] This spectral property forms the basis of a widely used, simple, and continuous spectrophotometric assay for monitoring the kinetics of NADP+-dependent enzymes.

This document provides detailed application notes and protocols for measuring the kinetics of several key NADP+-dependent enzymes. These enzymes are crucial in various metabolic pathways, including the pentose (B10789219) phosphate pathway, the citric acid cycle, and amino acid metabolism, making them important targets in drug discovery and metabolic research.

Principle of the Assay:

The fundamental principle of this assay lies in the differential absorbance spectra of NADP+ and NADPH. While NADP+ exhibits negligible absorbance at 340 nm, NADPH has a distinct absorbance peak at this wavelength. Therefore, in an enzymatic reaction where a substrate is oxidized and NADP+ is reduced to NADPH, the rate of the reaction can be continuously monitored by measuring the increase in absorbance at 340 nm. The rate of NADPH formation is directly proportional to the enzyme's activity under specific conditions.

The enzyme activity can be calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total Assay Volume) / (ε * Light Path Length * Enzyme Volume)

Where:

  • ΔA₃₄₀/min is the rate of change in absorbance at 340 nm per minute.

  • ε is the molar extinction coefficient of NADPH at 340 nm, which is 6220 M⁻¹cm⁻¹.

  • Total Assay Volume is the final volume of the reaction mixture in the cuvette (in mL).

  • Light Path Length is typically 1 cm for a standard spectrophotometer cuvette.

  • Enzyme Volume is the volume of the enzyme solution added to the assay (in mL).

Featured NADP+-Dependent Enzyme Assays

This section details the protocols for assaying the activity of four key NADP+-dependent enzymes: Glucose-6-Phosphate Dehydrogenase, Isocitrate Dehydrogenase, Malic Enzyme, and Glutamate (B1630785) Dehydrogenase.

Glucose-6-Phosphate Dehydrogenase (G6PDH)

Function and Significance: Glucose-6-Phosphate Dehydrogenase (G6PDH; EC 1.1.1.49) is the rate-limiting enzyme of the pentose phosphate pathway. This pathway is a major source of cellular NADPH, which is critical for reductive biosynthesis and protecting the cell against oxidative stress. G6PDH catalyzes the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP+ to NADPH.

Signaling Pathway:

G6PDH_Pathway Glucose6P Glucose-6-Phosphate PGL 6-Phosphoglucono-δ-lactone Glucose6P->PGL NADP NADP+ NADPH NADPH NADP->NADPH G6PDH G6PDH

Caption: G6PDH catalyzes the first committed step of the pentose phosphate pathway.

Experimental Protocol:

Parameter Value Reference
Wavelength (λ) 340 nm
Temperature 25°C or 30°C
pH 7.4 - 8.0
Assay Buffer 50 mM Glycylglycine or Tris-HCl
Final Concentrations
Glycylglycine Buffer50 mM
D-Glucose-6-Phosphate2 mM
NADP+ Disodium Salt0.67 mM
Magnesium Chloride10 mM

Procedure:

  • Prepare a reaction mixture by combining the assay buffer, D-glucose-6-phosphate solution, NADP+ solution, and magnesium chloride solution in a spectrophotometer cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C) for 5-10 minutes.

  • Initiate the reaction by adding the enzyme solution to the cuvette.

  • Immediately mix by inversion and start monitoring the increase in absorbance at 340 nm for approximately 5-10 minutes.

  • Calculate the rate of reaction (ΔA₃₄₀/min) from the initial linear portion of the curve.

  • A blank reaction without the enzyme or substrate should be run to account for any non-enzymatic reduction of NADP+.

Isocitrate Dehydrogenase (NADP+)

Function and Significance: NADP+-dependent Isocitrate Dehydrogenase (IDH; EC 1.1.1.42) is a key enzyme in the citric acid cycle and is also found in the cytoplasm and mitochondria. It catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, generating NADPH. Cytosolic IDH is a major source of NADPH for reductive biosynthesis and defense against oxidative stress.

Signaling Pathway:

IDH_Pathway Isocitrate Isocitrate AKG α-Ketoglutarate + CO₂ Isocitrate->AKG NADP NADP+ NADPH NADPH NADP->NADPH IDH IDH (NADP+)

Caption: NADP+-dependent IDH converts isocitrate to α-ketoglutarate.

Experimental Protocol:

Parameter Value Reference
Wavelength (λ) 340 nm
Temperature 37°C
pH 7.4
Assay Buffer 67 mM Glycylglycine
Final Concentrations
Glycylglycine Buffer67 mM
DL-Isocitric Acid0.44 mM
NADP+ Disodium Salt1.0 mM
Manganese Chloride0.60 mM

Procedure:

  • In a suitable cuvette, pipette the assay buffer, DL-isocitric acid solution, NADP+ solution, and manganese chloride solution.

  • Equilibrate the mixture to 37°C.

  • Start the reaction by adding the Isocitrate Dehydrogenase enzyme solution.

  • Mix by inversion and record the increase in absorbance at 340 nm for approximately 5 minutes.

  • Determine the ΔA₃₄₀/min from the maximum linear rate for both the test and a blank (without enzyme).

Malic Enzyme (NADP+)

Function and Significance: NADP+-dependent Malic Enzyme (ME; EC 1.1.1.40) catalyzes the oxidative decarboxylation of L-malate to pyruvate (B1213749) and CO₂, while reducing NADP+ to NADPH. This enzyme provides a link between the citric acid cycle intermediates and glycolysis and is a significant source of NADPH for fatty acid biosynthesis.

Signaling Pathway:

ME_Pathway Malate L-Malate Pyruvate Pyruvate + CO₂ Malate->Pyruvate NADP NADP+ NADPH NADPH NADP->NADPH ME Malic Enzyme

Caption: Malic Enzyme links glycolysis and the citric acid cycle.

Experimental Protocol:

Parameter Value Reference
Wavelength (λ) 340 nm
Temperature 25°C
pH 7.4
Assay Buffer 67 mM Triethanolamine (B1662121)
Final Concentrations
Triethanolamine Buffer67 mM
L-Malic Acid3.3 mM
NADP+ Disodium Salt0.3 mM
Manganese Chloride5.0 mM

Procedure:

  • Combine the triethanolamine buffer, L-malic acid solution, NADP+ solution, and manganese chloride solution in a cuvette.

  • Mix by inversion and allow the mixture to equilibrate to 25°C.

  • Monitor the A₃₄₀nm until it is constant.

  • Initiate the reaction by adding the Malic Enzyme solution.

  • Immediately mix and monitor the increase in A₃₄₀nm for approximately 5-10 minutes.

  • Calculate the ΔA₃₄₀nm/minute using the maximum linear rate for both the test and a blank.

Glutamate Dehydrogenase (NADP+)

Function and Significance: Glutamate Dehydrogenase (GDH; EC 1.4.1.4) is a mitochondrial enzyme that plays a crucial role in amino acid metabolism, linking it to the citric acid cycle. It catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia, using either NAD+ or NADP+ as a cofactor.

Signaling Pathway:

GDH_Pathway Glutamate L-Glutamate + H₂O AKG α-Ketoglutarate + NH₃ Glutamate->AKG NADP NADP+ NADPH NADPH NADP->NADPH GDH GDH (NADP+)

Caption: GDH plays a central role in nitrogen and carbon metabolism.

Experimental Protocol:

Parameter Value Reference
Wavelength (λ) 340 nm
Temperature 25°C
pH 7.6
Assay Buffer 0.1 M Triethanolamine-HCl
Final Concentrations
Triethanolamine Buffer82.8 mM
α-Ketoglutarate4.97 mM
NADPH0.20 mM
Ammonium (B1175870) Acetate (B1210297)198.7 mM

Procedure (Reverse Reaction):

  • Pipette the triethanolamine buffer, α-ketoglutarate solution, NADPH solution, and ammonium acetate solution into a cuvette.

  • Equilibrate the reaction mixture to 25°C.

  • Initiate the reaction by adding the Glutamate Dehydrogenase solution.

  • Mix well and monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.

  • Calculate the rate of NADPH consumption (ΔA₃₄₀/min) from the linear portion of the curve.

Experimental Workflow

The general workflow for a spectrophotometric enzyme kinetics assay using NADP+ is outlined below.

Workflow prep 1. Prepare Reagents (Buffer, Substrate, NADP+) mix 2. Prepare Reaction Mixture (in cuvette, minus enzyme) prep->mix equilibrate 3. Equilibrate Temperature mix->equilibrate start 4. Initiate Reaction (Add Enzyme) equilibrate->start measure 5. Monitor Absorbance at 340 nm start->measure analyze 6. Analyze Data (Calculate ΔA/min) measure->analyze calculate 7. Calculate Enzyme Activity analyze->calculate

Caption: General workflow for NADP+-dependent enzyme kinetics assays.

Data Presentation

Quantitative data from enzyme kinetic experiments should be summarized in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Summary of Assay Conditions for NADP+-Dependent Enzymes

EnzymeSubstrate(s)pHTemp (°C)Buffer[Substrate] (mM)[NADP+] (mM)[Cofactor/Ion] (mM)
G6PDH Glucose-6-Phosphate7.425Glycylglycine20.6710 (MgCl₂)
IDH DL-Isocitrate7.437Glycylglycine0.441.00.60 (MnCl₂)
Malic Enzyme L-Malate7.425Triethanolamine3.30.35.0 (MnCl₂)
GDH (reverse) α-Ketoglutarate, NH₄⁺7.625Triethanolamine4.97-0.20 (NADPH), 198.7 (NH₄⁺)

Conclusion

The spectrophotometric assay based on the conversion of NADP+ to NADPH is a robust, reliable, and widely applicable method for studying the kinetics of a large number of enzymes. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to investigate the activity of key NADP+-dependent enzymes involved in critical cellular processes. Careful attention to experimental parameters and appropriate data analysis are essential for obtaining accurate and reproducible results.

References

Application Notes and Protocols: Determining the Optimal Concentration of NADP Disodium Salt for In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP), a critical coenzyme in cellular metabolism, functions as an electron carrier in a myriad of redox reactions. It cycles between its oxidized form (NADP+) and reduced form (NADPH). The precise concentration of NADP disodium (B8443419) salt in in vitro enzyme assays is paramount for achieving accurate and reproducible results. This document provides detailed application notes and protocols to guide researchers in determining the optimal NADP concentration for their specific NADP-dependent enzyme of interest. An optimal concentration ensures that the enzyme is operating under saturating conditions with respect to the coenzyme, allowing for the accurate determination of other kinetic parameters or the screening of inhibitors.

Key Considerations for Optimal NADP Concentration

The optimal concentration of NADP disodium salt is enzyme-dependent and is primarily influenced by its Michaelis-Menten constant (Km). The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax)[1]. A general guideline is to use a NADP concentration that is 5 to 10 times the Km value to ensure the enzyme is saturated with its coenzyme. This minimizes the variability in reaction rates due to fluctuations in NADP concentration and allows for the accurate assessment of the effects of other substrates or inhibitors.

Factors that can influence the optimal NADP concentration include:

  • Enzyme Identity: Different NADP-dependent enzymes exhibit significantly different affinities (Km values) for NADP(H)[1].

  • pH and Buffer Composition: The pH of the assay buffer can affect the ionization state of both the enzyme and the coenzyme, thereby influencing their interaction.

  • Salt Concentration: The ionic strength of the buffer can impact enzyme stability and activity[2].

  • Temperature: Enzyme kinetics are temperature-dependent.

Quantitative Data Summary

The following tables summarize key quantitative data for NADP in enzyme assays, including the Michaelis-Menten constants (Km) for NADPH for a selection of enzymes and typical concentration ranges used in various assay formats.

Table 1: Michaelis-Menten Constants (Km) of Various Enzymes for NADPH

Enzyme ClassEnzyme NameOrganism/TissueKm for NADPH (µM)
OxidoreductasesGlutathione ReductaseYeast, Spinach, E. coli3 - 6
Aldehyde ReductaseHuman Liver2.2
Ketol-Acid ReductoisomeraseSulfolobus acidocaldarius0.4
NADPH-Cytochrome P450 ReductaseNot specified28
6-Phosphogluconate DehydrogenaseJapanese Quail Erythrocytes17
Thioredoxin ReductaseDeinococcus radiophilus12.5
Thioredoxin ReductaseThermotoga maritima780
Dihydrofolate ReductaseDrosophila melanogaster5.2
Dihydrofolate ReductaseBovine3.2
Aldose ReductaseHumanNot specified (Kd = 0.21)
Data compiled from various scientific publications to facilitate a comparative understanding of enzyme-substrate interactions.[1]

Table 2: Recommended NADP(H) Concentration Ranges for In Vitro Assays

Assay TypeDetection MethodTypical Linear RangeRecommended Starting Concentration
NADP/NADPH-Glo™ AssayBioluminescent10 nM to 400 nM[3]50 - 200 µM (for enzyme saturation)
Fluorometric AssayFluorescence (Ex/Em = 530-570/590-600 nm)~0.8 nM detection limit10 - 100 µM
Spectrophotometric AssayAbsorbance at 340 nm0.1 - 10 µM100 - 500 µM
Miniaturized Fluorescent AssayFluorescence (Ex/Em = 340/460 nm)0 - 200 µM25 µM

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Optimal NADP+ Concentration

This protocol outlines a general method to determine the optimal concentration of NADP+ for an enzyme that catalyzes the reduction of NADP+ to NADPH. The assay is based on monitoring the increase in absorbance at 340 nm, which is characteristic of NADPH (molar extinction coefficient, ε = 6220 M⁻¹cm⁻¹).

Materials:

  • This compound stock solution (e.g., 10 mM in assay buffer)

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Assay buffer (e.g., Tris-HCl or PBS at optimal pH for the enzyme)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a dilution series of NADP+: In a microcentrifuge tube or a separate 96-well plate, prepare a serial dilution of the NADP+ stock solution in assay buffer to achieve a range of final concentrations in the assay (e.g., 0, 1, 5, 10, 25, 50, 100, 200, 400, 800 µM).

  • Set up the reaction mixture: In each well of the UV-transparent microplate, add the following in the specified order:

    • Assay buffer

    • Substrate (at a saturating concentration)

    • Varying concentrations of NADP+ from the dilution series

  • Initiate the reaction: Add the enzyme to each well to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).

  • Measure the absorbance: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).

  • Data Analysis:

    • For each NADP+ concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The rate is the change in absorbance per unit time (ΔA/min).

    • Convert the velocity from ΔA/min to µM/min using the Beer-Lambert law: V₀ (µM/min) = (ΔA/min * 1,000,000) / (6220 M⁻¹cm⁻¹ * path length in cm).

    • Plot the initial velocity (V₀) against the NADP+ concentration.

    • The optimal NADP+ concentration will be in the plateau region of the curve, where the reaction rate is no longer limited by the NADP+ concentration. For routine assays, select a concentration that is well into this saturating range (typically ≥ 5-10 times the Km).

Protocol 2: Fluorometric Determination of NADPH Consumption

This protocol is suitable for enzymes that oxidize NADPH to NADP+. The decrease in fluorescence at an emission wavelength of ~460 nm when excited at ~340 nm is monitored.

Materials:

  • NADPH disodium salt stock solution (e.g., 1 mM in assay buffer)

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Assay buffer

  • 96-well or 384-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a dilution series of NADPH: Similar to the spectrophotometric assay, prepare a serial dilution of NADPH in assay buffer to cover a range of concentrations (e.g., 0-200 µM).

  • Set up the reaction mixture: In the wells of the black microplate, add the assay buffer, the substrate, and the varying concentrations of NADPH.

  • Initiate the reaction: Add the enzyme to start the reaction.

  • Measure fluorescence: Immediately measure the fluorescence (Excitation: 340 nm, Emission: 460 nm) at an initial time point (T₀). Incubate the plate at the desired temperature and take a second reading after a specific time interval (e.g., 90 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔRFU = RFU at T₀ - RFU at T_final).

    • Plot the ΔRFU against the NADPH concentration.

    • The optimal concentration will be one that gives a robust signal change and is in the saturating portion of the curve.

Visualizations

Signaling_Pathway Substrate Substrate (A) Enzyme NADP-dependent Enzyme Substrate->Enzyme binds Product Product (AH2) NADP NADP+ NADP->Enzyme binds NADPH NADPH Enzyme->Product releases Enzyme->NADPH releases

Caption: Role of NADP+ as a coenzyme in an enzyme-catalyzed reaction.

Experimental_Workflow start Start: Prepare Reagents dilution Create NADP+ Serial Dilution Series start->dilution setup Set up Reaction in 96-well Plate (Buffer, Substrate, NADP+) dilution->setup initiate Initiate Reaction with Enzyme setup->initiate measure Measure Absorbance at 340 nm over Time initiate->measure calculate Calculate Initial Velocity (V₀) for each [NADP+] measure->calculate plot Plot V₀ vs. [NADP+] calculate->plot determine Determine Optimal Saturating Concentration plot->determine end End: Use Optimal [NADP+] in Future Assays determine->end

Caption: Workflow for determining optimal NADP+ concentration.

The determination of the optimal this compound concentration is a critical step in the development of robust and reliable in vitro enzyme assays. By systematically varying the coenzyme concentration and measuring the initial reaction rates, researchers can identify a saturating concentration that ensures the enzyme's catalytic activity is not limited by the availability of NADP. The protocols and data presented herein provide a comprehensive guide for scientists to optimize their specific NADP-dependent enzyme assays, leading to more accurate and reproducible results in their research and drug discovery efforts.

References

Application Notes and Protocols: NADP Disodium Salt as a Cofactor in Coupled Enzyme Assay Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP) disodium (B8443419) salt is a crucial cofactor in a multitude of cellular redox reactions.[1] Its reduced form, NADPH, serves as a primary electron donor in anabolic pathways and for the maintenance of a reduced cellular environment. The ability to accurately measure the activity of NADP-dependent enzymes is paramount in various fields of research, including metabolism, oxidative stress, and drug discovery. Coupled enzyme assays provide a continuous and sensitive method for determining the activity of these enzymes by linking the production or consumption of NADPH to a secondary, easily measurable reaction.

This document provides detailed application notes and protocols for the use of NADP disodium salt in coupled enzyme assays, focusing on key enzymes such as Glucose-6-Phosphate Dehydrogenase (G6PDH), Isocitrate Dehydrogenase (IDH), and Glutathione (B108866) Reductase (GR).

Principle of Coupled Enzyme Assays with NADP

Coupled enzyme assays are biochemical assays in which the activity of an enzyme of interest (the primary enzyme) is linked to the activity of a second, "coupling" enzyme.[2] This coupling enzyme catalyzes a reaction that involves a readily detectable product. In the context of NADP-dependent enzymes, the change in NADPH concentration is monitored. The production of NADPH can be continuously monitored by the increase in absorbance at 340 nm, while its consumption is monitored by a decrease in absorbance at the same wavelength.[3]

For enzymes that produce NADPH, a common approach is a direct measurement. For enzymes that consume NADPH, the reaction can be coupled to an NADPH-producing enzyme to maintain a steady-state concentration of NADPH, where the rate of consumption by the primary enzyme is matched by the rate of production by the coupling enzyme.

Quantitative Data Summary

The following tables summarize key quantitative data for commonly used NADP-dependent coupled enzyme assays. These values are intended as a reference and may require optimization based on specific experimental conditions.

Table 1: Reaction Conditions for NADP-Dependent Enzyme Assays

ParameterGlucose-6-Phosphate Dehydrogenase (G6PDH)Isocitrate Dehydrogenase (NADP-dependent)Glutathione Reductase
pH 7.47.47.6
Temperature (°C) 253725
Wavelength (nm) 340340340
This compound (Final Conc.) 0.67 mM1.0 mM-
NADPH (Final Conc.) --0.09 mM
Substrate(s) (Final Conc.) 2 mM D-Glucose-6-Phosphate0.44 mM DL-Isocitric Acid1 mM Oxidized Glutathione (GSSG)
Divalent Cation (Final Conc.) 10 mM MgCl₂0.60 mM MnCl₂2.6 mM EDTA

Table 2: Typical Reagent Concentrations for Coupled Enzyme Assays

ReagentG6PDH AssayIDH AssayGlutathione Reductase Assay
Buffer 50 mM Glycylglycine67 mM Glycylglycine75 mM Potassium Phosphate
This compound Stock 20 mM20 mMN/A
NADPH Stock N/AN/A0.8 mM
Substrate Stock(s) 60 mM D-Glucose-6-Phosphate6.6 mM DL-Isocitric Acid30 mM GSSG
Divalent Cation Stock 300 mM MgCl₂18 mM MnCl₂N/A (EDTA included in buffer)
Enzyme (Sample) 0.03 - 0.06 units/mL0.03 - 0.06 units/mL0.03 - 0.06 units/mL

Experimental Protocols

Sample Preparation from Cell Lysates and Tissues

Proper sample preparation is critical for accurate measurement of NADP-dependent enzyme activity.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer (e.g., 100 mM Potassium Phosphate Buffer with 3.4 mM EDTA, pH 7.6)

  • Dounce homogenizer or sonicator

  • Microcentrifuge

  • 10 kDa molecular weight cutoff (MWCO) spin filters (optional, for deproteinization)

Procedure for Cell Lysates:

  • Harvest cells by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells by sonication or using a Dounce homogenizer on ice.

  • Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant for the enzyme assay. For some assays, deproteinization using a 10 kDa spin filter may be necessary to remove interfering enzymes.[1]

Procedure for Tissue Homogenates:

  • Excise and weigh the tissue of interest.

  • Rinse the tissue with ice-cold PBS to remove any blood.

  • Homogenize the tissue in ice-cold Lysis Buffer using a Dounce homogenizer or other tissue homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for the enzyme assay.

Application Note 1: Glucose-6-Phosphate Dehydrogenase (G6PDH) Assay

Principle: G6PDH catalyzes the first committed step in the pentose (B10789219) phosphate pathway, the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP+ to NADPH. The rate of NADPH formation is directly proportional to the G6PDH activity and is measured by the increase in absorbance at 340 nm.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 250 mM Glycylglycine, pH 7.4 at 25°C.

    • G-6-P Solution: 60 mM D-Glucose 6-Phosphate in purified water.

    • NADP Solution: 20 mM this compound in purified water.

    • MgCl₂ Solution: 300 mM Magnesium Chloride in purified water.

  • Assay Procedure:

    • In a suitable cuvette, prepare the reaction mixture with the following final concentrations in a total volume of 3.0 mL:

      • 50 mM Glycylglycine

      • 2 mM D-Glucose-6-Phosphate

      • 0.67 mM this compound

      • 10 mM Magnesium Chloride

    • Add the prepared sample (cell lysate or tissue homogenate) to the reaction mixture.

    • Immediately mix by inversion and place the cuvette in a spectrophotometer set to 25°C.

    • Record the increase in absorbance at 340 nm for approximately 10 minutes.

    • Calculate the rate of NADPH production (ΔA₃₄₀/minute) from the linear portion of the curve.

Calculation of Enzyme Activity: One unit of G6PDH will oxidize 1.0 µmol of D-glucose-6-phosphate to 6-phospho-D-gluconate per minute at pH 7.4 at 25°C. The activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹.

Application Note 2: Isocitrate Dehydrogenase (NADP-dependent) Assay

Principle: NADP-dependent isocitrate dehydrogenase (IDH) catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, producing NADPH in the process. The IDH activity is determined by measuring the rate of NADPH formation as an increase in absorbance at 340 nm.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 250 mM Glycylglycine, pH 7.4 at 37°C.

    • DL-Isocitric Acid Solution: 6.6 mM DL-Isocitric Acid in Assay Buffer.

    • NADP Solution: 20 mM this compound in purified water.

    • Manganese Chloride Solution: 18 mM Manganese Chloride in purified water.

  • Assay Procedure:

    • Prepare the reaction mixture in a cuvette with the following final concentrations in a total volume of 3.0 mL:

      • 67 mM Glycylglycine

      • 0.44 mM DL-Isocitric Acid

      • 1.0 mM this compound

      • 0.60 mM Manganese Chloride

    • Add the prepared sample to the reaction mixture.

    • Mix by inversion and incubate the cuvette in a spectrophotometer at 37°C.

    • Monitor the increase in absorbance at 340 nm for about 5 minutes.

    • Determine the rate of NADPH formation (ΔA₃₄₀/minute) from the linear portion of the progress curve.

Calculation of Enzyme Activity: One unit of IDH will convert 1.0 µmole of isocitrate to α-ketoglutarate per minute at pH 7.4 at 37°C.

Application Note 3: Glutathione Reductase Assay

Principle: Glutathione Reductase (GR) catalyzes the reduction of glutathione disulfide (GSSG) to the sulfhydryl form glutathione (GSH), utilizing NADPH as a reducing agent. The activity of GR is measured by monitoring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Potassium Phosphate Buffer with 3.4 mM EDTA, pH 7.6 at 25°C.

    • GSSG Solution: 30 mM Oxidized Glutathione in deionized water.

    • NADPH Solution: 0.8 mM NADPH in cold Assay Buffer.

  • Assay Procedure:

    • In a cuvette, prepare the reaction mixture with the following final concentrations in a total volume of 3.0 mL:

      • 75 mM Potassium Phosphate

      • 2.6 mM EDTA

      • 1 mM Oxidized Glutathione

      • 0.09 mM NADPH

    • Add the prepared sample to the reaction mixture.

    • Mix by inversion and place the cuvette in a spectrophotometer thermostatted at 25°C.

    • Record the decrease in absorbance at 340 nm for approximately 5 minutes.

    • Calculate the rate of NADPH consumption (ΔA₃₄₀/minute) from the linear portion of the curve.

Calculation of Enzyme Activity: One unit of Glutathione Reductase will reduce 1.0 µmole of oxidized glutathione per minute at pH 7.6 at 25°C.

Visualization of Workflows and Pathways

G6PDH_Assay_Workflow Lysate Lysate Mix Mix Lysate->Mix Measure Measure Mix->Measure Reagents Reagents Reagents->Mix Rate Rate Measure->Rate Activity Activity Rate->Activity

Caption: G6PDH reaction and NADPH production.

Diagram 3: Coupled Assay Principle for Glutathione Reductase

Glutathione_Reductase_Assay NADPH NADPH GR Glutathione Reductase (GR) NADPH->GR Absorbance Decrease in Absorbance at 340 nm NADPH->Absorbance GSSG Glutathione Disulfide (GSSG) GSSG->GR NADP NADP+ GR->NADP GSH 2x Glutathione (GSH) GR->GSH

Caption: Glutathione Reductase coupled assay principle.

Troubleshooting

Common issues in NADP-coupled enzyme assays and their potential solutions are outlined below.

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or low enzyme activity Inactive enzyme (improper storage, repeated freeze-thaw cycles). Incorrect assay conditions (pH, temperature). Missing cofactor or substrate. Inhibitors present in the sample.Check enzyme storage conditions and activity with a positive control. Optimize assay pH and temperature. Verify concentrations of all reagents. Prepare samples with protease inhibitors and consider deproteinization.
High background signal Contaminated reagents. Non-enzymatic reduction/oxidation of NADP(H). High endogenous NADP(H) levels in the sample.Use high-purity water and reagents. Run a blank reaction without the enzyme or substrate to check for non-specific reactions. Measure and subtract the background absorbance of the sample.
Non-linear reaction rate Substrate depletion. Enzyme instability. Product inhibition. Insufficient coupling enzyme in a multi-step assay.Use a lower enzyme concentration or a higher substrate concentration. Check enzyme stability over the assay time. Dilute the sample to reduce product accumulation. Increase the concentration of the coupling enzyme.
Precipitation in the cuvette Low solubility of reagents at assay temperature or pH. High protein concentration in the sample.Check the solubility of all components under assay conditions. Dilute the sample or clarify by centrifugation.

For more detailed troubleshooting, it is recommended to consult specialized guides on enzyme assays.

References

Designing Cell-Based Assays Utilizing NADP Disodium Salt as a Substrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP) and its reduced form, NADPH, are essential coenzymes that form a critical redox pair in all living cells.[1] The ratio of NADP+ to NADPH is a key indicator of the cell's redox state and plays a pivotal role in a multitude of cellular processes, including anabolic biosynthesis, antioxidant defense, and cell signaling.[1][2] Consequently, the accurate measurement of intracellular NADP+ and NADPH levels, and the activity of NADP-dependent enzymes, are of paramount importance in various fields of biomedical research and drug discovery.

These application notes provide a comprehensive overview and detailed protocols for designing and implementing cell-based assays using NADP disodium (B8443419) salt as a substrate. We will cover the fundamental principles of common assay formats, step-by-step experimental procedures, data interpretation, and troubleshooting guidelines.

Core Principles of NADP(H)-Based Assays

Cell-based assays designed to measure NADP+ or NADPH levels, or the activity of enzymes that utilize them, typically rely on an enzymatic cycling reaction. In this type of assay, the NADP+ or NADPH present in the sample initiates a series of reactions that lead to the generation of a detectable signal. The intensity of this signal is directly proportional to the amount of NADP(H) in the sample.

Commonly employed detection methods include:

  • Colorimetric Assays: In these assays, the enzymatic cycling reaction is coupled to the reduction of a chromogenic substrate, such as a tetrazolium salt (e.g., WST-8), which results in a colored product. The change in absorbance is measured using a spectrophotometer.

  • Fluorometric Assays: These assays are similar to colorimetric assays but utilize a non-fluorescent probe that is converted into a highly fluorescent product upon reduction by NADPH. Fluorometric assays generally offer higher sensitivity compared to their colorimetric counterparts.

  • Bioluminescent Assays: These highly sensitive assays use a specific reductase enzyme that, in the presence of NADP+ or NADPH, reduces a proluciferin substrate to luciferin (B1168401). The luciferin is then utilized by luciferase to produce light, which is quantified using a luminometer.

Signaling Pathway: The Central Role of the NADP+/NADPH Redox Couple

The NADP+/NADPH ratio is intricately linked to cellular metabolism and redox homeostasis. The pentose (B10789219) phosphate pathway (PPP) is a major source of NADPH production in animal cells. NADPH then provides the reducing power for various anabolic pathways, such as fatty acid and steroid synthesis, and is crucial for the regeneration of the key antioxidant, reduced glutathione (B108866) (GSH), by glutathione reductase.

NADP_Signaling_Pathway cluster_antioxidant Antioxidant Defense PPP Pentose Phosphate Pathway NADPH NADPH PPP->NADPH reduces G6P Glucose-6-Phosphate G6P->PPP substrate NADP NADP+ NADP->PPP substrate Anabolic Anabolic Pathways (e.g., Fatty Acid Synthesis) NADPH->Anabolic provides reducing power GR Glutathione Reductase NADPH->GR donates electron GSSG GSSG GSSG->GR GSH GSH GPx Glutathione Peroxidase GSH->GPx ROS Reactive Oxygen Species (ROS) ROS->GSSG oxidizes GSH via GPx Detox Detoxification GR->GSH GPx->Detox Experimental_Workflow start Start cell_culture 1. Cell Seeding and Culture start->cell_culture treatment 2. Experimental Treatment (e.g., drug compounds) cell_culture->treatment harvest 3. Cell Harvesting treatment->harvest extraction 4. NADP(H) Extraction harvest->extraction split Split Sample extraction->split total Measure Total NADP+/NADPH split->total Aliquot 1 nadph_only Measure NADPH only (NADP+ decomposition) split->nadph_only Aliquot 2 assay 5. Perform Assay (Colorimetric, Fluorometric, or Bioluminescent) total->assay nadph_only->assay read 6. Data Acquisition (Plate Reader) assay->read analyze 7. Data Analysis read->analyze end End analyze->end

References

preparing NADP disodium salt stock solutions for laboratory experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the preparation and application of Nicotinamide Adenine Dinucleotide Phosphate (NADP) disodium (B8443419) salt stock solutions in a laboratory setting.

Introduction

Nicotinamide Adenine Dinucleotide Phosphate (NADP) is a crucial coenzyme in cellular metabolism, participating in numerous oxido-reduction reactions. It exists in two forms: an oxidized form (NADP+) and a reduced form (NADPH). NADP+ acts as an electron acceptor in catabolic pathways, while NADPH serves as an electron donor in anabolic reactions and antioxidant defense systems. The disodium salt of NADP is a stable and highly water-soluble form, making it ideal for use in various biochemical assays.

Quantitative Data Summary

Accurate preparation of NADP disodium salt solutions is critical for reproducible experimental outcomes. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₂₁H₂₆N₇Na₂O₁₇P₃[1]
Molecular Weight787.4 g/mol [2]
AppearanceWhite to yellowish amorphous powder[1]
Solubility in Water~50 mg/mL[1]
pH of 10 mg/mL solution4.0 ± 1.0

Table 2: Storage and Stability of this compound

FormStorage TemperatureStabilitySource(s)
Solid (Powder)-20°CUp to 24 months, store dry[1]
Stock Solution (in water or buffer)-20°CStable for several months
Stock Solution (in water or buffer)-80°CRecommended for long-term storage
Working Solution2-8°CUse within a few hours

Note: Avoid repeated freeze-thaw cycles of stock solutions. It is recommended to aliquot the stock solution into smaller volumes for single-use applications.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common concentration for many enzymatic assays.

Materials:

  • This compound (MW: 787.4 g/mol )

  • Nuclease-free water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5)

  • Microcentrifuge tubes

  • Pipettes and sterile pipette tips

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh 7.87 mg of this compound.

  • Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add 1 mL of nuclease-free water or your chosen buffer.

  • Mixing: Vortex the tube until the powder is completely dissolved. The solution should be clear to slightly yellowish.

  • pH Adjustment (Optional but Recommended): When dissolved in water, the solution can be mildly acidic. For long-term stability, it is advisable to adjust the pH to a neutral or slightly basic range (pH 7.0-7.5) with dilute NaOH.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

G This compound Stock Solution Preparation Workflow start Start equilibrate Equilibrate this compound powder to room temperature start->equilibrate weigh Weigh 7.87 mg of This compound equilibrate->weigh dissolve Dissolve in 1 mL of nuclease-free water or buffer weigh->dissolve mix Vortex until fully dissolved dissolve->mix ph_adjust Optional: Adjust pH to 7.0-7.5 with dilute NaOH mix->ph_adjust aliquot Aliquot into single-use tubes ph_adjust->aliquot pH adjusted ph_adjust->aliquot pH not adjusted store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Workflow for preparing this compound stock solution.

Example Application: Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity Assay

This protocol provides an example of how the prepared this compound stock solution can be used in a common enzymatic assay. This assay measures the activity of G6PDH by monitoring the reduction of NADP+ to NADPH, which results in an increase in absorbance at 340 nm.

Materials:

  • This compound stock solution (10 mM)

  • Glucose-6-phosphate (G6P) solution (e.g., 100 mM)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Enzyme sample (e.g., cell lysate)

  • Spectrophotometer and cuvettes or a microplate reader

Procedure:

  • Prepare a Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, G6P solution, and the NADP+ stock solution. The final concentrations should be optimized for your specific experimental conditions. A typical final concentration for NADP+ is in the range of 0.2-1 mM.

  • Blank Measurement: To a cuvette, add the reaction mixture without the enzyme sample. This will serve as the blank to zero the spectrophotometer at 340 nm.

  • Initiate the Reaction: Add the enzyme sample to a separate cuvette containing the reaction mixture. Mix gently by pipetting.

  • Measure Absorbance: Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).

  • Calculate Enzyme Activity: The rate of increase in absorbance at 340 nm is directly proportional to the G6PDH activity. The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

Signaling Pathway Context: The Pentose Phosphate Pathway

NADP+ is a key player in the Pentose Phosphate Pathway (PPP), a fundamental metabolic pathway that runs parallel to glycolysis. The oxidative phase of the PPP is a major source of NADPH in the cell.

The initial steps of the oxidative phase are as follows:

  • Glucose-6-phosphate dehydrogenase (G6PDH) catalyzes the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone. In this step, one molecule of NADP+ is reduced to NADPH.

  • 6-Phosphogluconolactonase hydrolyzes 6-phosphoglucono-δ-lactone to 6-phosphogluconate.

  • 6-Phosphogluconate dehydrogenase catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, generating a second molecule of NADPH.

G Oxidative Phase of the Pentose Phosphate Pathway cluster_0 cluster_1 cluster_2 G6P Glucose-6-Phosphate PGL 6-Phosphoglucono-δ-lactone G6P->PGL G6PDH PG 6-Phosphogluconate PGL->PG 6-Phosphogluconolactonase Ru5P Ribulose-5-Phosphate PG->Ru5P 6-Phosphogluconate Dehydrogenase NADP1_in NADP+ G6PDH Glucose-6-Phosphate Dehydrogenase NADPH1_out NADPH + H+ NADP2_in NADP+ 6-Phosphogluconate\nDehydrogenase 6-Phosphogluconate Dehydrogenase NADPH2_out NADPH + H+ CO2_out CO₂ 6-Phosphogluconolactonase 6-Phosphogluconolactonase

Caption: The role of NADP+ in the oxidative phase of the PPP.

References

Application Notes and Protocols for NADP Disodium Salt in Metabolic Flux Analysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP) and its reduced form, NADPH, constitute a fundamental redox pair essential for a multitude of cellular processes. This redox couple plays a pivotal role in maintaining cellular redox homeostasis and is a key cofactor in anabolic pathways, including the synthesis of fatty acids and nucleotides.[1][2][3][4][5] The ratio of NADP+ to NADPH is a critical indicator of the cell's metabolic state and its capacity to counteract oxidative stress. Consequently, imbalances in this ratio have been implicated in a range of pathologies, making the NADP+/NADPH system a compelling target for therapeutic intervention and drug development.

Metabolic flux analysis (MFA), particularly using stable isotope tracers (e.g., ¹³C or ²H), has emerged as a powerful technique to quantitatively delineate the intricate network of metabolic pathways that contribute to the production and consumption of NADPH. These studies provide a dynamic view of cellular metabolism that goes beyond static measurements of metabolite concentrations. NADP disodium (B8443419) salt is the stable and soluble form of NADP+ that is widely utilized in biochemical and cell-based assays, serving as a crucial reagent and standard in these metabolic investigations.

These application notes provide an overview of the role of NADP in key metabolic pathways, detailed protocols for conducting metabolic flux analysis to quantify NADPH production, and a summary of quantitative data from relevant studies.

Key Metabolic Pathways Involving NADP+/NADPH

The cellular pool of NADP+/NADPH is compartmentalized, with distinct pools in the cytosol and mitochondria that are not readily interchangeable. The primary pathways responsible for NADPH production are:

  • The Oxidative Pentose (B10789219) Phosphate Pathway (oxPPP): This is a major source of cytosolic NADPH, where glucose-6-phosphate is oxidized to generate two molecules of NADPH per molecule of glucose that enters the pathway.

  • Folate Metabolism: One-carbon metabolism, driven by the folate cycle, has been identified as a significant contributor to both cytosolic and mitochondrial NADPH pools, particularly through the oxidation of methylene-tetrahydrofolate.

  • Malic Enzyme: This enzyme catalyzes the oxidative decarboxylation of malate (B86768) to pyruvate, with the concomitant reduction of NADP+ to NADPH in the cytosol and mitochondria.

  • Isocitrate Dehydrogenase (IDH): The cytosolic (IDH1) and mitochondrial (IDH2) isoforms of this enzyme catalyze the conversion of isocitrate to α-ketoglutarate, generating NADPH in the process. Reductive carboxylation, the reverse reaction, consumes NADPH.

Data Presentation: Quantitative Metabolic Flux Analysis Data

The following tables summarize quantitative data from metabolic flux analysis studies, highlighting the relative contributions of different pathways to NADPH production in various cell lines and conditions.

Cell LineConditionPathwayRelative Contribution to Cytosolic NADPH ProductionReference
Proliferating Mammalian CellsStandard CultureOxidative Pentose Phosphate PathwayLargest contributor
Proliferating Mammalian CellsStandard CultureSerine-driven Folate MetabolismNearly comparable to oxPPP
HCT116Standard CultureFolate PathwayMinimal contribution
CHOMTA TreatmentPentose Phosphate Pathway22-fold increase in flux
Cell LineMetaboliteIntracellular Concentration (μM)Reference
HCT116NADPH49.7 ± 3.8
HCT116NADP+4.9 ± 0.2

Experimental Protocols

General Workflow for ¹³C-Metabolic Flux Analysis

A typical ¹³C-MFA experiment to quantify NADPH-producing fluxes involves several key steps.

G A Experimental Design (Tracer Selection) B Cell Culture with Isotope-Labeled Substrate A->B C Metabolite Extraction (Quenching) B->C D LC-MS Analysis of Isotopologue Distribution C->D E Data Processing and Flux Estimation (Software) D->E F Statistical Analysis and Flux Map Visualization E->F

General workflow for ¹³C-Metabolic Flux Analysis.

Protocol 1: Quantification of Pentose Phosphate Pathway Flux using [1-¹³C]glucose

This protocol is designed to determine the relative flux of glucose through the oxidative pentose phosphate pathway versus glycolysis.

1. Materials:

  • Cell line of interest
  • Standard cell culture medium and supplements
  • [1-¹³C]glucose (Cambridge Isotope Laboratories)
  • Unlabeled glucose
  • Extraction solvent: 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid, chilled to -20°C
  • Neutralization buffer: 15% (w/v) ammonium (B1175870) bicarbonate
  • LC-MS grade solvents

2. Cell Culture and Labeling:

  • Culture cells to mid-exponential growth phase in standard medium.
  • Prepare labeling medium by replacing the glucose in the standard medium with a mixture of 80% [1-¹³C]glucose and 20% unlabeled glucose.
  • Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
  • Add the pre-warmed labeling medium to the cells and incubate for a duration sufficient to reach isotopic steady state (typically 18-24 hours, to be determined empirically for each cell line).

3. Metabolite Extraction:

  • Aspirate the labeling medium and rapidly wash the cells with ice-cold PBS.
  • Immediately add the chilled extraction solvent to the culture dish to quench metabolic activity.
  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
  • Incubate on ice for 10 minutes.
  • Centrifuge at >15,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube.
  • Neutralize the extract by adding an appropriate volume of neutralization buffer.

4. LC-MS Analysis:

  • Analyze the extracted metabolites by liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distribution of key metabolites (e.g., pyruvate, lactate, and amino acids derived from glycolytic intermediates).

5. Data Analysis:

  • Use metabolic flux analysis software (e.g., INCA, 13CFLUX2) to fit the measured mass isotopomer distributions to a metabolic network model.
  • Calculate the net fluxes through the pentose phosphate pathway and glycolysis.

Protocol 2: Tracing NADPH Production from Folate Metabolism using [2,3,3-²H]serine

This protocol allows for the direct tracing of hydrogen atoms from serine to NADPH, providing a qualitative and semi-quantitative measure of the contribution of folate metabolism to NADPH production.

1. Materials:

  • Cell line of interest
  • Standard cell culture medium and supplements
  • [2,3,3-²H]serine (Cambridge Isotope Laboratories)
  • Extraction and analysis reagents as in Protocol 1.

2. Cell Culture and Labeling:

  • Culture cells as described in Protocol 1.
  • Prepare labeling medium by supplementing standard medium with [2,3,3-²H]serine.
  • Incubate cells in the labeling medium for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of deuterium (B1214612) into the NADP+/NADPH pool.

3. Metabolite Extraction and LC-MS Analysis:

  • Follow the metabolite extraction procedure as outlined in Protocol 1.
  • Analyze the extracts by LC-MS, specifically monitoring the mass shift in NADP+ and NADPH corresponding to the incorporation of deuterium.

4. Data Analysis:

  • Calculate the fractional labeling of NADP+ and NADPH with deuterium at each time point.
  • The labeling of NADPH relative to NADP+ indicates the direct reduction of NADP+ using hydrogen derived from serine.

Protocol 3: Measuring Reductive Carboxylation Flux using [U-¹³C]glutamine

This protocol quantifies the flux of glutamine to citrate (B86180) via reductive carboxylation, a process that consumes NADPH.

1. Materials:

  • Cell line of interest
  • Standard cell culture medium and supplements
  • [U-¹³C]glutamine (Cambridge Isotope Laboratories)
  • Extraction and analysis reagents as in Protocol 1.

2. Cell Culture and Labeling:

  • Culture cells as described in Protocol 1.
  • Prepare labeling medium by replacing the glutamine in the standard medium with [U-¹³C]glutamine.
  • Incubate cells in the labeling medium until isotopic steady state is reached.

3. Metabolite Extraction and LC-MS Analysis:

  • Follow the metabolite extraction procedure as outlined in Protocol 1.
  • Analyze the extracts by LC-MS to determine the mass isotopomer distribution of TCA cycle intermediates, particularly citrate.

4. Data Analysis:

  • The presence of M+5 citrate (citrate with five ¹³C atoms) is a key indicator of reductive carboxylation of α-ketoglutarate derived from [U-¹³C]glutamine.
  • Quantify the flux through this pathway using metabolic flux analysis software.

Signaling Pathways and Logical Relationships

The regulation of NADPH-producing pathways is complex and interconnected with cellular signaling networks that sense nutrient availability, oxidative stress, and proliferative signals.

G cluster_0 Cellular Inputs cluster_1 Metabolic Pathways cluster_2 Cellular Outputs Nutrient Availability Nutrient Availability PPP Pentose Phosphate Pathway Nutrient Availability->PPP Folate Folate Metabolism Nutrient Availability->Folate Malic Malic Enzyme Nutrient Availability->Malic IDH Isocitrate Dehydrogenase Nutrient Availability->IDH Oxidative Stress Oxidative Stress Oxidative Stress->PPP Proliferative Signals Proliferative Signals Proliferative Signals->PPP Proliferative Signals->Folate NADPH NADPH Production PPP->NADPH Folate->NADPH Malic->NADPH IDH->NADPH Anabolism Anabolic Synthesis (Fatty Acids, Nucleotides) NADPH->Anabolism Redox Redox Homeostasis NADPH->Redox

Regulation of NADPH-producing pathways.

Conclusion

The study of NADP+/NADPH metabolism through metabolic flux analysis provides invaluable insights into the metabolic phenotype of cells in health and disease. The protocols outlined here offer a framework for researchers to quantitatively assess the contributions of key pathways to NADPH production. This information is critical for identifying metabolic vulnerabilities in diseases such as cancer and for the development of novel therapeutic strategies that target cellular metabolism. The use of NADP disodium salt as a standard is essential for the accurate quantification of the NADP+/NADPH pool, underpinning the reliability of these advanced metabolic analyses.

References

Troubleshooting & Optimization

sources of interference in spectrophotometric assays using NADP+

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common sources of interference in spectrophotometric assays utilizing Nicotinamide Adenine Dinucleotide Phosphate (NADP+).

Frequently Asked Questions (FAQs)

Q1: What is the principle behind spectrophotometric assays using NADP+?

Spectrophotometric assays involving NADP+ typically measure the change in absorbance at 340 nm. The reduced form, NADPH, strongly absorbs light at this wavelength, while the oxidized form, NADP+, does not.[1] This principle allows for the monitoring of enzymatic reactions where NADP+ is reduced to NADPH or vice-versa. The rate of change in absorbance at 340 nm is directly proportional to the enzyme activity.

Q2: Why am I observing high background absorbance in my assay?

High background absorbance can originate from several sources, including the sample matrix, the reagents, or the labware.[2] Samples that are colored or turbid can contribute to the signal.[3] Additionally, some reagents may have intrinsic absorbance at 340 nm or become contaminated over time.[2] It is also crucial to use the correct type of microplate; for example, UV-transparent plates are necessary for readings at 340 nm.[2]

Q3: How can I differentiate between NADP+ and NADPH concentrations in my sample?

NADP+ and NADPH exhibit different stability in acidic and basic conditions. This property can be exploited to measure them individually. NADPH is degraded in acidic conditions, while NADP+ is degraded in alkaline conditions. By treating two separate aliquots of your sample, one with acid and the other with a base, you can selectively measure the remaining form in each.

Q4: What are common interfering substances in biological samples?

Biological samples are complex matrices and can contain endogenous compounds that interfere with absorbance readings at 340 nm. Common interfering substances include hemoglobin, bilirubin (B190676), and lipids. Hemoglobin has absorbance peaks around 340-400 nm and 540-580 nm, bilirubin absorbs between 400-540 nm, and lipids can cause light scattering, which increases absorbance readings across the spectrum.

Q5: My NADPH standard curve is not linear. What could be the cause?

A non-linear standard curve, especially at higher concentrations, can be due to signal saturation. It is important to ensure that the absorbance values fall within the linear range of the spectrophotometer, which is typically between 0.1 and 1.5 absorbance units. If your signal is too high, you may need to dilute your standards or samples.

Troubleshooting Guides

Issue 1: High Background Absorbance

High background can mask the true signal of your reaction, leading to inaccurate results. Follow this guide to identify and resolve the source of high background.

Troubleshooting Workflow for High Background Absorbance

G Start High Background Absorbance Detected CheckReagentBlank Evaluate Reagent Blank (All reagents, no sample) Start->CheckReagentBlank ReagentBlankHigh Reagent Blank Absorbance is High CheckReagentBlank->ReagentBlankHigh High ReagentBlankOK Reagent Blank Absorbance is OK CheckReagentBlank->ReagentBlankOK OK TroubleshootReagents Troubleshoot Reagents: - Prepare fresh reagents/buffers - Check for contamination - Verify pH ReagentBlankHigh->TroubleshootReagents CheckSampleBlank Evaluate Sample Blank (Sample + all reagents except one initiator) ReagentBlankOK->CheckSampleBlank TroubleshootReagents->CheckReagentBlank SampleBlankHigh Sample Blank Absorbance is High CheckSampleBlank->SampleBlankHigh High SampleBlankOK Sample Blank Absorbance is OK CheckSampleBlank->SampleBlankOK OK TroubleshootSample Troubleshoot Sample: - Sample is colored or turbid - Dilute sample - Consider sample purification SampleBlankHigh->TroubleshootSample CheckInstrumentation Check Instrumentation & Labware SampleBlankOK->CheckInstrumentation TroubleshootSample->CheckSampleBlank FixInstrumentation Correct Instrumentation/Labware: - Verify wavelength setting - Use appropriate microplate - Clean or replace plate CheckInstrumentation->FixInstrumentation Issue Found Resolved Issue Resolved CheckInstrumentation->Resolved OK FixInstrumentation->CheckInstrumentation

Caption: A logical workflow for troubleshooting high background absorbance.

Data on Common Interfering Substances

Interfering SubstanceAbsorbance Maximum/RangeRecommended Corrective Action
Hemoglobin~415 nm, 540-580 nmUse a sample blank; consider sample purification.
Bilirubin400-540 nmUse a sample blank; sample dilution may be effective.
Lipids (Turbidity)Causes light scattering across the spectrumCentrifuge sample to pellet lipids; use a sample blank.
ImidazoleCan interfere with 340 nm readingsRemove from protein purification buffers via dialysis or buffer exchange.
PhenazinesCan cause measurement artifactsSpecial considerations are needed for samples from organisms that produce these metabolites, such as Pseudomonas species.
Issue 2: Inaccurate Quantification of NADP+ and NADPH

Accurate determination of the NADP+/NADPH ratio is critical for understanding the cellular redox state. The following workflow and protocol describe a reliable method for their differential measurement.

Workflow for Differential Measurement of NADP+ and NADPH

G Start Start: Measure NADP+ and NADPH PrepareSample Prepare Homogenized and Deproteinized Sample Lysate Start->PrepareSample SplitSample Split Sample into Two Aliquots PrepareSample->SplitSample AliquotA Aliquot A: For NADPH Measurement SplitSample->AliquotA AliquotB Aliquot B: For NADP+ Measurement SplitSample->AliquotB TreatA Treat with 0.1 N NaOH Incubate at 60-80°C to destroy NADP+ AliquotA->TreatA TreatB Treat with 0.1 N HCl Incubate at 60-80°C to destroy NADPH AliquotB->TreatB NeutralizeA Neutralize with HCl TreatA->NeutralizeA NeutralizeB Neutralize with NaOH TreatB->NeutralizeB AssayA Perform Spectrophotometric Assay (Measures NADPH) NeutralizeA->AssayA AssayB Perform Spectrophotometric Assay (Measures NADP+) NeutralizeB->AssayB G cluster_PPP Pentose Phosphate Pathway cluster_cofactors1 cluster_cofactors2 G6P Glucose-6-Phosphate PGL 6-Phosphoglucono- δ-lactone G6P->PGL G6PD PG 6-Phosphogluconate PGL->PG 6PGL NADPH1 NADPH + H+ PGL->NADPH1 Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD NADPH2 NADPH + H+ Ru5P->NADPH2 R5P Ribose-5-Phosphate Ru5P->R5P RPI NADP1 NADP+ NADP1->G6P NADP2 NADP+ NADP2->PG Nucleotides Nucleotides R5P->Nucleotides Biosynthesis

References

Technical Support Center: Stability of NADP+ Disodium Salt in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Nicotinamide (B372718) Adenine Dinucleotide Phosphate (B84403) (NADP+) disodium (B8443419) salt in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the integrity of your experiments.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address common issues and concerns regarding the stability of NADP+ solutions.

Question 1: My enzymatic assay that uses NADP+ is giving inconsistent or lower-than-expected results. Could the stability of my NADP+ solution be the issue?

Answer: Yes, the stability of the NADP+ solution is a critical factor and a common source of variability in enzymatic assays. Degradation of NADP+ can lead to a lower effective concentration, resulting in reduced enzyme activity. Key factors that influence NADP+ stability are pH, temperature, and the composition of the buffer.

Troubleshooting Steps:

  • Verify Solution Freshness: Whenever possible, prepare NADP+ solutions fresh for each experiment.

  • Check pH: Ensure the pH of your stock and final reaction buffer is appropriate for NADP+ stability (ideally slightly acidic to neutral).

  • Control Temperature: Keep NADP+ stock solutions on ice and minimize the time the reaction mixture sits (B43327) at room temperature or elevated temperatures before measurement.

  • Buffer Choice: Consider the buffer system you are using. Tris-HCl is often a better choice than phosphate buffers for NAD(P)+ stability.[1][2]

Question 2: What are the optimal storage conditions for aqueous solutions of NADP+ disodium salt?

Answer: For short-term storage (a few hours to a day), aqueous solutions of NADP+ should be kept on ice (0-4°C). For long-term storage, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Question 3: How does pH affect the stability of NADP+ in solution?

Answer: NADP+ is generally more stable in acidic to neutral aqueous solutions. Conversely, it is labile in basic solutions. This is in contrast to its reduced form, NADPH, which is more stable in basic conditions and degrades in acidic solutions.

Question 4: I need to measure both NADP+ and NADPH in my sample. How can I do this accurately, considering their different stability profiles?

Answer: You can exploit the differential stability of NADP+ and NADPH to pH for their individual quantification. A common method involves splitting your sample into two aliquots:

  • To measure NADPH: Treat one aliquot with a weak base to degrade the NADP+.

  • To measure NADP+: Treat the other aliquot with a weak acid to degrade the NADPH. After the selective degradation, you can proceed with an enzymatic assay to measure the remaining cofactor.

Question 5: Are there any buffer components I should avoid when working with NADP+?

Answer: Phosphate buffers have been shown to accelerate the degradation of NADH, a closely related molecule, and it is advisable to use them with caution for NADP+ solutions, especially for long-term storage.[2][3] Buffers like Tris-HCl are generally considered more suitable for maintaining the stability of nicotinamide cofactors.[2]

Quantitative Data on Nicotinamide Cofactor Stability

Direct quantitative data on the degradation rates of NADP+ under various conditions is limited in publicly available literature. However, studies on NAD+, a very similar molecule, provide valuable insights. The following tables summarize the stability of NAD+ and its reduced form, NADH, which can be used as a proxy for the stability of NADP+ and NADPH, respectively.

Note: The following data for NAD+ and NADH are intended to serve as a guide for NADP+ and NADPH stability.

Table 1: Stability of NAD+ in Different Aqueous Buffers

Buffer (50 mM, pH 8.5)TemperatureObservation after 43 days
Tris-HCl19°CHigh stability, only a slight decrease (by 4%) in the 260 nm absorbance peak.
Phosphate19°CDegrades at a rate similar to NADH.
HEPES19°CNearly complete degradation.

Table 2: Degradation Rates of NADH in Different Aqueous Buffers

Buffer (50 mM, pH 8.5)TemperatureDegradation Rate (µM/day)
Tris-HCl19°C4
Tris-HCl25°C11
HEPES19°C18
HEPES25°C51
Phosphate19°C23
Phosphate25°C34

Experimental Protocols

Protocol 1: Preparation of a Stable NADP+ Stock Solution

  • Weighing: Accurately weigh out the required amount of NADP+ disodium salt powder in a sterile microcentrifuge tube.

  • Dissolving: Dissolve the powder in a high-purity, sterile buffer with a slightly acidic to neutral pH (e.g., 10 mM Tris-HCl, pH 7.0).

  • Concentration Check: Determine the precise concentration of the stock solution spectrophotometrically by measuring the absorbance at 260 nm. The molar extinction coefficient for NADP+ at 260 nm is 18,000 L·mol⁻¹·cm⁻¹.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots.

  • Storage: Store the aliquots at -20°C or -80°C for long-term use.

Protocol 2: Spectrophotometric Analysis of NADP+ Stability Over Time

This protocol allows for the quantitative assessment of NADP+ stability under specific experimental conditions.

Materials:

  • NADP+ disodium salt

  • Buffer of interest (e.g., Tris-HCl, Phosphate) at the desired pH

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Methodology:

  • Prepare NADP+ Solution: Prepare a solution of NADP+ in the buffer of interest at a known concentration (e.g., 100 µM).

  • Initial Measurement (Time 0): Immediately after preparation, measure the absorbance of the solution at 260 nm. This will serve as your baseline.

  • Incubation: Store the NADP+ solution under the desired temperature conditions (e.g., 4°C, 25°C, or 37°C).

  • Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24, 48 hours), take an aliquot of the solution and measure its absorbance at 260 nm.

  • Data Analysis: Calculate the percentage of remaining NADP+ at each time point relative to the initial absorbance at Time 0.

Visualizations

Signaling Pathways and Experimental Workflows

NADP_Degradation_Pathway NADP NADP+ Hydrolysis Hydrolysis (e.g., basic conditions, heat) NADP->Hydrolysis Cleavage of glycosidic bond ADP_Ribose ADP-Ribose Hydrolysis->ADP_Ribose Nicotinamide Nicotinamide Hydrolysis->Nicotinamide

Caption: Proposed degradation pathway of NADP+ via hydrolysis.

Stability_Test_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solution Prepare NADP+ solution in test buffer initial_abs Measure initial Absorbance (T=0) prep_solution->initial_abs incubate Incubate at desired temperature initial_abs->incubate time_points Measure Absorbance at time intervals incubate->time_points Periodically calc_remaining Calculate % NADP+ remaining vs. Time time_points->calc_remaining

Caption: Experimental workflow for assessing NADP+ stability.

Troubleshooting_Tree start Inconsistent/Low Assay Results check_nadp Is the NADP+ solution fresh? start->check_nadp fresh_yes Yes check_nadp->fresh_yes fresh_no No check_nadp->fresh_no check_ph Is the buffer pH appropriate (acidic/neutral)? fresh_yes->check_ph prepare_fresh Prepare fresh NADP+ solution fresh_no->prepare_fresh ph_yes Yes check_ph->ph_yes ph_no No check_ph->ph_no check_temp Are solutions kept cold and incubation times minimized? ph_yes->check_temp adjust_ph Adjust buffer pH ph_no->adjust_ph temp_yes Yes check_temp->temp_yes temp_no No check_temp->temp_no other_factors Investigate other assay components temp_yes->other_factors optimize_temp Optimize temperature handling temp_no->optimize_temp

Caption: A decision tree for troubleshooting NADP+ related assay issues.

References

how to prevent degradation of NADP disodium salt during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of NADP disodium (B8443419) salt during experiments.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected results in enzymatic assays.

Possible Cause: Degradation of NADP disodium salt leading to a lower effective concentration of the cofactor.

Solutions:

  • Verify Solution Preparation and Storage:

    • Was the this compound solution freshly prepared? For optimal results, it is best to prepare the solution on the day of the experiment.[1]

    • If stored, was it aliquoted and kept at -20°C or -80°C? Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.

    • Was the solution protected from light? Exposure to light, especially UV light, can cause degradation.[1]

  • Check the pH of the Assay Buffer:

    • NADP+ is susceptible to degradation in basic solutions.[3] While the optimal pH for many enzymes may be slightly basic, prolonged incubation in high pH buffers can reduce NADP+ stability.

    • When dissolving this compound in water, the resulting solution can be mildly acidic. For long-term stability of stock solutions, it is advisable to neutralize the pH.[1]

  • Evaluate the Choice of Buffer:

    • Phosphate (B84403) buffers can accelerate the degradation of related nicotinamide (B372718) cofactors.

    • Tris buffer has been shown to provide greater stability for nicotinamide cofactors compared to phosphate or HEPES buffers. Consider switching to a Tris-based buffer system if you suspect buffer-related degradation.

Issue 2: High background signal or unexpected fluorescence in the assay.

Possible Cause: Formation of fluorescent degradation products from NADP+.

Solutions:

  • pH Management: NADP+ can degrade into a fluorescent product in basic solutions. Ensure the pH of your stock solution and final assay solution is within the stable range for NADP+.

  • Fresh Solutions: Use freshly prepared this compound solutions to minimize the presence of pre-existing degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store solid this compound? A1: Solid this compound should be stored in a cool, dry, and dark place. For long-term storage, temperatures between -15°C and -25°C are recommended. It is considered stable under these conditions.

Q2: How should I prepare my this compound stock solution? A2: Dissolve the this compound in high-purity water or a suitable buffer (e.g., Tris). If dissolving in water, the solution may be slightly acidic; neutralizing the pH can improve long-term stability if the stock will be stored.

Q3: Can I reuse a frozen this compound stock solution multiple times? A3: It is highly recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q4: What factors can cause this compound to degrade in solution? A4: The primary factors are pH (instability in basic conditions), temperature (higher temperatures accelerate degradation), and light exposure. The choice of buffer can also influence stability, with phosphate buffers being less ideal than Tris buffers.

Q5: How can I check if my this compound has degraded? A5: You can check the concentration of your NADP+ solution using its UV absorbance at 260 nm. A significant decrease from the expected absorbance may indicate degradation. For enzymatic assays, running a control with a fresh batch of this compound can help determine if the old stock is the source of the problem.

Data Presentation

ParameterRecommendationStability Consideration
Storage (Solid) -15°C to -25°C, dry, protected from lightStable for extended periods.
Storage (Stock Solution) Aliquoted, -20°C (up to 1 month) or -80°C (up to 6 months), protected from lightAvoid repeated freeze-thaw cycles.
pH (Solution) Neutral to slightly acidic for NADP+NADP+ degrades in basic solutions
Recommended Buffer Tris bufferPhosphate buffers may accelerate degradation

Experimental Protocols

Protocol for Preparation of a Stable this compound Stock Solution

  • Weighing: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Dissolving: Add high-purity, nuclease-free water or a pre-chilled buffer (e.g., 20 mM Tris-HCl, pH 7.5) to the desired final concentration (e.g., 10 mM).

  • Mixing: Gently vortex or pipette up and down to ensure the salt is completely dissolved. Avoid vigorous shaking.

  • pH Check (Optional but Recommended for long-term storage): If dissolved in water, check the pH and adjust to ~7.0-7.5 with dilute NaOH if necessary.

  • Aliquoting: Dispense the stock solution into single-use, light-protecting microcentrifuge tubes.

  • Storage: Immediately store the aliquots at -20°C or -80°C.

Visualizations

Factors Leading to NADP+ Degradation NADP_Degradation NADP+ Degradation High_pH High pH (Basic Conditions) High_pH->NADP_Degradation High_Temp Elevated Temperature High_Temp->NADP_Degradation Light_Exposure Light Exposure (especially UV) Light_Exposure->NADP_Degradation Phosphate_Buffer Use of Phosphate Buffer Phosphate_Buffer->NADP_Degradation Freeze_Thaw Repeated Freeze-Thaw Cycles Freeze_Thaw->NADP_Degradation

Caption: Key factors that can lead to the degradation of NADP+.

Experimental Workflow for Using this compound Start Start Weigh Weigh NADP Disodium Salt Start->Weigh Dissolve Dissolve in appropriate buffer (e.g., Tris) Weigh->Dissolve Aliquot Aliquot into single-use tubes Dissolve->Aliquot Store Store at -20°C or -80°C (protected from light) Aliquot->Store Prepare_Assay Prepare Assay Mix (on ice) Store->Prepare_Assay Add_NADP Add NADP solution to assay mix Prepare_Assay->Add_NADP Run_Assay Run Enzymatic Assay Add_NADP->Run_Assay End End Run_Assay->End

Caption: Recommended workflow for handling this compound in experiments.

Troubleshooting Logic for NADP-Dependent Assays Problem Inconsistent/Low Assay Results Check_Solution Check NADP Solution (Freshly prepared? Stored correctly?) Problem->Check_Solution Check_pH Check Assay pH (Is it too basic?) Check_Solution->Check_pH Yes Remake_Solution Action: Prepare fresh NADP solution, aliquot, and store properly. Check_Solution->Remake_Solution No Check_Buffer Check Buffer Type (Using phosphate buffer?) Check_pH->Check_Buffer No Adjust_pH Action: Optimize assay pH to balance enzyme activity and NADP+ stability. Check_pH->Adjust_pH Yes Solution_OK Solution preparation is likely not the issue. Check_Buffer->Solution_OK No Switch_Buffer Action: Consider switching to a Tris-based buffer. Check_Buffer->Switch_Buffer Yes

Caption: A logical guide for troubleshooting issues in NADP-dependent assays.

References

Technical Support Center: Correcting for Background Absorbance in NADP/NADPH Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to background absorbance in NADP/NADPH assays.

Frequently Asked Questions (FAQs)

Q1: What is background absorbance and why is it critical to correct for it in NADP/NADPH assays?

Background absorbance refers to any signal detected by the spectrophotometer that is not a result of the specific enzymatic reaction producing or consuming NADPH.[1] This can originate from the sample itself (e.g., colored compounds), the assay reagents, or the microplate.[1] Correcting for this background is crucial for obtaining accurate and reliable measurements of NADPH concentration. Failure to do so can lead to an overestimation of the true value.[1]

Q2: What are the common sources of high background absorbance in NADP/NADPH assays?

High background absorbance can stem from several sources:

  • Sample-Related Issues: The presence of endogenous compounds in the sample that absorb light at the same wavelength as NADPH (typically 340 nm for direct absorbance or at the specific wavelength for colorimetric and fluorometric assays) is a common cause.[1] Substances like hemoglobin, bilirubin, and lipids can contribute to this interference.[1] Sample turbidity or precipitation can also scatter light and increase absorbance readings.

  • Reagent-Related Issues: The assay reagents themselves may have some intrinsic absorbance or can become contaminated. Certain buffers or chemicals, such as imidazole, used during sample preparation can also interfere with absorbance readings. The degradation of NADPH, which is sensitive to temperature and pH, can also be a factor.

  • Instrumentation and Labware Issues: Incorrect settings on the microplate reader, such as the wrong wavelength, can lead to high background. The type of microplate used is also important; for example, UV-opaque plates are unsuitable for readings at 340 nm. Scratches, dirt, or condensation on the plate can also cause erroneous readings.

  • Non-Specific Reactions: Unintended reactions between components in the sample and the assay reagents can sometimes produce colored or fluorescent products, leading to elevated background signals.

Q3: What is the difference between a "reagent blank" and a "sample blank," and when should I use them?

A "reagent blank" and a "sample blank" are essential controls for correcting background absorbance.

  • Reagent Blank: This contains all the assay reagents (buffer, enzymes, substrates) but no sample. Its purpose is to measure the intrinsic absorbance of the reagents themselves. A high reading in the reagent blank points to issues like reagent contamination or degradation.

  • Sample Blank: This contains the sample and all assay reagents except for one key component that initiates the reaction (e.g., the substrate or the enzyme). Its purpose is to measure the background absorbance originating from the sample itself.

You should always include both types of blanks in your experimental setup to accurately determine the net absorbance resulting from the enzymatic reaction.

Troubleshooting Guide

This section provides a step-by-step guide to troubleshoot and correct for high background absorbance.

Step 1: Evaluate the Reagent Blank
ObservationPossible CausesSolutions
High absorbance in the reagent blank- Contaminated or degraded reagents. - Incorrectly prepared buffers (e.g., wrong pH).- Prepare fresh reagents from stock solutions. - Ensure all buffers are at the correct pH. - Store reagents, especially NADPH stock solutions, properly (e.g., on ice).
Step 2: Evaluate the Sample Blank
ObservationPossible CausesSolutions
High absorbance in the sample blank- The sample is colored or contains compounds that absorb at the detection wavelength. - Sample turbidity or precipitation.- If the sample is colored, consider performing serial dilutions to see if the interference can be diluted out while maintaining a detectable signal. - For cell and tissue lysates, deproteinate the samples using a 10 kDa spin filter to remove enzymes that can consume NADPH.
Step 3: Check Instrumentation and Labware
ObservationPossible CausesSolutions
Overall high background across the plate, even with acceptable blank readings- Incorrect wavelength settings on the microplate reader. - Use of an inappropriate microplate (e.g., UV-opaque plates for 340 nm readings). - Dirty, scratched, or condensation on the plate.- Verify the wavelength settings on the microplate reader. - Use clear, flat-bottom 96-well plates for colorimetric assays and black plates with clear bottoms for fluorescence assays to minimize background and crosstalk. - Use a new, clean plate and ensure there is no condensation on the bottom before reading.

Experimental Protocols

Protocol 1: Preparation of Blanks for a Standard NADP/NADPH Assay

This protocol outlines the preparation of reagent and sample blanks in a 96-well plate format.

  • Reagent Blank Preparation:

    • In a designated well, add the same volume of assay buffer as used for your samples.

    • Add all other assay components (e.g., cycling enzyme mix, developer solution) in the same volumes and order as for the experimental samples.

    • Crucially, do not add your sample to this well.

  • Sample Blank Preparation:

    • In a separate well, add your sample at the same volume as in the experimental wells.

    • Add the assay buffer and all other reagents except for the reaction-initiating component (this is often the substrate or a specific enzyme). The component to omit will be specified in your assay kit's manual.

  • Measurement and Calculation:

    • Incubate the plate according to your assay protocol.

    • Measure the absorbance (or fluorescence) of all wells, including the reagent and sample blanks.

    • Calculate the corrected absorbance for each sample using the following formula: Corrected Sample Absorbance = (Absorbance of Sample) - (Absorbance of Sample Blank) - (Absorbance of Reagent Blank)

Visualizing the Workflow

The following diagram illustrates the logical workflow for troubleshooting high background absorbance in NADP/NADPH assays.

G Troubleshooting Workflow for High Background Absorbance start High Background Absorbance Detected check_reagent_blank Evaluate Reagent Blank start->check_reagent_blank reagent_blank_high Reagent Blank High? check_reagent_blank->reagent_blank_high fix_reagents Prepare Fresh Reagents & Buffers reagent_blank_high->fix_reagents Yes check_sample_blank Evaluate Sample Blank reagent_blank_high->check_sample_blank No fix_reagents->check_reagent_blank sample_blank_high Sample Blank High? check_sample_blank->sample_blank_high fix_sample Dilute or Deproteinate Sample sample_blank_high->fix_sample Yes check_instrument Check Instrument & Labware sample_blank_high->check_instrument No fix_sample->check_sample_blank instrument_issue Instrument/Labware Issue? check_instrument->instrument_issue fix_instrument Verify Settings & Use Proper Plates instrument_issue->fix_instrument Yes end Accurate Measurement instrument_issue->end No fix_instrument->check_instrument

Caption: A flowchart for troubleshooting high background absorbance.

The following diagram illustrates a generalized experimental workflow for correcting background absorbance using appropriate blanks.

G Experimental Workflow for Background Correction cluster_prep Plate Preparation cluster_measurement Measurement & Calculation Sample_Wells Sample Wells (Sample + All Reagents) Incubate Incubate Plate Sample_Wells->Incubate Sample_Blank Sample Blank (Sample + All Reagents - Initiator) Sample_Blank->Incubate Reagent_Blank Reagent Blank (All Reagents - Sample) Reagent_Blank->Incubate Read_Absorbance Read Absorbance/Fluorescence Incubate->Read_Absorbance Calculate Corrected Absorbance = Sample - Sample Blank - Reagent Blank Read_Absorbance->Calculate

References

common mistakes in preparing NADP disodium salt working solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NADP disodium (B8443419) salt working solutions.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid NADP disodium salt?

A1: Solid this compound should be stored in a dry, dark environment. For long-term storage, temperatures between -25°C and -15°C are recommended, which should maintain stability for up to two years.[1] Alternatively, storage at +2 to +8°C in a dry place is suitable for up to 24 months.[2]

Q2: What is the best solvent for dissolving this compound?

A2: this compound is soluble in water.[3][4] For most applications, high-purity, sterile water or a buffer of your choice is recommended.

Q3: My this compound is not dissolving easily. What can I do?

A3: If you encounter solubility issues, you can try heating the solution to 37°C and using an ultrasonic bath to aid dissolution.[5] The solubility in water is reported to be as high as 50 mg/mL to 100 mg/mL.

Q4: What is the recommended storage condition for a prepared this compound stock solution?

A4: To prevent degradation, it is crucial to store stock solutions properly. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is optimal and can preserve the solution for up to 6 months. For shorter-term storage, -20°C is acceptable for up to 1 month. Always protect the solution from light.

Q5: What is the stability of the this compound solution at room temperature?

A5: NADP solutions can degrade at moderate temperatures. Therefore, it is recommended to keep the solution on ice during use and to prepare fresh working solutions from a frozen stock for each experiment to ensure optimal performance.

Q6: Does the pH of the solution affect the stability of this compound?

A6: Yes, pH is a critical factor. When dissolved in water, this compound can create a mildly acidic solution. For improved stability, especially for long-term storage, it is advisable to neutralize the pH of the stock solution with NaOH. Similar molecules are most stable in a pH range of 6.8 to 7.4.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or poor enzyme kinetics Degradation of this compound in the working solution.Prepare fresh working solutions for each experiment from a properly stored, frozen stock. Ensure the pH of the stock solution is neutral. Keep the working solution on ice during the experiment.
Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
Improper storage of the solid compound.Ensure the solid this compound is stored in a dry, dark place at the recommended temperature (-25°C to -15°C for long-term).
Precipitate forms in the solution upon thawing The concentration may be too high for the buffer conditions.Try preparing a slightly more dilute stock solution. Ensure the solution is fully dissolved before freezing, using sonication or gentle warming if necessary.
High background signal in the assay Contamination of the NADP solution.Filter sterilize the stock solution using a 0.22 µm filter before aliquoting and freezing.
Degradation of NADP to NADPH.Protect the solution from light and use freshly prepared solutions.

Quantitative Data Summary

Parameter Value Source
Solubility in Water 50 mg/mL - 100 mg/mL
Solid Storage Temperature +2 to +8°C (up to 24 months) or -25°C to -15°C (up to 2 years)
Stock Solution Storage (-80°C) Up to 6 months
Stock Solution Storage (-20°C) Up to 1 month
Recommended pH for Stability Neutral (adjust with NaOH if necessary)

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 787.4 g/mol ) in a sterile container.

  • Dissolving: Add sterile, high-purity water or your desired buffer to the powder to achieve a final concentration of 10 mM.

  • Aiding Dissolution (if necessary): If the powder does not dissolve readily, gently warm the solution to 37°C and use a sonicator until the solution is clear.

  • pH Adjustment: Check the pH of the solution. If it is acidic, adjust to a neutral pH using a dilute NaOH solution.

  • Sterilization: Filter the solution through a 0.22 µm sterile filter to remove any potential microbial contamination.

  • Aliquoting and Storage: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Visual Troubleshooting Workflow

NADP_Troubleshooting start Start: Inconsistent Assay Results check_solution_prep Check Solution Preparation start->check_solution_prep check_freshness Was the working solution prepared fresh? check_solution_prep->check_freshness check_storage Check Storage Conditions check_stock_storage Was the stock solution stored correctly? (-80°C, aliquoted) check_storage->check_stock_storage check_freshness->check_storage Yes prepare_fresh Action: Prepare fresh working solution daily check_freshness->prepare_fresh No check_solid_storage Was the solidcheck_solid_storagestored correctly? (Dry, dark, cold) check_stock_storage->check_solid_storage Yes re_aliquot Action: Prepare and aliquot new stock solution check_stock_storage->re_aliquot No new_solid Action: Use a new lot of solid NADP check_solid_storage->new_solid No end_bad Problem Persists: Consider other assay components check_solid_storage->end_bad Yes end_good Problem Resolved prepare_fresh->end_good re_aliquot->end_good new_solid->end_good

Caption: Troubleshooting workflow for inconsistent results with NADP.

References

improving the signal-to-noise ratio in NADP-based fluorescence assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio in Nicotinamide Adenine Dinucleotide Phosphate (NADP)-based fluorescence assays.

Troubleshooting Guides

This section addresses common issues encountered during NADP-based fluorescence assays in a question-and-answer format, offering specific solutions to enhance experimental outcomes.

High Background Fluorescence

Question: Why is my background fluorescence high, masking my specific signal?

Answer: High background fluorescence is a common issue that can obscure the true signal from your sample, thereby reducing the assay's sensitivity and dynamic range. Several factors can contribute to this problem.

Potential Causes and Solutions:

  • Autofluorescent Compounds: Your sample, library compounds, or even the cell culture media may contain molecules that are inherently fluorescent.[1][2] Phenol (B47542) red in media and endogenous cellular components like NADH and riboflavins are common sources of autofluorescence.[1][2]

    • Solution:

      • Pre-read your compound library to identify and flag autofluorescent molecules.

      • Use phenol red-free media for cell-based assays.[3]

      • If possible, switch to red-shifted fluorescent probes to avoid the common blue-green autofluorescence spectrum.

      • For fixed cells, consider treating with sodium borohydride (B1222165) to quench aldehyde-induced autofluorescence.

  • Contaminated Reagents: Impurities in buffers, water, or other reagents can introduce fluorescent contaminants.

    • Solution: Use high-purity, sterile reagents and water. Prepare fresh solutions for each experiment to minimize the risk of contamination.

  • Well-to-Well Crosstalk: Signal from a highly fluorescent well can bleed into adjacent wells, artificially raising their background.

    • Solution: Use black, opaque microplates, which are designed to minimize crosstalk between wells.

  • Nonspecific Binding: In immunoassays or other affinity-based assays, nonspecific binding of fluorescently labeled antibodies or probes can elevate the background.

    • Solution: Optimize blocking steps by trying different blocking agents (e.g., BSA, serum) and increasing incubation times. Enhance washing steps by increasing the number and duration of washes to remove unbound reagents.

Low or Weak Signal

Question: My fluorescence signal is very low or absent. What are the possible reasons?

Answer: A weak or non-existent signal can arise from several factors, ranging from reagent issues to incorrect experimental setup.

Potential Causes and Solutions:

  • Inactive Enzyme: The enzyme being assayed may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.

    • Solution: Aliquot enzymes upon receipt and store at the recommended temperature. Always use a positive control to verify enzyme activity.

  • Suboptimal Reagent Concentrations: The concentration of the enzyme, substrate, or NADP+/NADPH may be too low or not in the optimal range for the assay.

    • Solution: Titrate the enzyme and substrate concentrations to determine the optimal levels for your specific assay conditions. Ensure the NADPH concentration is not limiting; a common starting range is 0.1 mM to 0.2 mM for spectrophotometric assays, which can be adapted for fluorometric assays.

  • Incorrect Instrument Settings: The microplate reader may not be set to the correct excitation and emission wavelengths for your fluorophore.

    • Solution: Verify the filter settings or monochromator wavelengths on your instrument to ensure they match the spectral properties of your fluorescent probe. For direct NADPH fluorescence, typical wavelengths are λex = 340 nm / λem = 460 nm, while many commercial kits use red-shifted dyes with excitation around 530-570 nm and emission around 590-600 nm.

  • Photobleaching: The fluorophore can be photochemically destroyed by overexposure to the excitation light, leading to a diminished signal over time.

    • Solution: Minimize the sample's exposure to light. Use neutral density filters to reduce illumination intensity, and reduce the exposure time during image acquisition. When possible, focus on the sample using transmitted light before switching to fluorescence for image capture.

Non-Linearity and Inaccurate Readings

Question: My standard curve is non-linear at high concentrations, or my results are inconsistent. What could be the cause?

Answer: Non-linearity, particularly at higher concentrations, and inconsistent results often point to optical artifacts or issues with reagent handling and stability.

Potential Causes and Solutions:

  • Inner Filter Effect (IFE): At high concentrations, components in the sample can absorb the excitation light or the emitted fluorescence, leading to a non-linear relationship between concentration and signal intensity. This effect can significantly distort results.

    • Solution: The most straightforward way to mitigate IFE is to dilute your samples. Ideally, the optical density of the sample at the excitation wavelength should be less than 0.1.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability between replicates and experiments.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For improved consistency, prepare a master mix of common reagents to be dispensed across multiple wells.

  • Reagent Instability: NADPH is sensitive to temperature, pH, and light. Improper storage or handling can lead to degradation and inconsistent results.

    • Solution: Prepare NADPH solutions fresh for each experiment and keep them on ice and protected from light. For longer-term storage, aliquot stock solutions and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Substrate Inhibition: At very high concentrations, some substrates (including NADPH) can bind to an enzyme at a non-productive site, leading to a decrease in the reaction rate.

    • Solution: Perform a substrate titration curve that extends into high concentrations to identify the optimal concentration that provides maximum velocity before inhibition occurs.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH and temperature for an NADP-based fluorescence assay?

A1: The optimal pH and temperature are highly dependent on the specific enzyme being studied. Most enzymes have an optimal pH range where their activity is maximal. Significant deviations from this optimum can lead to changes in the enzyme's structure and a loss of activity. Similarly, enzyme activity is sensitive to temperature. While higher temperatures can increase reaction rates, excessively high temperatures will cause the enzyme to denature and lose function. For many enzymes, a physiological pH of around 7.5 and a temperature of 25-37°C are good starting points for optimization. It's crucial to consult the literature for your specific enzyme or determine these parameters empirically.

Q2: How do I prepare a standard curve for an NADPH fluorescence assay?

A2: A standard curve is essential for quantifying the amount of NADP+ or NADPH in your samples. A general procedure is as follows:

  • Prepare a high-concentration stock solution of NADPH (e.g., 1 mM) in your assay buffer.

  • Perform a series of serial dilutions from the stock solution to create a range of standards with known concentrations (e.g., from 0 µM to 10 µM).

  • Add the same volume of each standard to the wells of your microplate in duplicate or triplicate.

  • Add the assay reagents to all wells, including a blank control containing only the assay buffer.

  • Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Subtract the average fluorescence of the blank from all standard readings.

  • Plot the corrected fluorescence values against the corresponding NADPH concentrations and fit a linear regression to the data.

Q3: Can I measure NADP+ and NADPH separately?

A3: Yes. To measure NADP+ and NADPH individually, you can use a differential extraction method. To measure NADPH only, you can add a base (e.g., 0.1 N NaOH) to your sample and heat it to destroy the NADP+. Subsequently, neutralize the sample with an acid or buffer before performing the assay. Conversely, to measure NADP+ only, you can treat the sample with an acid (e.g., 0.1 N HCl) to destroy the NADPH, followed by neutralization with a base or buffer.

Q4: What type of microplate should I use for a fluorescence assay?

A4: For fluorescence assays, it is highly recommended to use black, opaque microplates with clear bottoms. The black walls prevent light from scattering and bleeding into adjacent wells (crosstalk), which reduces background noise and improves the signal-to-noise ratio.

Data Presentation

Table 1: Typical Reagent Concentration Ranges for NADP-Based Assays
ReagentTypical Concentration RangeNotes
NADP+ 0.1 - 2 mMFor assays measuring NADPH production. Initial concentration to be regenerated or consumed.
NADPH 10 nM - 400 nMFor sensitive fluorometric assays. High concentrations (>30 µM) can cause signal saturation.
Enzyme Titrate for optimal activityThe amount should produce a linear reaction rate for the duration of the assay and a signal significantly above background.
Substrate (e.g., G6P) 1 - 10 mMFor coupled enzyme assays (e.g., with G6PDH). Should be well above the Michaelis constant (Km) of the enzyme.
Magnesium Chloride (MgCl₂) 2 - 50 mMOften required as a cofactor for NADP-dependent dehydrogenases.

Experimental Protocols

Protocol 1: General Fluorometric Assay for NADPH Production

This protocol describes a general method for monitoring the production of NADPH by measuring the increase in fluorescence over time.

  • Reagent Preparation:

    • Prepare a reaction buffer at the optimal pH for your enzyme (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare stock solutions of your substrate, NADP+, and any necessary cofactors (e.g., MgCl₂) in the reaction buffer.

    • Dilute your enzyme to a working concentration in the reaction buffer immediately before use and keep it on ice.

  • Reaction Setup:

    • In a black, clear-bottom 96-well microplate, prepare a master mix containing the reaction buffer, substrate, and NADP+.

    • Add the master mix to each well. Include control wells that lack the enzyme or substrate to measure background fluorescence.

    • Pre-incubate the plate at the desired assay temperature (e.g., 30°C) for 5-10 minutes.

  • Data Acquisition:

    • Initiate the reaction by adding the enzyme to all wells.

    • Immediately place the plate in a fluorescence microplate reader set to the appropriate excitation (e.g., 340 nm) and emission (e.g., 460 nm) wavelengths.

    • Monitor the increase in fluorescence over time (kinetic read), taking measurements at regular intervals (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • For each sample, subtract the background fluorescence from the control wells.

    • Plot the fluorescence intensity against time. The initial reaction rate can be determined from the slope of the linear portion of this curve.

    • Use an NADPH standard curve to convert the fluorescence readings into the concentration of NADPH produced.

Protocol 2: Sample Preparation for Measuring NADP+ and NADPH from Cell Lysates

This protocol provides a method to prepare cell lysates for the differential measurement of NADP+ and NADPH.

  • Cell Lysis:

    • Harvest cells and wash with cold PBS.

    • Resuspend the cell pellet in an appropriate volume of extraction buffer.

    • Lyse the cells by sonication or by using a lysis buffer containing a non-ionic detergent. Keep the samples on ice.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to pellet insoluble material.

    • Collect the supernatant. For samples with high protein content, deproteinization using a 10 kDa spin filter is recommended.

  • Differential Extraction:

    • For Total NADP+/NADPH: Use the deproteinized supernatant directly.

    • For NADPH Measurement (NADP+ destruction):

      • Take a portion of the supernatant and add 0.1 N NaOH. Mix thoroughly.

      • Incubate at 60-80°C for 30-60 minutes, protected from light.

      • Cool on ice and neutralize the sample by adding an assay buffer or a suitable acid to bring the pH to a range of 6.0-8.0.

    • For NADP+ Measurement (NADPH destruction):

      • Take a portion of the supernatant and add 0.1 N HCl. Mix thoroughly.

      • Incubate at 80°C for 60 minutes, protected from light.

      • Cool on ice and neutralize the sample by adding an assay buffer or a suitable base to bring the pH to a range of 6.0-8.0.

  • Assay:

    • Use the prepared samples in your fluorometric assay, making sure to account for any dilution factors introduced during the extraction and neutralization steps.

Visualizations

Troubleshooting_Workflow cluster_start Start: Poor Signal-to-Noise Ratio cluster_low_signal Troubleshooting Low Signal cluster_high_background Troubleshooting High Background cluster_solution Resolution Start Identify Issue: Low Signal or High Background? Low_Signal Low Signal Path Start->Low_Signal Low Signal High_Background High Background Path Start->High_Background High Background Check_Enzyme Check Enzyme Activity (Use Positive Control) Low_Signal->Check_Enzyme Optimize_Reagents Optimize Reagent Concentrations (Enzyme, Substrate, NADP+) Check_Enzyme->Optimize_Reagents Enzyme Active Check_Instrument Verify Instrument Settings (Ex/Em Wavelengths, Gain) Optimize_Reagents->Check_Instrument Check_Photobleaching Minimize Photobleaching (Reduce Exposure) Check_Instrument->Check_Photobleaching Solution Improved Signal-to-Noise Ratio Check_Photobleaching->Solution Check_Autofluorescence Check for Autofluorescence (Media, Compounds, Cells) High_Background->Check_Autofluorescence Use_Pure_Reagents Use High-Purity Reagents Check_Autofluorescence->Use_Pure_Reagents Use_Black_Plate Use Black Opaque Plate Use_Pure_Reagents->Use_Black_Plate Optimize_Washing Optimize Blocking/Washing Steps Use_Black_Plate->Optimize_Washing Optimize_Washing->Solution

Caption: A logical workflow for troubleshooting a low signal-to-noise ratio.

NADP_Assay_Workflow cluster_prep 1. Preparation cluster_setup 2. Assay Setup cluster_read 3. Measurement cluster_analysis 4. Data Analysis Prep_Reagents Prepare Reagents (Buffer, Standards, Enzyme) Plate_Layout Design Plate Layout (Samples, Standards, Blanks) Prep_Reagents->Plate_Layout Prep_Samples Prepare Samples (Cell Lysate, Differential Extraction) Prep_Samples->Plate_Layout Add_Reagents Add Reagents to Plate Plate_Layout->Add_Reagents Incubate Pre-incubate at Assay Temperature Add_Reagents->Incubate Start_Reaction Initiate Reaction (Add Enzyme) Incubate->Start_Reaction Read_Plate Read Fluorescence (Kinetic or Endpoint) Start_Reaction->Read_Plate Subtract_Blank Subtract Blank Reading Read_Plate->Subtract_Blank Standard_Curve Generate Standard Curve Subtract_Blank->Standard_Curve Calculate_Conc Calculate NADP(H) Concentration Standard_Curve->Calculate_Conc

Caption: A typical experimental workflow for NADP-based fluorescence assays.

Signal_Noise_Relationship cluster_factors_increase Factors that Increase S/N Ratio cluster_factors_decrease Factors that Decrease S/N Ratio Optimal_Wavelengths Optimal Ex/Em Wavelengths Signal_Noise_Ratio Signal-to-Noise Ratio (S/N) Optimal_Wavelengths->Signal_Noise_Ratio High_Purity_Reagents High-Purity Reagents High_Purity_Reagents->Signal_Noise_Ratio Optimized_Conc Optimized Reagent Concentrations Optimized_Conc->Signal_Noise_Ratio Black_Plate Use of Black Plate Black_Plate->Signal_Noise_Ratio Autofluorescence Autofluorescence Autofluorescence->Signal_Noise_Ratio Photobleaching Photobleaching Photobleaching->Signal_Noise_Ratio Inner_Filter_Effect Inner Filter Effect Inner_Filter_Effect->Signal_Noise_Ratio Contamination Reagent Contamination Contamination->Signal_Noise_Ratio

Caption: Relationship between key factors and the signal-to-noise ratio.

References

Technical Support Center: The Impact of NADP Disodium Salt Purity on Enzyme Assay Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the effects of β-Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP) disodium (B8443419) salt purity on the reproducibility of enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What is NADP disodium salt and why is its purity important for enzyme assays?

A1: this compound is the salt of β-Nicotinamide Adenine Dinucleotide Phosphate (NADP+), a crucial coenzyme in numerous enzymatic reactions, particularly those involving dehydrogenases.[1] In these assays, the reduction of NADP+ to NADPH is often measured to determine enzyme activity. The purity of the this compound is paramount because impurities can interfere with the enzymatic reaction, leading to inaccurate and irreproducible results.

Q2: What are the common impurities found in this compound?

A2: Common impurities can include the non-phosphorylated form, Nicotinamide Adenine Dinucleotide (NAD), water, and residual solvents from the manufacturing process like methanol.[1] Degradation products can also be present if the material has been stored improperly.

Q3: How can impurities in this compound affect my enzyme assay results?

A3: Impurities can affect enzyme assays in several ways:

  • Competitive Inhibition: Structural analogs, such as NAD, can compete with NADP+ for the enzyme's binding site, leading to an underestimation of the true enzyme activity.

  • Altered Kinetics: Impurities can alter the Michaelis-Menten kinetics of the reaction, affecting the calculated Km and Vmax values.

  • Increased Background Signal: Some impurities may absorb light at the same wavelength as NADPH (around 340 nm), leading to a high background signal and reduced assay sensitivity.

  • Decreased Reproducibility: Lot-to-lot variability in the purity of this compound can be a significant source of inconsistent results between experiments.[2]

Q4: What is a typical acceptable purity level for this compound in sensitive enzyme assays?

A4: For most research applications, a purity of ≥97% is recommended.[1] For highly sensitive assays, such as those used in drug development or clinical diagnostics, a purity of ≥98% is often preferred. It is also crucial to consider the levels of specific impurities, such as NAD, which should ideally be below 0.5%.[1]

Troubleshooting Guide

This guide addresses common issues encountered in enzyme assays that may be related to the purity of this compound.

Problem Potential Cause Related to NADP Purity Recommended Solution
High background absorbance The this compound may contain impurities that absorb at the detection wavelength (e.g., 340 nm).1. Run a blank reaction containing all components except the enzyme to check for background absorbance from the NADP solution.2. Consider using a higher purity grade of this compound.3. Verify the spectral properties of your NADP solution using a spectrophotometer.
Low enzyme activity or reaction rate An inhibitor, such as NAD, may be present in the this compound, competitively inhibiting the enzyme.1. Check the certificate of analysis for the NAD content of your NADP lot.2. If possible, test a new lot or a higher purity grade of NADP.3. Perform a kinetic analysis to determine if competitive inhibition is occurring.
Poor assay reproducibility (high CV) There may be significant lot-to-lot variability in the purity of the this compound.1. Qualify new lots of NADP by comparing their performance against a previously validated lot.2. If possible, purchase a large single lot of NADP for the entire duration of a study.3. Implement a quality control protocol to test the purity of incoming this compound.
Non-linear reaction progress curves The presence of contaminating enzymes in the NADP preparation or degradation of NADP during the assay.1. Ensure proper storage of the this compound (cool, dry, and protected from light) to prevent degradation.2. Prepare fresh NADP solutions for each experiment.3. Consider that some biochemical reactions are not perfectly linear, but significant deviation may indicate a problem.

Data Presentation

Table 1: Typical Specifications for Different Grades of this compound

This table summarizes the typical purity and impurity levels for standard and high-purity grades of this compound.

Specification Standard Grade High-Purity Grade
Purity (enzymatic, based on dry weight) ≥97%≥98%
NAD (enzymatic) ≤1.0%≤0.5%
Water (K. Fischer) ≤6.0%≤4.0%
Appearance White to yellowish powderWhite powder

Data compiled from typical supplier specifications.

Experimental Protocols

Protocol 1: Purity Determination of this compound by HPLC

This protocol provides a general method for assessing the purity of this compound using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound sample

  • NADP reference standard

  • Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.0

  • Mobile Phase B: Acetonitrile

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

2. Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample and reference standard in Mobile Phase A to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be:

      • 0-5 min: 100% A

      • 5-20 min: Linear gradient to 80% A, 20% B

      • 20-25 min: 100% A (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 260 nm

    • Injection Volume: 20 µL

  • Data Analysis:

    • Inject the reference standard to determine the retention time of NADP+.

    • Inject the sample solution.

    • Calculate the purity by dividing the peak area of NADP+ by the total peak area of all components and multiplying by 100.

Protocol 2: Glucose-6-Phosphate Dehydrogenase (G6PD) Assay

This protocol describes a typical enzyme assay for G6PD where the purity of this compound is critical.

1. Materials and Reagents:

  • Tris-HCl buffer (1 M, pH 8.0)

  • Magnesium chloride (MgCl2) solution (0.1 M)

  • Glucose-6-phosphate (G6P) solution (10 mM)

  • This compound solution (10 mM)

  • G6PD enzyme solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

2. Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture (final volume 200 µL):

    • 100 µL Tris-HCl (100 mM final concentration)

    • 20 µL MgCl2 (10 mM final concentration)

    • 20 µL G6P (1 mM final concentration)

    • 20 µL this compound (1 mM final concentration)

    • Water to bring the volume to 180 µL

  • Blank Measurement: Add 20 µL of buffer instead of the enzyme solution to a set of wells to serve as a blank.

  • Initiate Reaction: Add 20 µL of the G6PD enzyme solution to the sample wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Subtract the blank absorbance from the sample absorbance at each time point.

    • Determine the rate of change in absorbance over time (ΔA340/min) from the linear portion of the curve.

    • Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

Visualizations

G6PD_Pathway cluster_reaction G6PD Catalyzed Reaction G6P Glucose-6-Phosphate G6PD Glucose-6-Phosphate Dehydrogenase (G6PD) G6P->G6PD NADP NADP+ NADP->G6PD _6PGDL 6-Phospho-glucono- δ-lactone G6PD->_6PGDL NADPH NADPH G6PD->NADPH H_ion H+ G6PD->H_ion Troubleshooting_Workflow start Enzyme Assay Shows Poor Reproducibility check_purity Check Certificate of Analysis for NADP Purity and Impurities start->check_purity purity_ok Purity ≥98% and NAD ≤0.5%? check_purity->purity_ok test_new_lot Test a New, Higher Purity Lot of NADP purity_ok->test_new_lot No other_factors Investigate Other Experimental Factors (e.g., enzyme stability, buffer prep) purity_ok->other_factors Yes qualify_lot Qualify New Lot Against a Reference Standard test_new_lot->qualify_lot re_run_assay Re-run Assay with Qualified NADP qualify_lot->re_run_assay other_factors->re_run_assay

References

Validation & Comparative

A Researcher's Guide to Validating NADP-Dependent Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring accuracy and reliability in enzymatic assays is paramount for robust research and drug development. This guide provides a comprehensive framework for validating Nicotinamide Adenine Dinucleotide Phosphate (NADP)-dependent enzymatic assays, comparing key validation methods, and offering detailed experimental protocols.

NADP-dependent enzymes are critical players in a vast array of metabolic and cellular signaling pathways. Assays measuring their activity typically monitor the change in absorbance at 340 nm, corresponding to the conversion of NADP+ to NADPH.[1] However, a variety of factors can influence the accuracy of these measurements, making rigorous validation an essential step in assay development.

Comparison of Key Validation Parameters

To ensure an assay is fit for its intended purpose, several performance characteristics must be evaluated. The following table summarizes the most critical validation experiments, their objectives, and typical acceptance criteria.

Validation Parameter Objective Typical Acceptance Criteria Key Insights Provided
Linearity & Range To confirm that the assay signal is directly proportional to the analyte concentration within a specific range.[2][3]Correlation coefficient (r²) > 0.99Defines the upper and lower concentrations for accurate quantification.[3]
Accuracy (Spike & Recovery) To assess for matrix effects by adding a known amount of analyte to a sample and measuring its recovery.[4]Recovery within 80-120% of the known spiked amount.Determines if components in the biological sample interfere with the assay.
Precision To measure the degree of scatter among a series of measurements of the same sample.Coefficient of Variation (CV) ≤ 15%Demonstrates the repeatability and reproducibility of the assay.
Specificity (Interference) To ensure the assay signal is specific to the enzyme activity of interest and not influenced by other substances.No significant signal change in the presence of potentially interfering molecules.Confirms that other cellular components or test compounds do not create false-positive or false-negative results.
Limit of Detection (LOD) To determine the lowest concentration of analyte that can be reliably distinguished from a blank sample.Signal is typically 3.3 times the standard deviation of the blank.Defines the lower limit of the assay's detection capability.
Limit of Quantitation (LOQ) To determine the lowest concentration of analyte that can be quantitatively measured with acceptable precision and accuracy.Signal is typically 10 times the standard deviation of the blank.Establishes the lower limit for reliable quantitative measurements.

Mandatory Visualizations

Experimental Workflow for Assay Validation

The following diagram outlines the logical steps for a comprehensive validation of an NADP-dependent enzymatic assay.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_validation 3. Validation Experiments cluster_analysis 4. Data Analysis Reagents Prepare Reagents (Buffer, NADP+, Substrate) RunAssay Run Enzymatic Reaction Reagents->RunAssay Enzyme Prepare Enzyme Stock Enzyme->RunAssay Samples Prepare Samples (e.g., Lysates, Purified Protein) Samples->RunAssay StandardCurve Generate Standard Curve (NADPH) Measure Measure Absorbance at 340nm StandardCurve->Measure RunAssay->Measure Linearity Linearity & Range Measure->Linearity Accuracy Accuracy (Spike & Recovery) Measure->Accuracy Precision Precision (Intra/Inter-assay) Measure->Precision Specificity Specificity (Interference) Measure->Specificity Criteria Results Meet Acceptance Criteria? Linearity->Criteria Accuracy->Criteria Precision->Criteria Specificity->Criteria Final Assay Validated Criteria->Final Yes Revise Revise Protocol Criteria->Revise No Revise->Reagents

Workflow for validating an NADP-dependent enzymatic assay.

Potential Assay Interference

A common issue in absorbance-based assays is interference from compounds that absorb light at the same wavelength as the molecule of interest. This diagram illustrates how such interference can lead to inaccurate results.

G Enzyme NADP-Dependent Enzyme NADPH NADPH (Absorbs at 340nm) Enzyme->NADPH produces NADP NADP+ NADP->Enzyme substrate Spectrophotometer Spectrophotometer (Measures Total Absorbance at 340nm) NADPH->Spectrophotometer measured signal InterferingCompound Interfering Compound (e.g., Test Drug) (Also Absorbs at 340nm) InterferingCompound->Spectrophotometer interfering signal Result Inflated (False Positive) Absorbance Reading Spectrophotometer->Result

Mechanism of absorbance interference at 340nm.

Experimental Protocols

Protocol 1: General NADP-Dependent Enzyme Assay

This protocol provides a template for measuring the activity of a generic NADP-dependent enzyme. Concentrations and volumes should be optimized for each specific enzyme.

  • Reagent Preparation :

    • Assay Buffer : Prepare a buffer suitable for the enzyme of interest (e.g., 100 mM Tris-HCl, pH 8.0).

    • NADP+ Solution : Prepare a 10 mM stock solution of NADP+ in the assay buffer.

    • Substrate Solution : Prepare a stock solution of the specific substrate for the enzyme in the assay buffer.

    • Enzyme Solution : Dilute the enzyme to a working concentration in the assay buffer. Keep on ice.

  • Assay Procedure (96-well plate format) :

    • To each well, add:

      • 80 µL of Assay Buffer

      • 10 µL of Substrate Solution

      • 10 µL of NADP+ Solution

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 10 µL of the Enzyme Solution to each well.

    • Immediately place the plate in a microplate reader.

    • Measure the increase in absorbance at 340 nm every minute for 15-30 minutes.

  • Data Analysis :

    • Calculate the rate of reaction (Vmax) from the linear portion of the absorbance vs. time curve.

    • Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH production.

Protocol 2: Accuracy Validation using Spike and Recovery

This protocol is designed to test for matrix effects in your biological samples.

  • Sample Preparation :

    • Prepare three sets of samples:

      • A (Neat Sample) : Your biological sample (e.g., cell lysate) diluted in assay buffer.

      • B (Spiked Sample) : The same biological sample spiked with a known concentration of NADPH. The final concentration should fall within the midrange of your standard curve.

      • C (Spike in Buffer) : Assay buffer spiked with the same concentration of NADPH as in Set B.

  • Assay Procedure :

    • Run the standard enzymatic assay for all three sets of samples. Since NADPH is already present, you will measure the endpoint absorbance at 340 nm rather than the rate.

    • Prepare a blank for each set containing all components except NADPH or the enzyme.

  • Data Analysis :

    • Calculate the concentration of NADPH in each sample using your standard curve.

    • Calculate the percent recovery using the following formula:

      • % Recovery = [(Concentration in B - Concentration in A) / Concentration in C] x 100

    • An acceptable recovery is typically between 80% and 120%, indicating that the sample matrix does not significantly interfere with the assay.

References

A Head-to-Head Comparison: Enzymatic Activity of NADP Disodium Salt vs. NAD+

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme cofactors is paramount. This guide provides an objective comparison of the enzymatic activity profiles of Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP) disodium (B8443419) salt and Nicotinamide Adenine Dinucleotide (NAD+), supported by experimental data and detailed protocols.

The choice between NADP+ and NAD+ as a cofactor is fundamental to the metabolic fate of a cell. While structurally similar, the presence of an additional phosphate group on the 2' position of the ribose moiety in NADP+ dictates its interaction with specific enzymes, thereby channeling it into distinct biochemical pathways. Generally, NAD+ is the primary oxidizing agent in catabolic reactions that generate ATP, whereas NADP+ (primarily in its reduced form, NADPH) is the principal reducing agent in anabolic, or biosynthetic, pathways.

Quantitative Comparison of Enzymatic Activity

Enzyme kinetics, specifically the Michaelis constant (Km) and the maximum velocity (Vmax), provide a quantitative measure of an enzyme's affinity for its cofactor and its catalytic efficiency. While many dehydrogenases exhibit strict specificity for either NAD+ or NADP+, some enzymes can utilize both. The following table summarizes the kinetic parameters of representative enzymes with dual cofactor specificity, highlighting the preferential utilization.

EnzymeOrganism/TissueCofactorKm (µM)Vmax (relative activity)Specificity (kcat/Km) Ratio (NADP+/NAD+)
Glutamate (B1630785) Dehydrogenase (GDH) Mouse LiverNAD+19202.5-fold higher than NADP+~0.4
NADP+16601
Aldehyde Dehydrogenase (ALDH3) RatNAD+-Higher affinityVaries by isoform
NADP+-Lower affinity
Isocitrate Dehydrogenase (IDH) Eukaryotes (Mitochondria)NAD+-Predominantly usedHigh
Eukaryotes (Cytosol/Mitochondria)NADP+3.6 - 9Predominantly usedLow

Data compiled from multiple sources. The Vmax is presented as a relative comparison where data for a direct numerical comparison was not available. The specificity constant ratio indicates the preference of the enzyme for one cofactor over the other.

As the data indicates, even for enzymes capable of utilizing both cofactors, there is a clear kinetic preference. For instance, glutamate dehydrogenase in mouse liver shows a higher maximal velocity with NAD+[1]. The structural basis for this specificity often lies in the architecture of the cofactor-binding pocket. NADP+-preferring enzymes typically feature positively charged or hydrogen-bond-donating residues that stabilize the additional phosphate group, whereas NAD+-specific enzymes may have negatively charged residues that create repulsion with the phosphate of NADP+[2][3].

Key Metabolic Pathways: A Tale of Two Cofactors

The distinct roles of NAD+ and NADP+ are most evident in their segregation into opposing metabolic pathways. NAD+ is the primary electron acceptor in catabolic processes that break down molecules to release energy, while NADPH (the reduced form of NADP+) is the primary electron donor in anabolic processes that build complex molecules.

Catabolic Pathways (NAD+ Dependent)
  • Glycolysis: The breakdown of glucose to pyruvate.

  • Tricarboxylic Acid (TCA) Cycle: The central hub of cellular respiration.

  • Fatty Acid Oxidation: The degradation of fatty acids to generate acetyl-CoA.

Anabolic Pathways (NADP+ Dependent)
  • Pentose Phosphate Pathway (PPP): Generation of NADPH and precursors for nucleotide biosynthesis.

  • Fatty Acid Synthesis: The creation of fatty acids from acetyl-CoA.

  • Cholesterol Biosynthesis: A complex anabolic pathway.

  • Antioxidant Defense: Regeneration of reduced glutathione (B108866) to combat oxidative stress.

Experimental Protocols

Accurate measurement of NAD(P)+-dependent enzyme activity is crucial for research and drug development. Below are detailed methodologies for common assays.

Spectrophotometric Assay for NAD(P)H-Producing Enzymes

This method relies on the principle that NADH and NADPH have a characteristic absorbance maximum at 340 nm, while their oxidized forms, NAD+ and NADP+, do not.

Principle: The rate of increase in absorbance at 340 nm is directly proportional to the rate of NAD(P)H production and thus, the enzyme's activity.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Substrate for the enzyme of interest

  • NAD+ or NADP+ disodium salt solution

  • Purified enzyme or cell lysate

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer, substrate, and NAD+ or NADP+. The final volume is typically 1 mL.

  • Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibrium.

  • Initiate the reaction by adding a small, known amount of the enzyme or cell lysate to the cuvette.

  • Immediately place the cuvette in the spectrophotometer and begin monitoring the absorbance at 340 nm over time (e.g., every 15-30 seconds for 5 minutes).

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of change in absorbance per minute (ΔA340/min) is used.

  • Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADH and NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

Calculation of Enzyme Activity (Units/mL):

Bioluminescent Assay for NAD(P)+/NAD(P)H

Bioluminescent assays offer higher sensitivity compared to spectrophotometric methods, allowing for the measurement of very low enzyme activities or the use of smaller sample volumes.

Principle: These assays utilize a specific reductase that, in the presence of NADH or NADPH, reduces a pro-luciferin substrate into luciferin (B1168401). The luciferin is then oxidized by a luciferase to produce light, and the light output is proportional to the amount of NAD(P)H present.

Materials:

  • Luminometer

  • White, opaque microplates

  • Bioluminescent NAD(P)/NAD(P)H assay kit (containing reductase, luciferase, pro-luciferin, and buffer)

  • Substrate for the enzyme of interest

  • NAD+ or NADP+ disodium salt solution

  • Purified enzyme or cell lysate

Procedure:

  • Set up the enzymatic reaction in a well of the microplate containing buffer, substrate, and NAD+ or NADP+.

  • Add the enzyme or cell lysate to initiate the reaction and incubate for a predetermined time at the desired temperature.

  • Stop the reaction (e.g., by adding a stop solution provided in the kit or by heat inactivation).

  • Add the bioluminescent detection reagent to each well.

  • Incubate for the time recommended by the kit manufacturer to allow for the generation of the luminescent signal.

  • Measure the luminescence using a luminometer.

  • The amount of NAD(P)H produced is determined by comparing the relative light units (RLU) to a standard curve generated with known concentrations of NADH or NADPH.

Visualizing the Metabolic Divide: Signaling Pathways and Experimental Workflow

The distinct metabolic roles of NAD+ and NADP+ can be effectively visualized through pathway diagrams. The following diagrams, created using the DOT language for Graphviz, illustrate the central catabolic and anabolic pathways and a typical experimental workflow for comparing enzyme kinetics.

Caption: Divergent roles of NAD+ in catabolism and NADP+ in anabolism.

Experimental_Workflow cluster_Preparation 1. Reagent and Sample Preparation cluster_Assay 2. Kinetic Assay cluster_Analysis 3. Data Analysis cluster_Comparison 4. Comparative Analysis Enzyme Purified Enzyme or Cell Lysate Assay_Setup Set up reactions with varying concentrations of NAD+ or NADP+ Enzyme->Assay_Setup Substrate Substrate Solution Substrate->Assay_Setup Cofactors NAD+ and NADP+ Stock Solutions Cofactors->Assay_Setup Buffer Reaction Buffer Buffer->Assay_Setup Incubation Incubate at constant temperature Assay_Setup->Incubation Measurement Measure Absorbance (340nm) or Luminescence over time Incubation->Measurement V0_Calc Calculate Initial Velocities (V₀) Measurement->V0_Calc Plotting Generate Michaelis-Menten and Lineweaver-Burk plots V0_Calc->Plotting Km_Vmax Determine Km and Vmax for each cofactor Plotting->Km_Vmax Comparison Compare Km, Vmax, and kcat/Km for NAD+ vs. NADP+ Km_Vmax->Comparison

Caption: Workflow for comparing enzyme kinetics with NAD+ and NADP+.

Conclusion

The selection of NADP disodium salt versus NAD+ as a cofactor is not arbitrary but is a critical determinant of an enzyme's function and its role within the broader metabolic network. While most enzymes exhibit a strong preference for one over the other, a comprehensive understanding of the kinetics of enzymes with dual specificity provides valuable insights into metabolic regulation and potential targets for therapeutic intervention. The experimental protocols and visualizations provided in this guide serve as a foundational resource for researchers navigating the intricate world of NAD(P)+-dependent enzymes.

References

A Researcher's Guide to the Evaluation of Commercial NADP Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and performance of reagents are paramount to achieving reliable and reproducible experimental outcomes. Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP), a critical coenzyme in cellular metabolism and redox reactions, is no exception. This guide provides a framework for the objective comparison of NADP disodium (B8443419) salt from various commercial sources, complete with supporting experimental protocols to empower users to conduct their own in-house evaluations.

Commercial Source Comparison

Several reputable suppliers offer NADP disodium salt. While direct comparative performance data is often proprietary, manufacturers provide product specifications that can serve as an initial basis for comparison. The following table summarizes the publicly available information from prominent suppliers.

Table 1: Comparison of Specifications for this compound from Various Suppliers

SpecificationRoche CustomBiotech[1]Sigma-Aldrich (Roche)[2]Santa Cruz Biotechnology[3]SignalChem Diagnostics[4]Carl ROTHOtto Chemie Pvt. Ltd.
Purity (Enzymatic/HPLC) ≥97% (enzymatic)≥97%≥97%≥95% (HPLC)≥98%98%
Appearance White to yellowish amorphous powderPowderPowderWhite to yellowish powderCrystallineSolid
Solubility Clear, colorless to slightly yellowish solution in water (c=50 mg/mL)-----
Water Content (K. Fischer) ≤6%--≤8%--
NAD Contamination ≤0.5% (enzymatic)-----
Storage Temperature +2 to +8°C2-8°C--25 to -15°C (long term)2-8°C2-8°C

Note: This data is compiled from publicly available information and may not reflect the most current specifications. Users should always refer to the lot-specific certificate of analysis (CoA) provided by the supplier.

Experimental Evaluation Protocols

To ensure the selected this compound meets the rigorous demands of your applications, a series of in-house quality control experiments are recommended.

Visual Inspection and Solubility

A simple yet informative first step is the visual assessment of the product and its solubility.

Methodology:

  • Visual Inspection: Examine the physical appearance of the this compound powder. It should be a white to slightly yellowish, homogenous powder, free of clumps or discoloration.

  • Solubility Test: Prepare a 50 mg/mL solution in purified water. The solution should be clear and colorless to slightly yellowish, with no visible particulates.

Purity Assessment by UV-Vis Spectrophotometry

The concentration and purity of an NADP solution can be estimated using its characteristic absorbance at 260 nm.

Methodology:

  • Prepare a solution of this compound of a known concentration in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0).

  • Measure the absorbance of the solution at 260 nm using a UV-Vis spectrophotometer.

  • Calculate the concentration using the Beer-Lambert law (A = εcl), where ε (the molar extinction coefficient for NADP at 260 nm) is 18.0 x 10³ L·mol⁻¹·cm⁻¹.

  • Compare the calculated concentration to the expected concentration based on the weighed amount to estimate purity.

Functional Activity Assessment via Enzymatic Assay

The most critical parameter for NADP is its ability to function as a coenzyme. This can be determined by measuring its activity in an enzymatic reaction where it is the limiting substrate. A common method utilizes the enzyme glucose-6-phosphate dehydrogenase (G6PDH).

Methodology:

This assay measures the rate of NADP reduction to NADPH, which is monitored by the increase in absorbance at 340 nm.

Reagents:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Magnesium Chloride (MgCl₂) solution (100 mM)

  • Glucose-6-Phosphate (G6P) solution (10 mM)

  • Glucose-6-Phosphate Dehydrogenase (G6PDH) (1 unit/mL)

  • This compound solutions of varying concentrations (from different suppliers)

Procedure:

  • In a 1 mL cuvette, combine 850 µL of Tris-HCl buffer, 50 µL of MgCl₂ solution, and 50 µL of G6P solution.

  • Add 25 µL of the this compound solution to be tested.

  • Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding 25 µL of G6PDH solution and mix immediately.

  • Monitor the increase in absorbance at 340 nm for 5-10 minutes, recording the reading every 30 seconds.

  • Calculate the initial reaction velocity (ΔA₃₄₀/min) from the linear portion of the curve. The higher the rate, the more active the NADP.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique to assess the purity of this compound and to detect and quantify any impurities, such as NAD or degraded products.

Methodology:

A reverse-phase HPLC method with ion-pairing is commonly used for the separation of nucleotides.

Mobile Phase:

Procedure:

  • Prepare a standard solution of high-purity this compound and solutions of the samples to be tested in Mobile Phase A.

  • Inject the samples onto a C18 reverse-phase column.

  • Elute the components using a gradient of Mobile Phase B.

  • Monitor the elution profile using a UV detector at 260 nm.

  • The purity is calculated as the percentage of the area of the NADP peak relative to the total area of all peaks.

Stability Assessment

The stability of NADP in solution is crucial for its use in assays and other applications.

Methodology:

  • Prepare a solution of this compound in the desired buffer and at the intended working concentration.

  • Divide the solution into aliquots and store them under different conditions (e.g., 4°C, -20°C, room temperature).

  • At various time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze the aliquots for their functional activity using the G6PDH enzymatic assay described above.

  • Plot the enzymatic activity versus time for each storage condition to determine the stability of the NADP solution.

Visualizations

To further clarify the experimental processes and the underlying biochemical pathway, the following diagrams are provided.

G6PDH_Pathway G6P Glucose-6-Phosphate G6PDH Glucose-6-Phosphate Dehydrogenase G6P->G6PDH NADP NADP+ NADP->G6PDH 6PGL 6-Phosphoglucono-δ-lactone G6PDH->6PGL NADPH NADPH + H+ G6PDH->NADPH

G6PDH Enzymatic Reaction Pathway

Experimental_Workflow cluster_procurement Procurement & Initial Assessment cluster_analysis Quantitative & Functional Analysis cluster_stability Stability Assessment cluster_decision Decision Suppliers Select & Procure NADP from Different Suppliers Visual Visual Inspection & Solubility Test Suppliers->Visual UV_Vis Purity by UV-Vis Spectrophotometry Visual->UV_Vis HPLC Purity by HPLC Visual->HPLC Enzymatic Functional Activity (G6PDH Assay) Visual->Enzymatic Decision Select Optimal Supplier Based on Data UV_Vis->Decision HPLC->Decision Stability Solution Stability Study Enzymatic->Stability Stability->Decision

Experimental Workflow for this compound Evaluation

By following this comprehensive guide, researchers can make informed decisions when selecting a commercial source of this compound, ensuring the integrity and success of their experimental work.

References

Navigating Dehydrogenase Assays: A Comparative Guide to the Cross-Reactivity of NADP Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate cofactors is paramount for the accuracy and relevance of enzymatic assays. This guide provides a comprehensive comparison of the cross-reactivity of various Nicotinamide Adenine (B156593) Dinucleotide Phosphate (B84403) (NADP) analogs in dehydrogenase assays, supported by experimental data and detailed protocols to aid in your research endeavors.

Nicotinamide adenine dinucleotide phosphate (NADP+) is a crucial coenzyme for a multitude of dehydrogenase enzymes, playing a vital role in anabolic pathways and the oxidative pentose (B10789219) phosphate pathway. The modification of its structure to create NADP analogs can offer unique advantages in assay development, such as altered redox potential, spectral properties, or stability. However, the degree to which these analogs are recognized and utilized by different dehydrogenases—their cross-reactivity—can vary significantly. Understanding this variability is essential for robust and reliable assay design.

Quantitative Comparison of NADP Analogs in Dehydrogenase Assays

The following table summarizes the kinetic parameters of NADP+ and a selection of its analogs with various dehydrogenase enzymes. This data provides a quantitative basis for comparing their relative efficiency as cofactors. A lower Michaelis constant (Km) indicates a higher affinity of the enzyme for the cofactor, while the catalytic constant (kcat) represents the turnover number. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.

DehydrogenaseCofactor/AnalogKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference(s)
Glucose-6-Phosphate Dehydrogenase (Human Placental)NADP+20 ± 10-1.48 x 10⁷[1]
Glucose-6-Phosphate Dehydrogenase (Human Placental)deamino-NADP--4.80 x 10⁶[1]
Glucose-6-Phosphate Dehydrogenase (Pig Liver)NADP+4.8--[2]
Glucose-6-Phosphate Dehydrogenase (Yellow Catfish Liver)NADP+29--[3]
Aldose Reductase (Rat Lens)NADP+---[4]
Aldose Reductase (Rat Lens)3-Acetylpyridine (B27631) adenine dinucleotide phosphate-7-fold > NADP+-
Isocitrate Dehydrogenase (Bovine Adrenals)NADP+3.6 - 9--

Note: "-" indicates that the specific value was not provided in the cited source.

Experimental Protocols

A generalized protocol for assessing the cross-reactivity of NADP analogs in a dehydrogenase assay is provided below. This should be adapted based on the specific dehydrogenase and analog being tested.

Objective:

To determine and compare the kinetic parameters (Km and Vmax) of a specific dehydrogenase with NADP+ and various NADP analogs.

Materials:
  • Purified dehydrogenase enzyme

  • NADP+ and NADP analog(s) of interest

  • Substrate for the dehydrogenase (e.g., glucose-6-phosphate for G6PDH)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 10 mM MgCl2)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm (for NADPH production) or at the specific wavelength for the reduced analog.

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:
  • Preparation of Reagents:

    • Prepare stock solutions of NADP+ and each NADP analog in the assay buffer. Determine the precise concentration spectrophotometrically.

    • Prepare a stock solution of the dehydrogenase substrate in the assay buffer.

    • Prepare a working solution of the dehydrogenase enzyme in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.

  • Assay Setup:

    • Set up a series of reactions in a 96-well plate or cuvettes. Each reaction should contain the assay buffer, a fixed, saturating concentration of the dehydrogenase substrate, and a varying concentration of either NADP+ or the NADP analog. It is recommended to test a range of at least 5-7 concentrations spanning below and above the expected Km.

    • Include control reactions without the enzyme to account for any non-enzymatic reduction of the cofactor.

  • Kinetic Measurement:

    • Equilibrate the reaction mixtures to the desired temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the dehydrogenase enzyme to each well/cuvette.

    • Immediately begin monitoring the increase in absorbance at the appropriate wavelength (e.g., 340 nm for NADPH) over time. Record data at regular intervals (e.g., every 15-30 seconds) for a period where the reaction rate is linear.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each cofactor concentration from the linear portion of the absorbance vs. time plot. The rate is proportional to the change in absorbance per unit time.

    • Plot the initial velocities (V₀) against the corresponding cofactor concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km for NADP+ and each analog. Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[Cofactor]), to estimate these parameters.

    • Calculate the catalytic efficiency (kcat/Km) for each cofactor, where kcat = Vmax / [Enzyme].

Visualizing the Workflow and Concepts

To better understand the experimental process and the relationships between the components, the following diagrams have been generated using the DOT language.

DehydrogenaseAssayWorkflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Dehydrogenase Solution Mix Combine Reagents in 96-well Plate Enzyme->Mix Substrate Substrate Solution Substrate->Mix Cofactor NADP Analog Solution Cofactor->Mix Incubate Equilibrate to Assay Temperature Mix->Incubate Initiate Initiate Reaction with Enzyme Incubate->Initiate Measure Monitor Absorbance (e.g., 340 nm) Initiate->Measure V0 Calculate Initial Velocities (V₀) Measure->V0 Plot Plot V₀ vs. [Analog] V0->Plot Fit Michaelis-Menten Fit Plot->Fit Params Determine Km & Vmax Fit->Params

Caption: Workflow for a dehydrogenase assay to determine kinetic parameters for an NADP analog.

CrossReactivityComparison cluster_cofactors Cofactors Tested cluster_comparison Comparative Analysis Dehydrogenase Specific Dehydrogenase (e.g., G6PDH) NADP NADP+ (Control) Dehydrogenase->NADP Measure Km, kcat Analog1 NADP Analog A Dehydrogenase->Analog1 Measure Km, kcat Analog2 NADP Analog B Dehydrogenase->Analog2 Measure Km, kcat AnalogN ... Dehydrogenase->AnalogN Measure Km, kcat Compare Compare Catalytic Efficiencies (kcat/Km) NADP->Compare Analog1->Compare Analog2->Compare AnalogN->Compare

References

A Researcher's Guide to Alternative Methods for Measuring NADP-Dependent Enzyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of NADP-dependent enzyme activity is critical for understanding metabolic pathways, characterizing enzyme kinetics, and screening potential therapeutic agents. While traditional spectrophotometric methods have long been the standard, a variety of alternative techniques offer significant advantages in sensitivity, specificity, and throughput. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate assay for your research needs.

Comparison of Performance

The selection of an appropriate assay for measuring NADP-dependent enzyme activity depends on several factors, including the required sensitivity, the nature of the sample matrix, and the desired throughput. The following table summarizes the key performance characteristics of various alternative methods.

Assay Method Principle Detection Limit Linear Range Throughput Advantages Disadvantages
Spectrophotometric Measures the change in absorbance at 340 nm as NADP+ is reduced to NADPH.~1 µM1-100 µMModerateSimple, cost-effective, well-established.Lower sensitivity, potential for interference from other UV-absorbing compounds.[1][2][3]
Colorimetric An enzymatic cycling reaction reduces a probe to produce a colored product.~0.1 µM[4][5]0.1-10 µMHighGood sensitivity, suitable for high-throughput screening.Susceptible to interference from colored compounds.
Fluorometric An enzymatic cycling reaction reduces a probe to produce a fluorescent product.~0.8 nMVaries by kitHighHigh sensitivity, wider dynamic range than colorimetric assays.Potential for interference from fluorescent compounds, may require specialized equipment.
Bioluminescent A reductase converts a proluciferin substrate to luciferin (B1168401) in the presence of NADPH, which is then used by luciferase to produce light.~0.5 nM1-500 nMHighExtremely high sensitivity, low background, suitable for low sample volumes.Higher cost of reagents.
Enzyme-Coupled The product of the primary NADP-dependent reaction is used as a substrate in a second reaction that produces a detectable signal.VariesVariesModerateCan be tailored to specific enzymes, avoids direct measurement of NADPH.Requires optimization of two enzyme reactions, potential for cross-reactivity.
LC-MS/MS Directly measures the enzymatic product or the change in NADP+/NADPH levels based on their mass-to-charge ratio.~0.02 µM0.05-100 µMLow to ModerateHigh specificity and accuracy, can measure multiple analytes simultaneously.Requires expensive instrumentation, lower throughput, complex sample preparation.
Electrochemical Biosensor Measures the current generated by the oxidation of NADPH at an electrode surface, often mediated by enzymes or nanoparticles.~5 nMVariesModerate to HighHigh sensitivity, potential for real-time monitoring, and miniaturization.Susceptible to electrode fouling, may require specialized fabrication.

Signaling Pathways and Experimental Workflows

To visually represent the core concepts and workflows discussed, the following diagrams have been generated.

NADP-Dependent Enzyme Reaction General NADP-Dependent Enzyme Reaction. Substrate Substrate Enzyme NADP-Dependent Enzyme Substrate->Enzyme Product Product Enzyme->Product NADPH NADPH Enzyme->NADPH NADP NADP+ NADP->Enzyme General_Enzyme_Assay_Workflow General workflow for measuring enzyme activity. cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Cell_Lysate Cell/Tissue Lysate Reaction_Mix Prepare Reaction Mixture (Buffer, Substrate, NADP+) Cell_Lysate->Reaction_Mix Purified_Enzyme Purified Enzyme Purified_Enzyme->Reaction_Mix Incubation Incubate at Optimal Temperature and Time Reaction_Mix->Incubation Measurement Measure Signal Change (Absorbance, Fluorescence, etc.) Incubation->Measurement Calculation Calculate Enzyme Activity Measurement->Calculation

References

A Head-to-Head Battle for Precision: LC-MS versus Spectrophotometry for NADP+ Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) is critical for understanding cellular metabolism, redox status, and the efficacy of therapeutic interventions. Two of the most common analytical techniques employed for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and spectrophotometry. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

At a Glance: Key Differences in Performance

The choice between LC-MS and spectrophotometry for NADP+ quantification hinges on the specific requirements of the experiment, with a trade-off between sensitivity, specificity, and throughput versus cost and simplicity.

FeatureLC-MSSpectrophotometry
Principle Separation by chromatography, detection by mass-to-charge ratio.[1][2]Measurement of light absorbance by NADPH at 340 nm.[3][4]
Specificity Very High (distinguishes NADP+ from other molecules).[5]Moderate (potential for interference from other absorbing compounds).
Sensitivity Very High (femtomole to nanomolar range).Low to Moderate (micromolar range).
Throughput Moderate to High (dependent on run time).High (suitable for 96-well plate format).
Sample Preparation More complex (extraction, potential derivatization).Simpler (enzymatic reaction setup).
Cost High (instrumentation and maintenance).Low (widely available equipment).
Data Complexity High (requires specialized software and expertise).Low (direct absorbance readings).
Quantification Absolute quantification with internal standards.Relative or absolute quantification with a standard curve.

Delving into the Methodologies

The experimental protocols for NADP+ quantification differ significantly between LC-MS and spectrophotometry, impacting workflow and the nature of the data obtained.

LC-MS Experimental Protocol

LC-MS offers a highly sensitive and specific method for the direct quantification of NADP+. The protocol involves several key steps to ensure accuracy and minimize the interconversion of NADP+ and its reduced form, NADPH.

1. Sample Extraction:

  • Objective: To efficiently extract NADP+ from biological samples while preventing its degradation or interconversion.

  • Procedure: A common and effective method involves quenching metabolism and extracting metabolites using a cold acidic solvent mixture, such as 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid.

    • Rapidly quench metabolic activity, for instance, by flash-freezing cells or tissues in liquid nitrogen.

    • Add the pre-chilled acidic extraction solvent to the sample.

    • Homogenize or vortex thoroughly to ensure complete cell lysis.

    • Centrifuge to pellet proteins and cellular debris.

    • Collect the supernatant containing the metabolites.

    • It is crucial to neutralize the samples immediately after extraction to prevent acid-catalyzed degradation.

2. LC Separation:

  • Objective: To chromatographically separate NADP+ from other metabolites in the extract.

  • Procedure: Various liquid chromatography techniques can be employed, with hydrophilic interaction liquid chromatography (HILIC) and reversed-phase ion-pairing chromatography being common choices.

    • HILIC: Effective for retaining and separating polar compounds like NADP+.

    • Reversed-Phase Ion-Pairing: Utilizes an ion-pairing agent in the mobile phase to improve the retention of highly polar analytes on a non-polar stationary phase.

3. MS Detection and Quantification:

  • Objective: To detect and quantify NADP+ based on its mass-to-charge ratio.

  • Procedure: The eluent from the LC column is introduced into the mass spectrometer.

    • Electrospray ionization (ESI) is a commonly used "soft" ionization technique that keeps the NADP+ molecule intact.

    • Detection is typically performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer for high selectivity and sensitivity.

    • Quantification is achieved by comparing the signal of the analyte to that of a stable isotope-labeled internal standard (e.g., ¹³C-NADP+) which is added to the sample prior to extraction. This corrects for variations in extraction efficiency and matrix effects.

Spectrophotometry Experimental Protocol

Spectrophotometric quantification of NADP+ is an indirect method that relies on enzymatic reactions to convert NADP+ to NADPH, which can then be measured by its absorbance at 340 nm.

1. Sample Preparation and Extraction:

  • Objective: To extract total NADP+ and NADPH from the sample and to selectively degrade one form to measure the other.

  • Procedure:

    • For Total NADP+/NADPH: Extract metabolites using an appropriate buffer.

    • For NADP+ Measurement: To specifically measure NADP+, NADPH in the sample is first decomposed. This is often achieved by a brief heat treatment in an acidic solution.

    • For NADPH Measurement: Conversely, to measure NADPH, NADP+ is degraded by treatment with a basic solution, often coupled with heat.

    • After selective degradation, the samples are neutralized.

2. Enzymatic Cycling Assay:

  • Objective: To amplify the signal by enzymatically converting NADP+ to NADPH, which is then measured.

  • Procedure:

    • An enzyme, such as glucose-6-phosphate dehydrogenase (G6PD), is added to the sample in the presence of its substrate, glucose-6-phosphate.

    • G6PD specifically uses NADP+ as a cofactor, reducing it to NADPH.

    • In a cycling reaction, a second enzyme system is often used to regenerate NADP+, allowing for the continuous production of a measurable product, which enhances the sensitivity of the assay.

3. Spectrophotometric Measurement:

  • Objective: To quantify the amount of NADPH produced.

  • Procedure:

    • The absorbance of the sample is measured at 340 nm using a spectrophotometer. NADP+ does not absorb light at this wavelength, while NADPH has a distinct absorbance peak.

    • The concentration of NADPH is calculated using the Beer-Lambert law, with the known molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

    • A standard curve generated from known concentrations of NADP+ is used for accurate quantification.

Visualizing the Workflows

To better illustrate the distinct processes of each technique, the following diagrams outline the experimental workflows.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Quench Metabolic Quenching (e.g., Liquid Nitrogen) Sample->Quench Extract Extraction with Acidic Acetonitrile/Methanol/Water Quench->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Neutralize Neutralization Supernatant->Neutralize LC LC Separation (HILIC or Ion-Pairing) Neutralize->LC MS MS Detection (ESI-MS/MS) LC->MS Data Data Analysis (Quantification vs. Internal Standard) MS->Data Spectrophotometry_Workflow cluster_sample_prep Sample Preparation cluster_assay Enzymatic Assay cluster_measurement Measurement Sample Biological Sample Extract_Total Extraction for Total NADP(H) Sample->Extract_Total Extract_NADP Acid/Heat Treatment (Degrade NADPH) Sample->Extract_NADP Extract_NADPH Base/Heat Treatment (Degrade NADP+) Sample->Extract_NADPH Enzyme_Reaction Enzymatic Cycling Reaction (NADP+ -> NADPH) Extract_Total->Enzyme_Reaction Extract_NADP->Enzyme_Reaction Spectro Spectrophotometric Reading (Absorbance at 340 nm) Extract_NADPH->Spectro Enzyme_Reaction->Spectro Calculate Concentration Calculation (Beer-Lambert Law & Standard Curve) Spectro->Calculate

References

A Researcher's Guide to Confirming Enzyme Specificity for NADP+ over NAD+

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate preferences of enzymes for their cofactors is paramount. The specificity of an enzyme for nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) over nicotinamide adenine dinucleotide (NAD+) can dictate metabolic pathways and cellular functions.[1][2][3] This guide provides a comparative overview of key methodologies to rigorously confirm this specificity, complete with experimental protocols and data presentation to aid in experimental design and interpretation.

The discrimination between NADP+ and NAD+ by an enzyme is a powerful example of molecular recognition by proteins.[1] Although these coenzymes are structurally similar, with NADP+ differing only by a phosphate group on the 2'-hydroxyl of the adenine ribose, they are generally not interchangeable in biological reactions.[1] NAD+ is primarily involved in catabolic reactions, while NADP+ is crucial for anabolic pathways. The specificity arises from distinct amino acid residues within the enzyme's coenzyme-binding pocket.

This guide will explore three primary methods to quantify an enzyme's preference for NADP+:

  • Enzyme Kinetic Assays: To determine the catalytic efficiency with each cofactor.

  • Biophysical Binding Assays: To measure the binding affinity of each cofactor to the enzyme.

  • Structural Analysis: To visualize the molecular basis of cofactor recognition.

Each method provides a unique layer of evidence, and a combination of these approaches will yield the most comprehensive understanding of an enzyme's cofactor specificity.

Enzyme Kinetic Assays: Quantifying Catalytic Preference

Enzyme kinetics studies are fundamental to determining an enzyme's preference for a particular substrate or cofactor. By measuring the Michaelis constant (Km) and the catalytic constant (kcat), one can calculate the catalytic efficiency (kcat/Km) of the enzyme for both NADP+ and NAD+. A significantly higher kcat/Km for NADP+ is a strong indicator of specificity.

Comparative Kinetic Data

The following table presents hypothetical data for an enzyme with a clear preference for NADP+, illustrating how kinetic parameters are used to assess specificity.

CofactorKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Specificity Ratio (NADP+/NAD+)
NADP+ 151006.67 x 10⁶\multirow{2}{*}{~267}
NAD+ 20052.50 x 10⁴
  • Km: Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km generally indicates a higher affinity of the enzyme for the substrate.

  • kcat: Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per second.

  • kcat/Km: This ratio is a measure of the enzyme's catalytic efficiency and reflects both binding and catalysis.

  • Specificity Ratio: The ratio of the kcat/Km values for the two cofactors provides a quantitative measure of the enzyme's preference.

Experimental Protocol: Spectrophotometric Assay for Dehydrogenase Activity

This protocol describes a common method to determine the kinetic parameters for a dehydrogenase enzyme that reduces NADP+ or NAD+ to NADPH or NADH, respectively. The production of NADPH or NADH can be monitored by the increase in absorbance at 340 nm.

Materials:

  • Purified enzyme of interest

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Substrate for the dehydrogenase (e.g., glucose-6-phosphate)

  • NADP+ stock solution (e.g., 10 mM)

  • NAD+ stock solution (e.g., 10 mM)

  • UV-Vis spectrophotometer with temperature control

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:

  • Prepare a series of cofactor dilutions: For each cofactor (NADP+ and NAD+), prepare a range of concentrations in the reaction buffer. The final concentrations in the assay should typically span from 0.1 x Km to 10 x Km. If the Km is unknown, a broad range of concentrations should be tested initially.

  • Set up the reaction mixture: In each well of the microplate or cuvette, add the reaction buffer, a saturating concentration of the substrate, and the purified enzyme at a fixed concentration.

  • Initiate the reaction: Start the reaction by adding the varying concentrations of either NADP+ or NAD+.

  • Monitor the reaction: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes). Ensure the initial reaction rates are linear.

  • Calculate initial velocities: Determine the initial velocity (V₀) for each cofactor concentration from the linear portion of the absorbance versus time plot, using the Beer-Lambert law (ε for NADPH/NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Data analysis: Plot the initial velocities against the cofactor concentrations. Fit the data to the Michaelis-Menten equation to determine the Vmax and Km for each cofactor.

  • Calculate kcat: The kcat is calculated by dividing the Vmax by the total enzyme concentration ([E]T).

  • Determine catalytic efficiency: Calculate the kcat/Km for both NADP+ and NAD+ to determine the specificity.

EnzymeKineticsWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Cofactor Dilutions (NADP+ and NAD+) C Initiate Reaction (Add Cofactor) A->C B Prepare Reaction Mix (Buffer, Substrate, Enzyme) B->C D Monitor Absorbance at 340 nm C->D E Calculate Initial Velocities D->E F Plot V₀ vs. [Cofactor] E->F G Fit to Michaelis-Menten Equation F->G H Determine Km and Vmax G->H I Calculate kcat and kcat/Km H->I

Caption: Workflow for determining enzyme kinetic parameters.

Biophysical Binding Assays: Measuring Cofactor Affinity

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the dissociation constant (Kd), binding stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction between an enzyme and its cofactor. A significantly lower Kd for NADP+ compared to NAD+ indicates a higher binding affinity and supports specificity.

Comparative Binding Data

The following table shows example ITC data for an enzyme that preferentially binds NADP+.

CofactorDissociation Constant (Kd) (µM)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·K)
NADP+ 5-10.5-10
NAD+ 150-4.25
  • Kd: The dissociation constant is a measure of the binding affinity between the enzyme and the cofactor. A smaller Kd value corresponds to a tighter binding interaction.

  • ΔH and ΔS: These thermodynamic parameters provide insight into the forces driving the binding interaction (e.g., hydrogen bonds, hydrophobic interactions).

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

Materials:

  • Purified enzyme of interest, dialyzed extensively against the ITC buffer

  • NADP+ and NAD+ solutions prepared in the final dialysis buffer

  • Isothermal Titration Calorimeter

  • Degassing station

Procedure:

  • Sample preparation: Prepare a solution of the purified enzyme (typically in the low µM range) in a suitable buffer. Prepare separate solutions of NADP+ and NAD+ (typically 10-20 times the enzyme concentration) in the same buffer. Degas all solutions immediately before the experiment to prevent air bubbles.

  • Instrument setup: Set the experimental temperature and other parameters on the ITC instrument.

  • Loading the ITC: Load the enzyme solution into the sample cell and the cofactor solution (either NADP+ or NAD+) into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the cofactor solution into the sample cell. The instrument measures the heat change associated with each injection.

  • Data acquisition: The raw data is a series of heat pulses for each injection. These are integrated to obtain the heat change per mole of injectant.

  • Data analysis: Plot the heat change against the molar ratio of cofactor to enzyme. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

  • Repeat for the other cofactor: Repeat the entire procedure with the other cofactor.

ITCWorkflow cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis A Prepare & Degas Enzyme and Cofactor Solutions B Load Enzyme into Cell and Cofactor into Syringe A->B C Perform Titration (Inject Cofactor into Enzyme) B->C D Measure Heat Changes C->D E Integrate Heat Pulses D->E F Plot Heat Change vs. Molar Ratio E->F G Fit Binding Isotherm F->G H Determine Kd, n, ΔH G->H

Caption: Workflow for Isothermal Titration Calorimetry experiment.

Structural Analysis: Visualizing the Basis of Specificity

X-ray crystallography and other structural biology techniques can provide atomic-level details of how an enzyme interacts with its cofactors. By solving the crystal structure of the enzyme in complex with NADP+ and/or NAD+, researchers can identify the specific amino acid residues that form hydrogen bonds, ionic interactions, and van der Waals contacts with the cofactor. The structural basis for NADP+ specificity often involves positively charged or hydrogen-bond-donating residues that interact with the 2'-phosphate group of NADP+. Conversely, NAD+-specific enzymes may have negatively charged residues that repel the phosphate group of NADP+.

Logical Relationship of Structural Features and Specificity

StructuralBasis cluster_enzyme Enzyme Active Site cluster_cofactors Cofactors cluster_interactions Molecular Interactions cluster_outcomes Specificity Outcome Enzyme Enzyme Pocket Cofactor Binding Pocket Enzyme->Pocket Positive Positive/H-bond Donor Residues (e.g., Arg, Lys) Pocket->Positive contains Negative Negative/Acidic Residues (e.g., Asp, Glu) Pocket->Negative contains NADP NADP+ (with 2'-phosphate) HighSpec High Specificity for NADP+ NADP->HighSpec leads to NAD NAD+ (without 2'-phosphate) LowSpec Low/No Specificity for NADP+ NAD->LowSpec results in Positive->NADP interacts with 2'-phosphate Positive->HighSpec Negative->NADP repels 2'-phosphate Negative->LowSpec

References

A Researcher's Guide to Quality Control of NADP Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality of reagents is paramount to the accuracy and reproducibility of experimental results. Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP) disodium (B8443419) salt, a critical coenzyme in numerous cellular redox reactions, is no exception. This guide provides a comprehensive comparison of quality control (QC) parameters for research-grade NADP disodium salt, offering insights into how these parameters can influence experimental outcomes. We also present detailed experimental protocols for key QC assays and visualize relevant biological and experimental workflows.

Comparative Analysis of Quality Control Parameters

The purity and integrity of this compound can vary between suppliers and even between different lots from the same supplier. These variations can have significant downstream effects on enzymatic assays, cell-based studies, and other research applications. Below is a summary of key QC parameters and a comparison of typical specifications offered by various suppliers.

Data Presentation: Comparison of Typical QC Specifications for this compound

Quality Control ParameterSupplier A SpecificationSupplier B SpecificationSupplier C SpecificationPotential Impact on Research
Appearance White to yellowish powderWhite to off-white solidWhite to yellowish amorphous powderDeviations in color may indicate the presence of impurities or degradation products that could interfere with assays.
Solubility Clear, colorless to slightly yellowish solution in water (c=50 mg/mL)[1]Soluble in water (50mg/ml)[2]Clear, colorless to slightly yellowish solution in water (c=50 mg/mL), free of fuzz[1]Incomplete solubility can lead to inaccurate concentration calculations and introduce particulates that may interfere with optical measurements.
Purity (HPLC) ≥97%[3][4]≥95%≥98%Lower purity indicates the presence of contaminants, such as NAD or other related nucleotides, which can compete in enzymatic reactions or have off-target effects.
Purity (Enzymatic Assay) ≥97% (based on dry weight)≥90% (UV)≥85%This parameter reflects the biological activity of the NADP molecule. Lower enzymatic purity suggests the presence of inactive isomers or degradation products.
Water Content (Karl Fischer) ≤6%≤8%≤6%High water content can affect the actual concentration of the NADP solution and may promote degradation over time.
Sodium (Na) Content 4.5 ± 0.5%4.5-7.5%4.5 ± 0.5%While sodium is the counter-ion, significant deviations from the theoretical value may indicate the presence of other salts.
NAD (enzymatic) ≤0.5%Not specified≤0.5%NAD can act as a substrate for other dehydrogenases, leading to non-specific signals and inaccurate results in NADP-dependent assays.

The Role of NADP in Cellular Metabolism: The Pentose (B10789219) Phosphate Pathway

NADP+ is a key electron acceptor in the oxidative phase of the pentose phosphate pathway (PPP), where it is reduced to NADPH. The PPP is a crucial metabolic pathway that runs parallel to glycolysis and is vital for generating NADPH and producing precursors for nucleotide biosynthesis. NADPH, in turn, is essential for reductive biosynthesis and for protecting cells from oxidative stress.

PentosePhosphatePathway G6P Glucose-6-Phosphate PGL 6-Phosphoglucono-δ-lactone G6P->PGL G6PD PG 6-Phosphogluconate PGL->PG 6PGL Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD R5P Ribose-5-Phosphate Ru5P->R5P Xu5P Xylulose-5-Phosphate Ru5P->Xu5P Nucleotides Nucleotide Synthesis R5P->Nucleotides NADP1 NADP+ NADPH1 NADPH NADP1->NADPH1 NADP2 NADP+ NADPH2 NADPH NADP2->NADPH2

Caption: The oxidative phase of the Pentose Phosphate Pathway, highlighting the reduction of NADP+ to NADPH.

Experimental Protocols for Quality Control of this compound

To ensure the quality of this compound in the laboratory, researchers can perform several key experiments. Detailed methodologies for these assays are provided below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method separates NADP from potential impurities based on their physicochemical properties.

Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is required.

  • Reagents:

    • Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.0.

    • Mobile Phase B: Acetonitrile.

    • This compound standard of known purity.

    • Sample of this compound for analysis.

  • Procedure:

    • Prepare a 1 mg/mL solution of the this compound sample and the standard in Mobile Phase A.

    • Set up a gradient elution method, for example, starting with 100% Mobile Phase A and gradually increasing the concentration of Mobile Phase B.

    • Set the UV detector to monitor the absorbance at 260 nm.

    • Inject the standard and the sample solutions into the HPLC system.

    • The purity is calculated as the area of the NADP peak as a percentage of the total peak area in the chromatogram.

Enzymatic Assay for Functional Purity

This assay determines the concentration of biologically active NADP by measuring its ability to be reduced in an enzymatic reaction.

Protocol:

  • Principle: In the presence of glucose-6-phosphate dehydrogenase (G6PDH), NADP+ is reduced to NADPH, which can be quantified by measuring the increase in absorbance at 340 nm.

  • Reagents:

    • Tris-HCl buffer (100 mM, pH 8.0).

    • Magnesium chloride (MgCl2) solution (100 mM).

    • Glucose-6-phosphate (G6P) solution (10 mM).

    • Glucose-6-phosphate dehydrogenase (G6PDH) solution (10 units/mL).

    • This compound sample.

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and G6P.

    • Prepare a solution of the this compound in purified water to a known concentration (e.g., 1 mg/mL).

    • Add a specific volume of the NADP solution to a cuvette containing the reaction mixture.

    • Measure the initial absorbance at 340 nm (A_initial).

    • Initiate the reaction by adding G6PDH.

    • Monitor the increase in absorbance at 340 nm until the reaction is complete (A_final).

    • The concentration of functional NADP is calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADPH at 340 nm is 6220 L·mol⁻¹·cm⁻¹.

Experimental Workflow: Glucose-6-Phosphate Dehydrogenase (G6PDH) Assay

A common application of this compound is in the enzymatic assay of G6PDH activity. The workflow for this assay is illustrated below.

G6PDH_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis AssayBuffer Prepare Assay Buffer (e.g., Tris-HCl, pH 7.4) Mix Mix Assay Buffer, NADP+, and Sample (containing G6PDH) AssayBuffer->Mix NADP_Sol Prepare NADP+ Solution NADP_Sol->Mix G6P_Sol Prepare G6P Solution Add_G6P Initiate reaction by adding G6P G6P_Sol->Add_G6P Incubate Incubate at 25°C Mix->Incubate Incubate->Add_G6P Measure Measure Absorbance at 340 nm over time Add_G6P->Measure Rate Calculate the rate of NADPH formation (ΔA340/min) Measure->Rate Activity Calculate G6PDH Activity (Units/mL) Rate->Activity

Caption: A typical experimental workflow for measuring G6PDH activity using an NADP-dependent assay.

By carefully considering the quality control parameters of this compound and, when necessary, performing in-house validation, researchers can significantly enhance the reliability and reproducibility of their experimental data. This guide serves as a valuable resource for making informed decisions when selecting and utilizing this essential coenzyme in research.

References

A Researcher's Guide to Inter-Laboratory Comparison of NADP-Dependent Assays: Protocols and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to reliably measure the activity of NADP-dependent enzymes and the concentration of NADP+/NADPH is crucial for understanding cellular metabolism, redox homeostasis, and the efficacy of therapeutic interventions. Ensuring consistency and reproducibility of these measurements across different laboratories is a significant challenge. This guide provides a comparative overview of common NADP-dependent assay protocols, presenting their methodologies, performance characteristics, and considerations for establishing inter-laboratory concordance.

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+) and its reduced form (NADPH) are essential cofactors in a wide range of enzymatic reactions. They play a pivotal role in anabolic pathways, antioxidant defense, and cellular signaling.[1] Accurate quantification of NADP+ and NADPH, as well as the activity of enzymes that utilize them, is therefore fundamental in many areas of biological research. However, variability in experimental protocols and reagents can lead to discrepancies in results between laboratories, hindering collaborative efforts and the validation of scientific findings.[2] This guide aims to provide a framework for comparing and selecting appropriate assay methodologies to improve the reproducibility of NADP-dependent measurements.

Comparative Overview of NADP-Dependent Assay Protocols

A variety of methods are available for the quantification of NADP+/NADPH and the activity of NADP-dependent enzymes, each with its own advantages and limitations. The choice of assay often depends on the specific research question, required sensitivity, sample type, and available instrumentation. The most common approaches include colorimetric, fluorometric, and bioluminescent assays, as well as mass spectrometry-based methods.

Assay Type Principle Detection Method Advantages Disadvantages Typical Sensitivity
Colorimetric Enzymatic cycling reaction where NADPH reduces a chromogenic reagent (e.g., MTT) to produce a colored formazan (B1609692) product.[3]Spectrophotometry (Absorbance at ~565 nm)Simple, inexpensive, widely available instrumentation.[4]Lower sensitivity compared to other methods, potential for interference from colored compounds in the sample.0.1 – 10 µM[3]
Fluorometric Enzymatic cycling reaction where NADPH reduces a non-fluorescent probe to a highly fluorescent product.Fluorometry (e.g., Ex/Em = 530/585 nm or 540/590 nm)High sensitivity, wider dynamic range than colorimetric assays.Potential for interference from fluorescent compounds in the sample, requires a fluorescence plate reader.0.01 - 1 µM
Bioluminescent In the presence of NADP+ and NADPH, a reductase enzyme reduces a proluciferin substrate to luciferin, which is then quantified using luciferase.LuminometryExtremely high sensitivity, low background, less interference from colored or fluorescent compounds.Higher cost of reagents, requires a luminometer.10 nM - 400 nM
LC-MS/MS Liquid chromatography separation followed by tandem mass spectrometry to directly measure NADP+ and NADPH.Mass SpectrometryHigh specificity and accuracy, can measure multiple metabolites simultaneously.Requires specialized and expensive equipment, lower throughput, complex sample preparation.Sub-µM

Detailed Experimental Protocols

To facilitate the standardization of NADP-dependent assays across different laboratories, detailed and consistent protocols are essential. Below are representative protocols for the most common assay types.

Colorimetric NADP/NADPH Assay Protocol

This protocol is based on an enzyme-catalyzed kinetic reaction that leads to the formation of a colored product.

Materials:

  • NADP/NADPH Extraction Buffers

  • Assay Buffer

  • Enzyme Mix (containing glucose dehydrogenase)

  • Chromogenic Probe (e.g., MTT)

  • NADP+ Standard

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 565 nm

Procedure:

  • Sample Preparation:

    • For cell lysates, homogenize approximately 10^5 cells in 100 µL of the appropriate extraction buffer (one for NADP+ and another for NADPH).

    • To measure total NADP+/NADPH, use a single extraction buffer. To measure the ratio, perform separate extractions. For NADPH measurement, the NADP+ can be decomposed by heating the sample at 60°C for 30 minutes.

    • Centrifuge the lysates to remove insoluble material.

  • Standard Curve Preparation:

    • Prepare a dilution series of the NADP+ standard in the assay buffer.

  • Assay Reaction:

    • Add 50 µL of the prepared samples and standards to the wells of the 96-well plate.

    • Prepare a master reaction mix containing the assay buffer, enzyme mix, and chromogenic probe.

    • Add 100 µL of the master reaction mix to each well.

    • Incubate the plate at room temperature for 5-30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 565 nm at time zero and after the incubation period.

    • Subtract the background absorbance from all readings.

    • Generate a standard curve by plotting the change in absorbance against the concentration of the NADP+ standards.

    • Determine the NADP+/NADPH concentration in the samples from the standard curve.

Fluorometric NADP/NADPH Assay Protocol

This protocol offers higher sensitivity and is suitable for samples with low NADP+/NADPH concentrations.

Materials:

  • NADP/NADPH Extraction Buffers

  • Assay Buffer

  • Enzyme Mix

  • Fluorometric Probe

  • NADP+ Standard

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Sample Preparation:

    • Follow the same procedure as for the colorimetric assay.

  • Standard Curve Preparation:

    • Prepare a dilution series of the NADP+ standard in the assay buffer.

  • Assay Reaction:

    • Add 50 µL of the prepared samples and standards to the wells of the 96-well plate.

    • Prepare a working reagent by mixing the assay buffer, enzyme mix, and fluorometric probe.

    • Add 50 µL of the working reagent to each well.

    • Incubate the plate at room temperature for 15 minutes to 2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at the recommended excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm).

    • Subtract the fluorescence of the blank control.

    • Generate a standard curve from the fluorescence readings of the standards.

    • Determine the NADP+/NADPH concentration in the samples using the standard curve.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding and standardization of these complex biological assays and pathways, visual representations are invaluable.

experimental_workflow cluster_sample_prep Sample Preparation cluster_assay_setup Assay Setup cluster_data_acquisition Data Acquisition & Analysis cell_lysate Cell/Tissue Lysate extraction Extraction with NADP+/NADPH Buffer cell_lysate->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant add_sample Add Sample/ Standard supernatant->add_sample plate 96-well Plate plate->add_sample add_reagent Add Reaction Mix add_sample->add_reagent incubation Incubate add_reagent->incubation read_plate Read Plate (Absorbance/Fluorescence) incubation->read_plate std_curve Generate Standard Curve read_plate->std_curve calc_conc Calculate Concentration std_curve->calc_conc

Figure 1: Generalized workflow for NADP/NADPH assays.

pentose_phosphate_pathway G6P Glucose-6-Phosphate G6PD G6PD G6P->G6PD _6PGDL 6-Phosphoglucono- δ-lactone _6PGL 6PGL _6PGDL->_6PGL _6PG 6-Phosphogluconate _6PGD 6PGD _6PG->_6PGD _6PG->_6PGD Ru5P Ribulose-5-Phosphate G6PD->_6PGDL NADPH NADPH G6PD->NADPH _6PGL->_6PG _6PGD->Ru5P NADPH2 NADPH _6PGD->NADPH2 CO2 CO2 _6PGD->CO2 NADP NADP+ NADP->G6PD NADP2 NADP+ NADP2->_6PGD

Figure 2: Oxidative phase of the Pentose Phosphate Pathway.

Considerations for Inter-Laboratory Comparison

Achieving reproducible results across different laboratories requires more than just following the same protocol. Several factors can contribute to variability, and addressing them proactively is key to a successful inter-laboratory study.

  • Standardization of Reagents: Ensure that all participating laboratories use reagents from the same lot, if possible. Variations in enzyme activity, probe purity, and buffer composition can significantly impact results.

  • Instrument Calibration: Regular calibration and validation of microplate readers are crucial. Differences in instrument sensitivity and settings can lead to systematic errors.

  • Cell Culture Conditions: When working with cell lysates, standardize cell lines, passage numbers, and culture conditions (media, supplements, incubation time).

  • Operator Training: Ensure that all personnel involved in the assays are thoroughly trained on the standardized protocol to minimize variations in pipetting, timing, and other manual steps.

  • Data Analysis: Use a common, pre-defined data analysis pipeline. This includes methods for background subtraction, standard curve fitting, and calculation of final concentrations.

By carefully selecting the appropriate assay and implementing rigorous standardization procedures, researchers can enhance the reproducibility of NADP-dependent measurements, fostering greater confidence in collaborative research and accelerating scientific discovery.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling NADP Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists working with Nicotinamide Adenine Dinucleotide Phosphate (NADP) disodium (B8443419) salt can ensure a safe laboratory environment by adhering to proper handling, storage, and disposal protocols. While NADP disodium salt is not classified as a hazardous substance under OSHA 29 CFR 1910.1200, implementing standard laboratory safety measures is essential to minimize exposure and maintain product integrity.[1][2]

This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans to support your work in drug development and scientific research.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound, the following equipment is recommended to prevent direct contact and inhalation of the powder:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles should be worn to protect against accidental splashes or airborne particles.[3][4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or latex, are essential to prevent skin contact.[5] It is good practice to change gloves regularly, especially if they become contaminated.

  • Body Protection: A standard laboratory coat is required to protect clothing and skin from potential contamination.

  • Respiratory Protection: In situations where dust may be generated, a particulate filter respirator (e.g., N95) is necessary to avoid inhalation. Work should ideally be conducted in a well-ventilated area or under a fume hood.

Operational Plan for Handling this compound

A systematic approach to handling this compound will enhance safety and ensure the quality of your experimental results.

1. Preparation and Weighing:

  • Before handling, ensure that the designated workspace is clean and uncluttered.

  • Wear all required PPE.

  • To minimize dust generation, weighing should be performed in a fume hood or a designated area with local exhaust ventilation.

  • Use a clean, dedicated spatula or scoop for transferring the powder.

2. Dissolution:

  • When preparing solutions, add the this compound powder to the solvent slowly to avoid splashing.

  • This compound is soluble in water.

  • Gently swirl or vortex the container to dissolve the powder completely.

3. Spills and Cleanup:

  • In the event of a minor spill, clean it up immediately.

  • Avoid raising dust by gently sweeping the solid material into a designated waste container.

  • For larger spills, clear the area of personnel and move upwind. Alert the appropriate emergency responders.

  • Clean the spill area with a damp cloth or paper towel to remove any remaining residue.

Storage and Disposal

Proper storage is crucial for maintaining the stability of this compound, while appropriate disposal is necessary to protect the environment.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly sealed to prevent moisture absorption.

  • Avoid storing with strong oxidizing agents.

Disposal:

  • All waste materials must be handled in accordance with local, state, and federal regulations.

  • For small quantities, and if permitted by local regulations, the material can be dissolved in a large volume of water, the pH adjusted to neutral (pH 7), and then flushed down the drain.

  • Contaminated packaging should be disposed of in the same manner as the substance itself.

Quantitative Data Summary

ParameterValueSource
Storage Temperature (Short-term) +2°C to +8°C
Storage Temperature (Long-term) -25°C to -15°C or -20°C
Water Solubility ~1,000 g/L at 20°C
pH of Solution (100mg/mL in water) 4-6

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Don Personal Protective Equipment B Prepare Clean Workspace A->B C Weigh NADP Disodium Salt B->C D Dissolve in Appropriate Solvent C->D S1 Minor Spill: Clean Immediately C->S1 If Spill Occurs S2 Major Spill: Evacuate & Alert C->S2 If Spill Occurs E Perform Experiment D->E F Clean Workspace and Equipment E->F G Dispose of Waste (per regulations) F->G H Remove and Dispose of PPE Properly G->H S1->F

Caption: Workflow for the safe handling of this compound.

References

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